molecular formula C24H46O4 B167168 Diisononyl adipate CAS No. 33703-08-1

Diisononyl adipate

Cat. No.: B167168
CAS No.: 33703-08-1
M. Wt: 398.6 g/mol
InChI Key: AYWLCKHHUFBVGJ-UHFFFAOYSA-N
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Description

Diisononyl adipate (DINA) is a non-phthalate plasticizer of significant scientific and industrial interest, serving as a key alternative to regulated ortho-phthalates in flexible polymer applications . Its primary research value lies in imparting excellent low-temperature flexibility and high thermal stability to polyvinyl chloride (PVC) and other polymers, making it a critical subject of study for materials designed to perform in demanding environments . Researchers investigate DINA in the formulation of wire and cable insulation, automotive interior components, synthetic leather, and various films, where its compatibility and low volatility are paramount . The mechanism of action is classic for monomeric adipate esters, whereby DINA molecules interpose between polymer chains, effectively reducing glass transition temperature (Tg) and secondary forces, thereby increasing free volume and chain mobility to confer flexibility without compromising chemical integrity . From a toxicological research perspective, human biomonitoring studies have identified specific urinary metabolites, including mono(hydroxy-isononyl) adipate (OH-MINA), which are crucial for conducting objective exposure and risk assessments in populations . This makes DINA a valuable compound for environmental and public health research focused on the safety profiles of industrial chemicals. The ongoing global shift towards sustainable and safer plasticizers under stringent regulatory frameworks continues to drive scientific exploration of DINA's performance and applications across material science, polymer chemistry, and toxicology .

Properties

IUPAC Name

bis(7-methyloctyl) hexanedioate
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InChI

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3
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InChI Key

AYWLCKHHUFBVGJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C
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Molecular Formula

C24H46O4
Record name DIISONONYL ADIPATE
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DSSTOX Substance ID

DTXSID00860489
Record name Bis(7-methyloctyl) adipate
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Molecular Weight

398.6 g/mol
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Physical Description

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals
Record name DIISONONYL ADIPATE
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Record name Hexanedioic acid, 1,6-diisononyl ester
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CAS No.

33703-08-1, 928716-02-3
Record name DIISONONYL ADIPATE
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Record name Diisononyl adipate
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Record name Hexanedioic acid, 1,6-diisononyl ester
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Record name Bis(7-methyloctyl) adipate
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Record name Diisononyl adipate
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Record name DIISONONYL ADIPATE
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Foundational & Exploratory

diisononyl adipate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl adipate (B1204190) (DINA) is a complex mixture of isomeric esters derived from adipic acid and isononyl alcohol.[1][2] It is a high molecular weight, branched-chain plasticizer primarily utilized to impart flexibility to polymeric materials, most notably polyvinyl chloride (PVC).[3] DINA is characterized by its excellent low-temperature performance, low volatility, and favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of diisononyl adipate, with a focus on experimental methodologies relevant to research and development.

Chemical Structure and Identification

This compound is not a single compound but rather a mixture of isomers due to the branched nature of the isononyl alcohol reactant. The general structure consists of a central adipic acid backbone esterified with two isononyl alcohol molecules.[2] The isononyl alcohol itself is a mixture of various C9 branched-chain isomers.

Molecular Formula: C₂₄H₄₆O₄[6][7]

Molecular Weight: 398.62 g/mol [6][7]

CAS Number: 33703-08-1[6][7]

Synonyms: DINA, Hexanedioic acid, diisononyl ester, Adipic acid diisononyl ester[7][8]

The chemical structure of a representative this compound isomer, bis(7-methyloctyl) hexanedioate, is depicted below.

Caption: Chemical structure of a this compound isomer.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application as a plasticizer and for predicting its environmental fate and behavior.

PropertyValueTest Method/Reference
Physical State Colorless, oily liquid[7][8]
Boiling Point 232 - 233 °COECD 103 (general)[6][9]
Melting Point -60 °C[6]
Density 0.92 g/cm³ at 20 °CASTM D4052 (typical)[4][10]
Kinematic Viscosity 24 mm²/s at 20 °CASTM D445 (typical)[4][11]
Flash Point 228 °C (Pensky-Martens closed cup)[4]
Auto-ignition Temperature > 370 °C[4]
Water Solubility 2.2 x 10⁻⁴ mg/L at 20 °COECD 105 (general)[6][12]
log Kow (Octanol-Water Partition Coefficient) 9.24[6]

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of this compound should follow standardized methodologies to ensure accuracy and reproducibility. Below are summaries of the principles behind the cited standard test methods.

Boiling Point (OECD Guideline 103)

This guideline presents several methods for determining the boiling point of a substance.[9][13][14] For a liquid like this compound, a common approach is the ebulliometer method .

  • Principle: An ebulliometer is used to measure the boiling point of a liquid at a known pressure. The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

  • Apparatus: A glass apparatus (ebulliometer) with a heating element, a condenser, and a calibrated temperature measuring device.

  • Procedure:

    • The ebulliometer is charged with the this compound sample.

    • The sample is heated to its boiling point, and the temperature is allowed to stabilize.

    • The boiling temperature and the ambient pressure are recorded.

    • The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Density (ASTM D4052)

This standard test method covers the determination of the density of petroleum products and viscous oils, and it is suitable for this compound.[10][15][16]

  • Principle: The method is based on the measurement of the change in the frequency of oscillation of a U-shaped tube when it is filled with the sample liquid. The density is a function of the oscillation period.

  • Apparatus: A digital density meter equipped with a U-tube oscillator, a temperature-controlled housing, and a frequency counter.

  • Procedure:

    • The instrument is calibrated using two reference fluids of known density (e.g., dry air and pure water).

    • The sample of this compound is introduced into the U-tube, ensuring no air bubbles are present.

    • The U-tube is brought to the desired temperature (e.g., 20 °C).

    • The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data.

Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is applicable to this compound.[11][17][18]

  • Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timing device.

  • Procedure:

    • The viscometer is charged with the this compound sample.

    • The viscometer is placed in a constant-temperature bath until the sample reaches the test temperature.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

Water Solubility (OECD Guideline 105)

This guideline describes the column elution method for determining the water solubility of substances with low solubility, such as this compound.[12][19]

  • Principle: Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is measured until saturation is reached.

  • Apparatus: A chromatography column, an inert support material (e.g., glass beads or silica (B1680970) gel), a pump for delivering water at a constant flow rate, and an analytical instrument for concentration measurement (e.g., GC-MS).

  • Procedure:

    • The inert support is coated with this compound.

    • The coated support is packed into the column.

    • Water is pumped through the column at a low, constant flow rate.

    • Fractions of the eluate are collected and the concentration of this compound is determined.

    • The process is continued until the concentration in the eluate reaches a plateau, which represents the water solubility.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of adipic acid with isononyl alcohol.[3][20] Two main catalytic approaches are employed: traditional chemical catalysis and modern enzymatic catalysis.

Traditional Chemical Synthesis

This method utilizes acid catalysts to facilitate the esterification reaction at elevated temperatures.[3]

  • Reactants:

    • Adipic acid

    • Isononyl alcohol (typically in excess, with a molar ratio to adipic acid of 1:2.2 to 1:2.6)[3]

    • Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or titanium-based catalysts like isopropyl titanate)[3]

  • General Procedure:

    • Adipic acid, isononyl alcohol, and the catalyst are charged into a reactor equipped with a stirrer, a heating mantle, and a condenser with a water separator (e.g., Dean-Stark apparatus).

    • The reaction mixture is heated to a temperature between 140 °C and 220 °C.[3]

    • The esterification reaction produces water as a byproduct, which is continuously removed by azeotropic distillation to drive the reaction to completion.

    • The reaction progress is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.

    • Once the reaction is complete, the crude product is purified. This typically involves neutralization of the acid catalyst, washing with water, and removal of unreacted alcohol and other volatile impurities by vacuum distillation.

Enzymatic Synthesis

An environmentally friendlier alternative involves the use of immobilized lipases as biocatalysts.[3] This method proceeds under milder conditions.

  • Reactants:

    • Adipic acid

    • Isononyl alcohol (a molar ratio of 1:3 is often optimal)[3]

    • Immobilized lipase (B570770) (e.g., from Thermomyces lanuginosus)[3]

  • General Procedure:

    • Adipic acid, isononyl alcohol, and the immobilized lipase are added to a reactor. This process is often carried out in a solvent-free system.[3]

    • The mixture is incubated at a moderate temperature, typically around 50 °C.[3]

    • A vacuum (e.g., 13.3 kPa) is applied to remove the water produced during the esterification, shifting the equilibrium towards the product.[3]

    • The reaction is allowed to proceed for several hours until high conversion is achieved.

    • The immobilized enzyme is separated from the product by simple filtration and can be reused.

    • The resulting this compound is typically of high purity and may require minimal further purification.

The generalized workflow for the synthesis of this compound is illustrated in the following diagram.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_reactants Adipic Acid + Isononyl Alcohol + Acid Catalyst chem_reaction Esterification (140-220°C, Water Removal) chem_reactants->chem_reaction chem_neutralize Neutralization & Washing chem_reaction->chem_neutralize chem_distill Vacuum Distillation chem_neutralize->chem_distill chem_product Purified DINA chem_distill->chem_product enz_reactants Adipic Acid + Isononyl Alcohol + Immobilized Lipase enz_reaction Esterification (ca. 50°C, Vacuum) enz_reactants->enz_reaction enz_filter Filtration (Enzyme Recovery) enz_reaction->enz_filter enz_product High-Purity DINA enz_filter->enz_product

Caption: Generalized workflow for chemical and enzymatic synthesis of DINA.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.

  • Sample Preparation: As a liquid, this compound can be analyzed neat by placing a thin film between two salt plates (e.g., KBr or NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[21][22]

  • Expected Absorptions:

    • Strong C=O stretching vibration for the ester functional group around 1735 cm⁻¹.

    • C-O stretching vibrations in the region of 1250-1150 cm⁻¹.

    • C-H stretching and bending vibrations from the long alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the types and proximity of protons, while ¹³C NMR provides information on the different carbon environments.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Signals:

    • Signals corresponding to the methylene (B1212753) protons of the adipic acid backbone.

    • A complex pattern of signals from the various methylene and methine protons of the branched isononyl chains.

    • Signals from the terminal methyl groups of the isononyl chains.

  • Expected ¹³C NMR Signals:

    • A signal for the carbonyl carbon of the ester group around 173 ppm.

    • Signals for the carbons of the adipic acid and isononyl chains.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Ionization Methods: For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) or Chemical Ionization (CI) coupled with Gas Chromatography (GC-MS) can be used.[23][24] Electrospray Ionization (ESI) is also a possibility.

  • Expected Results: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific isomer, as well as characteristic fragment ions resulting from the cleavage of the ester bonds and fragmentation of the alkyl chains.

Safety and Handling

This compound is generally considered to have low acute toxicity.[6] However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]

  • Reactivity: this compound is an ester and can react with strong acids and bases. It can also react with strong oxidizing agents.[8][25]

  • Storage: Store in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of the chemical properties, structure, and synthesis of this compound. For specific research applications, it is recommended to consult the detailed standard test methods and relevant scientific literature.

References

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Diisononyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl adipate (B1204190) (DINA) is a primary non-phthalate plasticizer utilized to impart flexibility to polymers, most notably polyvinyl chloride (PVC). Its favorable toxicological profile and performance characteristics have led to its widespread adoption as a safer alternative to traditional phthalate (B1215562) plasticizers. This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for DINA, with a focus on both traditional chemical catalysis and modern enzymatic methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

Diisononyl adipate is synthesized through the esterification of adipic acid with isononyl alcohol.[1] The reaction involves the formation of a diester, with water as a byproduct. The core challenge in DINA synthesis is to drive the reversible esterification reaction to completion, which is typically achieved by removing water as it is formed. Two primary methodologies have been established for the industrial production of DINA: a traditional approach relying on chemical catalysts at elevated temperatures, and a more recent, "green" approach employing enzymatic catalysts under milder conditions. This guide will delve into the specifics of both pathways.

Synthesis Pathways and Mechanisms

Traditional Chemical Catalyst Method

The conventional synthesis of DINA is a well-established process that relies on the use of acid catalysts to facilitate the esterification of adipic acid with isononyl alcohol.[1]

Mechanism: The reaction typically follows the Fischer esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of adipic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of isononyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a series of proton transfer steps, culminating in the elimination of a water molecule and the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. This process occurs at both ends of the dicarboxylic adipic acid to form the this compound diester.

Catalysts: A variety of catalysts can be employed in this process, with the most common being:

  • Strong Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently used due to their high catalytic activity and low cost.[1]

  • Titanium-based catalysts: Organotitanates, such as isopropyl titanate, are also effective catalysts for this esterification.[1]

  • Solid acid catalysts: More recently, solid superacids and tin oxide (SnO) loaded on activated carbon fiber have been explored to simplify catalyst recovery and reduce waste.[2]

Reaction Conditions: The chemical catalyst method is characterized by high reaction temperatures, typically ranging from 130°C to 220°C.[1][2] The reaction is often carried out under reflux conditions to facilitate the continuous removal of water, thereby shifting the reaction equilibrium towards the formation of the product. An excess of isononyl alcohol is commonly used to ensure the complete conversion of adipic acid.[1]

Modern Enzymatic Method

The enzymatic synthesis of DINA represents a more sustainable and environmentally friendly alternative to the traditional chemical method. This approach utilizes lipases as biocatalysts to perform the esterification in a solvent-free system.[3][4]

Mechanism: The enzymatic esterification proceeds through a different mechanism compared to the acid-catalyzed reaction. The reaction is initiated by the acylation of the lipase's active site (typically a serine residue) by adipic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. The isononyl alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the monoester and regenerate the free enzyme. The process is repeated at the other end of the adipic acid molecule to yield this compound.

Catalyst: The most effective biocatalyst for this process is an immobilized lipase (B570770), with Eversa® lipase derived from the fungus Thermomyces lanuginosus being a prominent example.[2][3] Immobilization of the enzyme on a solid support, such as Lewatit VP OC 1600, enhances its stability, reusability, and facilitates its separation from the reaction mixture.[3]

Reaction Conditions: A key advantage of the enzymatic method is the significantly milder reaction conditions. The optimal temperature for the Eversa lipase-catalyzed synthesis of DINA is around 50°C.[2][3] The reaction is conducted in a solvent-free system, which simplifies product purification and reduces waste.[3][4] The application of a vacuum (e.g., 13.3 kPa) is crucial for removing the water byproduct and achieving high conversion rates.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the chemical and enzymatic synthesis of this compound.

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound

ParameterChemical Catalyst MethodEnzymatic Method
Catalyst Sulfuric acid, p-toluenesulfonic acid, titanium-based catalysts, solid superacidsImmobilized Eversa lipase
Temperature 130 - 220°C[1][2]50°C[2][3]
Molar Ratio (Adipic Acid:Isononyl Alcohol) 1:2.2 to 1:2.6[1]1:3[2][3]
Catalyst Loading 1 - 5% by weight of substrate[2]10% by weight of substrate[2][3]
Reaction Time ~3 hours[2]~6 hours[3][4]
Conversion Efficiency 85 - 99%[2]100%[2][3]
Solvent Optional, but often solvent-free in modern processes[2]Solvent-free[3][4]
Key Advantage Established technology, lower catalyst cost per unit[2]Milder conditions, higher conversion, environmentally friendly, minimal waste[2]
Key Disadvantage High energy consumption, acid waste generation, potential for byproducts[2]Higher initial catalyst cost (though reusable)[2]

Experimental Protocols

Detailed Protocol for Chemical Synthesis of this compound

This protocol is a representative example of a lab-scale synthesis using a chemical catalyst.

Materials:

  • Adipic acid

  • Isononyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer.

  • Charging Reactants: The flask is charged with adipic acid (e.g., 0.5 mol), isononyl alcohol (e.g., 1.25 mol, corresponding to a 1:2.5 molar ratio), and p-toluenesulfonic acid (e.g., 1-2% of the total reactant weight).

  • Reaction: The mixture is heated to 140-160°C with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been removed (typically after 3-5 hours).

  • Neutralization: After cooling the reaction mixture to room temperature, the excess acid catalyst is neutralized by washing with a saturated sodium bicarbonate solution in a separatory funnel until the aqueous layer is no longer acidic.

  • Washing and Drying: The organic layer is then washed with distilled water to remove any remaining salts. The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration. The excess isononyl alcohol is removed by vacuum distillation. The final product, this compound, is obtained as a clear, colorless liquid. The purity is typically ≥99.5%.[2]

Detailed Protocol for Enzymatic Synthesis of this compound

This protocol describes a solvent-free synthesis using immobilized lipase.

Materials:

  • Adipic acid

  • Isononyl alcohol

  • Immobilized Eversa lipase (e.g., immobilized on Lewatit VP OC 1600)

  • Reaction vessel connected to a vacuum pump

  • Shaking incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • Enzyme Preparation: The immobilized lipase is prepared with a specific water activity of 0.75.[2][3]

  • Reactor Setup: A reaction vessel is set up with a magnetic stirrer or orbital shaker and connected to a vacuum system.

  • Charging Reactants: Adipic acid (e.g., 0.1 mol) and isononyl alcohol (e.g., 0.3 mol, corresponding to a 1:3 molar ratio) are added to the reaction vessel.[2][3] No solvent is used.

  • Enzyme Addition: The immobilized Eversa lipase is added to the mixture at a loading of 10% by weight of the total substrates.[2][3]

  • Reaction: The reaction mixture is maintained at 50°C with constant agitation. A vacuum of 13.3 kPa is applied to continuously remove the water produced during the esterification.[2][3] The reaction progress can be monitored by analyzing samples for the disappearance of adipic acid or the formation of DINA using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6 hours, achieving 100% conversion.[3][4]

  • Product Recovery: Upon completion of the reaction, the immobilized enzyme is separated from the product by simple filtration. The recovered enzyme can be washed and reused for subsequent batches.

  • Purification: The liquid product, this compound, is typically of high purity and may not require further purification. If necessary, any unreacted starting materials can be removed by vacuum distillation.

Visualizations

Synthesis Pathways

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Adipic_Acid_C Adipic Acid Reactor_C Reactor (130-220°C) Adipic_Acid_C->Reactor_C Isononyl_Alcohol_C Isononyl Alcohol Isononyl_Alcohol_C->Reactor_C Water_C Water (Removed via Dean-Stark) Reactor_C->Water_C Neutralization Neutralization Reactor_C->Neutralization Catalyst_C Acid Catalyst (H₂SO₄, PTSA, etc.) Catalyst_C->Reactor_C Purification_C Purification (Distillation) Neutralization->Purification_C DINA_C This compound Purification_C->DINA_C Adipic_Acid_E Adipic Acid Reactor_E Solvent-Free Reactor (50°C, Vacuum) Adipic_Acid_E->Reactor_E Isononyl_Alcohol_E Isononyl Alcohol Isononyl_Alcohol_E->Reactor_E Water_E Water (Removed via Vacuum) Reactor_E->Water_E Filtration Filtration (Catalyst Recovery) Reactor_E->Filtration Catalyst_E Immobilized Lipase (Eversa®) Catalyst_E->Reactor_E Filtration->Catalyst_E Recycled DINA_E This compound Filtration->DINA_E G Adipic_Acid Adipic Acid (R-COOH) Protonated_Acid Protonated Adipic Acid Adipic_Acid->Protonated_Acid H_plus H⁺ (from Catalyst) H_plus->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Isononyl_Alcohol Isononyl Alcohol (R'-OH) Isononyl_Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate_2 Intermediate Proton_Transfer->Intermediate_2 Water Water (H₂O) Intermediate_2->Water Protonated_Ester Protonated Ester Intermediate_2->Protonated_Ester DINA_Monoester DINA Monoester (R-COOR') Protonated_Ester->DINA_Monoester H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester->H_plus_regen G Lipase Lipase (Free Enzyme) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Adipic_Acid Adipic Acid (R-COOH) Adipic_Acid->Acyl_Enzyme Water_1 H₂O Acyl_Enzyme->Water_1 Release Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate Isononyl_Alcohol Isononyl Alcohol (R'-OH) Isononyl_Alcohol->Tetrahedral_Intermediate DINA_Monoester DINA Monoester (R-COOR') Tetrahedral_Intermediate->DINA_Monoester Lipase_Regen Lipase (Regenerated) Tetrahedral_Intermediate->Lipase_Regen

References

In Vitro Toxicological Profile of Diisononyl Adipate (DINA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Diisononyl Adipate (B1204190) (DINA), a non-phthalate plasticizer used primarily to enhance flexibility in PVC products. A thorough review of available scientific literature indicates that DINA consistently demonstrates a lack of genotoxic potential across a standard battery of in vitro assays, including bacterial reverse mutation tests, mammalian cell gene mutation assays, and chromosomal aberration tests. However, publicly available data on its specific in vitro cytotoxicity and endocrine disruption potential is limited. This document summarizes key quantitative data, details the experimental protocols for pivotal assays, and presents visual workflows and logical diagrams to support further research and safety assessment.

Introduction to Diisononyl Adipate (DINA)

This compound (DINA) is the diester of isononyl alcohol and adipic acid. As a high molecular weight adipate, it serves as a plasticizer in various polymer applications, particularly in polyvinyl chloride (PVC). It is often used to improve low-temperature flexibility in products. Given the regulatory scrutiny and health concerns surrounding some ortho-phthalate plasticizers, alternative compounds like DINA are of significant interest to manufacturers and regulatory bodies. A clear understanding of its toxicological profile is therefore essential for risk assessment and the development of safer materials. This guide focuses exclusively on the in vitro data to provide insights into DINA's intrinsic potential to induce toxicity at the cellular level.

Cytotoxicity Profile

Direct in vitro studies exclusively focused on the cytotoxicity of DINA are not extensively reported in the reviewed literature. However, an indication of its low cytotoxic potential can be inferred from the high concentrations tested in genotoxicity and other assays where cell viability is a prerequisite. For instance, concentrations up to 1000 µg/mL in V79 Chinese hamster lung fibroblasts and 92 mg/mL in L5178Y mouse lymphoma cells did not produce cytotoxicity sufficient to invalidate the assays[1].

Table 2.1: Highest Tested Concentrations of DINA in Non-Cytotoxicity Assays
Assay TypeCell LineHighest Concentration TestedMetabolic ActivationReference
Micronucleus AssayV79 Chinese Hamster Lung1000 µg/mLWith and Without[1]
Mammalian Gene MutationL5178Y Mouse Lymphoma92 mg/mLWith and Without[1]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., CHO-K1, HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Exposure: Prepare serial dilutions of DINA in the appropriate cell culture medium. Remove the old medium from the wells and add the DINA dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow Adherence (24h) seed->adhere expose 3. Expose to DINA Concentrations adhere->expose incubate 4. Incubate (24-72h) expose->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt formazan 6. Incubate (3-4h) (Viable cells form formazan) add_mtt->formazan solubilize 7. Solubilize Formazan Crystals formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability vs. Control read->calculate

Diagram 1: Workflow of the MTT Cell Viability Assay.

Genotoxicity Assessment

DINA has been evaluated in a battery of in vitro genotoxicity tests to assess its potential to cause direct or indirect DNA damage. The collective evidence from these studies indicates that DINA is not genotoxic in vitro.[1][2]

Table 3.1: Summary of In Vitro Genotoxicity Studies on DINA
Assay TypeTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium TA98, TA100, TA1535, TA1537, TA1538Up to 1000 µ g/plate With & WithoutNegative[1][2]
Bacterial Reverse Mutation (Ames)S. typhimurium TA98, TA100, TA1535, TA1537, TA1538Up to 5000 µ g/plate With & WithoutNegative[1]
Mammalian Gene MutationL5178Y Mouse Lymphoma TK+/-Up to 92 mg/mLWith & WithoutNegative[1][2]
Chromosomal Aberration (Micronucleus)V79 Chinese Hamster Lung FibroblastsUp to 1000 µg/mLWith & WithoutNegative[1]
Cell TransformationBALB/3T3 CellsNot specifiedNot specifiedNegative[2]
Cell TransformationSyrian Hamster Embryo (SHE) CellsNot specifiedNot specifiedNegative[2]
Experimental Protocols

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive result is recorded if the test chemical causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

  • Strain Selection: Use a range of strains to detect different types of mutations (e.g., TA98 for frameshift, TA100 for base-pair substitution).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Exposure (Plate Incorporation Method): Add the test chemical at various concentrations, the bacterial culture, and (if required) the S9 mix to molten top agar (B569324). Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the solvent control indicates a mutagenic effect.

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: Culture suitable mammalian cells (e.g., V79, CHO, L5178Y) to a desired confluency.

  • Exposure: Treat the cells with DINA at multiple concentrations, with and without S9 metabolic activation. The treatment duration is typically 3-6 hours with S9 and up to one full cell cycle length without S9.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis (cytoplasm division) without preventing nuclear division. This allows for the easy identification of once-divided cells, which appear as binucleated cells.

  • Harvest and Staining: After an appropriate recovery period, harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange) or a DNA-specific stain (e.g., Giemsa, DAPI).

  • Analysis: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000 per concentration) for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Genotoxicity Assay Workflows

Ames_Test_Workflow cluster_main Ames Test (Plate Incorporation) start Start: Histidine-deficient S. typhimurium strain mix 1. Mix bacteria, DINA, and top agar (+/- S9 fraction) start->mix plate 2. Pour onto histidine-free -agar plate mix->plate incubate 3. Incubate at 37°C for 48-72h plate->incubate observe 4. Observe plates incubate->observe count 5. Count revertant colonies observe->count result Significant increase in colonies? count->result neg Result: Negative (Not Mutagenic) result->neg No pos Result: Positive (Mutagenic) result->pos Yes

Diagram 2: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Workflow cluster_main In Vitro Micronucleus Assay culture 1. Culture mammalian cells (e.g., V79) treat 2. Treat with DINA (+/- S9 activation) culture->treat add_cytob 3. Add Cytochalasin B (Blocks cytokinesis) treat->add_cytob harvest 4. Harvest, Fix, and Stain Cells add_cytob->harvest score 5. Score micronuclei in binucleated cells via microscopy harvest->score analysis Dose-dependent increase in micronucleated cells? score->analysis neg Result: Negative (Not Clastogenic/Aneugenic) analysis->neg No pos Result: Positive (Clastogenic/Aneugenic) analysis->pos Yes

Diagram 3: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.

Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Key in vitro assays for EDCs assess interactions with nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR). Despite concerns over phthalates, a comprehensive literature search revealed a significant data gap for the in vitro endocrine disruption potential of diisononyl adipate (DINA). Most available studies focus on diisononyl phthalate (DINP).

Table 4.1: Summary of In Vitro Endocrine Disruption Data for DINA
Assay TypeTargetResult
Estrogen Receptor (ER) BindingEstrogen Receptor α/βNo Data Available
Estrogen Receptor (ER) TransactivationEstrogenic ActivityNo Data Available
Androgen Receptor (AR) BindingAndrogen ReceptorNo Data Available
Androgen Receptor (AR) TransactivationAndrogenic/Anti-Androgenic ActivityNo Data Available
Steroidogenesis Assay (e.g., H295R)Hormone ProductionNo Data Available
Experimental Protocol: ER Transactivation Luciferase Reporter Assay

This assay determines if a chemical can bind to the estrogen receptor and activate the transcription of a reporter gene, indicating estrogenic activity.

  • Cell Line: Use a mammalian cell line (e.g., HeLa, HEK293) stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (hERα) and another containing a reporter gene (e.g., firefly luciferase) downstream of an estrogen response element (ERE) promoter.

  • Cell Seeding: Plate the transfected cells in an opaque 96-well plate and allow them to attach.

  • Compound Exposure: Treat the cells with various concentrations of DINA for 18-24 hours. Include a vehicle control, a positive control (e.g., 17β-estradiol), and an antagonist control if assessing anti-estrogenicity.

  • Cell Lysis: After incubation, wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Reading: Add a luciferase substrate (e.g., D-luciferin) to the cell lysate. The luciferase enzyme catalyzes the oxidation of the substrate, producing light. Measure the luminescence intensity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal (often to a co-transfected control reporter like Renilla luciferase) and calculate the fold induction over the vehicle control. A dose-dependent increase in luminescence indicates estrogen receptor agonism.

Visualization: Reporter Gene Assay Workflow

Reporter_Gene_Assay cluster_prep Preparation cluster_exp Experiment cluster_read Data Acquisition & Analysis cluster_logic transfect 1. Transfect cells with Receptor + Reporter Plasmids seed 2. Seed cells in 96-well plate transfect->seed treat 3. Treat with DINA & controls seed->treat incubate 4. Incubate (18-24h) treat->incubate lyse 5. Lyse cells incubate->lyse add_sub 6. Add Luciferase Substrate lyse->add_sub read_lum 7. Read Luminescence add_sub->read_lum analyze 8. Calculate Fold Induction read_lum->analyze result Dose-dependent increase in light? analyze->result pos Conclusion: Agonist Activity result->pos Yes neg Conclusion: No Agonist Activity result->neg No

Diagram 4: Workflow for a Nuclear Receptor Luciferase Reporter Gene Assay.

Summary and Conclusion

The available in vitro toxicological data for this compound (DINA) centers primarily on its genotoxic potential. The consistent negative findings across multiple, mechanistically distinct assays—including the Ames test, a mammalian gene mutation assay, a micronucleus assay, and cell transformation assays—provide strong evidence that DINA does not directly damage genetic material or induce mutagenic or clastogenic effects at the cellular level.

However, there is a pronounced lack of publicly accessible in vitro data regarding its potential for cytotoxicity and endocrine disruption. While its low cytotoxicity can be inferred from the high concentrations used in genotoxicity studies, dedicated dose-response studies are needed for a complete profile. The absence of data on its interaction with key hormonal pathways, such as the estrogenic and androgenic systems, represents a significant knowledge gap that should be addressed to complete a modern safety assessment. Future research should prioritize these areas to fully characterize the in vitro toxicological profile of DINA.

Visualization: Overall Assessment of DINA In Vitro Toxicology

DINA_Summary cluster_genotox Genotoxicity cluster_gaps Identified Data Gaps DINA This compound (DINA) In Vitro Toxicological Profile Ames Ames Test (Negative) DINA->Ames MLA Mouse Lymphoma (Negative) DINA->MLA Micro Micronucleus (Negative) DINA->Micro Transform Cell Transformation (Negative) DINA->Transform Cyto Direct Cytotoxicity (IC50 Data) DINA->Cyto Endo Endocrine Disruption (ER/AR Assays) DINA->Endo Genotox_Conclusion Conclusion: Not Genotoxic In Vitro Gaps_Conclusion Conclusion: Further Testing Needed

Diagram 5: Logical Summary of the In Vitro Toxicological Profile of DINA.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Diisononyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of diisononyl adipate (B1204190) (DINA), a plasticizer used as an alternative to some regulated phthalates. This document summarizes key quantitative data, details experimental protocols for assessing its environmental persistence, and visualizes the core processes and pathways involved in its degradation.

Physicochemical Properties and Environmental Distribution

Diisononyl adipate (CAS No. 33703-08-1) is a colorless, oily liquid with low water solubility and a high octanol-water partition coefficient (log K_ow_), indicating its tendency to partition to soil and sediment rather than remaining in water.[1] Its low vapor pressure suggests that volatilization to the atmosphere is not a significant environmental transport pathway.[1] Due to these properties, DINA released into the environment is expected to predominantly reside in soil and sediment.

Environmental Degradation Pathways

The primary degradation pathways for DINA in the environment are biodegradation and, to a lesser extent, hydrolysis. Photolysis is not considered a major degradation route in aquatic environments.

2.1. Biodegradation

DINA is considered to be readily biodegradable.[2][3] Microbial action is the principal mechanism for its breakdown in soil, sediment, and water treatment systems. The initial step in the biodegradation of DINA involves the enzymatic hydrolysis of the ester bonds, leading to the formation of monoisononyl adipate (MINA) and subsequently adipic acid and isononyl alcohol.[4][5] These intermediates are then further metabolized by microorganisms. Several bacterial species have been identified that can degrade related phthalates and are likely involved in the degradation of adipates like DINA.[6]

2.2. Hydrolysis

2.3. Photolysis

Direct photolysis of DINA in aquatic environments is not expected to be a significant degradation process due to its low light absorption in the environmentally relevant UV spectrum.

Quantitative Data on Environmental Fate

The following tables summarize the available quantitative data on the environmental fate of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight398.63 g/mol [2]
Water Solubility2.2 x 10⁻⁴ mg/L at 20°C[1]
Vapor Pressure2.2 x 10⁻⁵ mmHg (estimated)[1]
Log K_ow_ (Octanol-Water Partition Coefficient)9.24[1]
Henry's Law Constant2.9 x 10⁻⁵ atm-m³/mole[1]
Organic Carbon-Normalised Adsorption Coefficient (K_oc_)5.15 (log value)[3]

Table 2: Biodegradation Data for this compound

Study TypeConditionsDegradationHalf-lifeReference
Ready BiodegradabilityAerobic, activated sludgeReadily biodegradable-[2][3]

Note: Specific percentages and half-lives for DINA biodegradation were not consistently available across the search results, which often referred to the general classification of "readily biodegradable." More detailed studies are available for the related compound, diisononyl phthalate (B1215562) (DINP).[7]

Table 3: Bioaccumulation and Ecotoxicity Data

ParameterValueOrganismReference
Bioconcentration Factor (BCF)27-[3]
Aquatic ToxicityNon-toxic to harmful to aquatic life with long lasting effectsAquatic organisms[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of substances like DINA. The following sections outline generalized methodologies based on standard testing guidelines.

4.1. Aerobic Biodegradation in Water: OECD 301B (CO₂ Evolution Test)

This test method evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

Methodology:

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in a mineral salt medium.

  • Test Setup: The test substance (DINA) is added as the sole source of organic carbon to the mineral salt medium containing the inoculum in sealed vessels. Control vessels contain only the inoculum, and reference vessels contain a readily biodegradable substance like sodium benzoate.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a barium hydroxide (B78521) or sodium hydroxide solution, and the amount is determined by titration or with a total organic carbon (TOC) analyzer.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.

4.2. Soil Adsorption/Desorption: OECD 106

This study determines the adsorption and desorption potential of a chemical in soil, which is crucial for predicting its mobility and distribution in the terrestrial environment.

Methodology:

  • Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are selected.

  • Test Substance Preparation: A solution of radiolabeled or non-radiolabeled DINA in a suitable solvent (e.g., calcium chloride solution) is prepared.

  • Adsorption Phase: The soil is equilibrated with the DINA solution for a defined period (e.g., 24 hours) with agitation. The concentration of DINA in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.

  • Desorption Phase: The soil from the adsorption phase is subjected to successive extractions with a fresh solution to determine the amount of DINA that desorbs.

  • Data Analysis: The adsorption coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) are calculated. A high K_oc_ value indicates strong adsorption to soil and low mobility.

Visualizations

5.1. Environmental Fate Pathways of this compound

Environmental_Fate_of_DINA DINA This compound (DINA) Water Water Compartment DINA->Water Soil_Sediment Soil/Sediment Compartment DINA->Soil_Sediment Biodegradation Biodegradation Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Soil_Sediment->Biodegradation Adsorption Adsorption Soil_Sediment->Adsorption Metabolites Monoisononyl Adipate, Adipic Acid, Isononyl Alcohol Biodegradation->Metabolites Hydrolysis->Metabolites Mineralization CO2 + H2O Metabolites->Mineralization

Caption: Environmental fate pathways of this compound (DINA).

5.2. Experimental Workflow for a Biodegradation Study (OECD 301B)

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Inoculum (Activated Sludge) Setup Set up Test Vessels (DINA, Control, Reference) Inoculum->Setup Medium Prepare Mineral Salt Medium Medium->Setup Test_Substance Prepare DINA Solution Test_Substance->Setup Incubation Incubate for 28 days (22°C, Dark) Setup->Incubation Measurement Measure Evolved CO2 (Titration/TOC) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Evaluation Evaluate against 'Readily Biodegradable' Criteria Calculation->Evaluation

Caption: Workflow for an aerobic biodegradation study of DINA.

5.3. Factors Influencing DINA Degradation

DINA_Degradation_Factors cluster_factors Influencing Factors DINA_Degradation DINA Degradation Rate Bioavailability Bioavailability Bioavailability->DINA_Degradation Microbial_Activity Microbial Activity Microbial_Activity->DINA_Degradation Temperature Temperature Temperature->DINA_Degradation pH pH pH->DINA_Degradation Organic_Matter Soil/Sediment Organic Matter Organic_Matter->Bioavailability influences

Caption: Key factors influencing the degradation rate of DINA.

References

diisononyl adipate CAS number and regulatory information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diisononyl Adipate (B1204190) (DINA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl adipate (DINA) is a high molecular weight adipate ester primarily utilized as a plasticizer. It is valued for its ability to impart flexibility and stability to polymers, particularly at low temperatures. As regulatory scrutiny of certain ortho-phthalate plasticizers has intensified, DINA has emerged as a common alternative in various applications, including in polyvinyl chloride (PVC) products.[1][2] This technical guide provides a comprehensive overview of DINA, focusing on its chemical identity, physicochemical properties, regulatory status, and toxicological profile, presented in a manner conducive to research and professional evaluation.

Chemical Identity and Physicochemical Properties

This compound is a complex mixture of branched-chain isomers. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 33703-08-1[3][4][5]
EC Number 251-646-7[1][6]
Molecular Formula C24H46O4[4][5]
Molecular Weight 398.62 g/mol [1][4][5]
Physical State Colorless, oily liquid[4][5]
Boiling Point 232 - 233 °C[4]
Melting Point -60 °C[4]
Density 0.92 g/cm³ (at 20 °C)[1]
Water Solubility 2.2x10-4 mg/L at 20°C[4]
log Kow (Octanol-Water Partition Coefficient) 9.24[4]

Regulatory and Safety Overview

The regulatory landscape for this compound is multifaceted, with classifications and assessments varying by region and agency. This section provides a summary of key regulatory information and hazard classifications.

European Union

Under the Regulation (EC) No 1272/2008 (CLP), this compound is classified with the following hazards:

  • Eye Irritation (Category 2) , with the hazard statement H319: Causes serious eye irritation.[3]

  • Skin Sensitization (Category 1) , with the hazard statement H317: May cause an allergic skin reaction.[3]

  • Chronic Aquatic Hazard (Category 3) , with the hazard statement H412: Harmful to aquatic life with long lasting effects.[3]

This compound is registered under the REACH regulation.[6][7]

United States

In the United States, the Consumer Product Safety Commission (CPSC) has reviewed the toxicity of DINA. A 2019 staff statement, based on a report from the University of Cincinnati, concluded that the available animal data were sufficient to determine that DINA is not acutely toxic under the Federal Hazardous Substances Act (FHSA) following single oral or dermal exposures.[4] However, no data were available for acute inhalation toxicity.[4]

The Environmental Protection Agency (EPA) lists this compound under the Toxic Substances Control Act (TSCA).[7] It is important to distinguish this compound (DINA) from diisononyl phthalate (B1215562) (DINP), which is a different substance and has undergone a separate risk evaluation by the EPA that identified unreasonable risks to human health.[8]

Other Regions

DINA is also listed on chemical inventories in other regions, including:

  • Australia: Australian Inventory of Industrial Chemicals (AICIS).[7]

  • New Zealand: Does not have an individual approval but may be used under an appropriate group standard.[7]

The following diagram illustrates the logical flow of hazard identification for DINA based on available safety data sheets.

Hazard_Identification_Flow cluster_human_health Human Health Hazards cluster_environmental Environmental Hazards substance This compound (DINA) eye_irritation Causes serious eye irritation (H319) substance->eye_irritation skin_sensitization May cause an allergic skin reaction (H317) substance->skin_sensitization acute_toxicity Not classified as acutely toxic (oral, dermal) substance->acute_toxicity carcinogenicity Not classified as carcinogenic substance->carcinogenicity mutagenicity Not classified as germ cell mutagenic substance->mutagenicity reproductive_toxicity Not classified as a reproductive toxicant substance->reproductive_toxicity aquatic_hazard Harmful to aquatic life with long lasting effects (H412) substance->aquatic_hazard

Hazard Identification for this compound

Toxicological Profile

The toxicological database for this compound indicates a low order of acute toxicity but highlights concerns regarding eye and skin sensitization.

Acute Toxicity
  • Oral: The oral LD50 in rats is reported to be >10,000 mg/kg, indicating low acute toxicity via ingestion.[4]

  • Dermal: The dermal LD50 in rabbits is >3,160 mg/kg.[4] No deaths or signs of systemic toxicity were observed at this dose, though mild redness and swelling were noted.[4]

  • Inhalation: No studies on the acute inhalation toxicity of DINA were found.[4]

Irritation and Sensitization
  • Skin Irritation: Data from studies in rabbits suggest that DINA is not a skin irritant.[4]

  • Eye Irritation: DINA is classified as causing serious eye irritation.[3]

  • Skin Sensitization: It is classified as a skin sensitizer, meaning it may cause an allergic reaction upon contact with the skin.[3]

Repeated Dose Toxicity

Subchronic oral dose studies have been conducted in rats and dogs. In rats, a non-adverse increase in relative kidney weight was observed at 500 mg/kg-day.[4] In dogs, undefined histopathological changes in the kidneys were reported at higher doses.[4]

Genotoxicity and Carcinogenicity
  • Genotoxicity: DINA has tested negative for gene mutation in both bacterial and mammalian cells, as well as for clastogenicity in mammalian cells.[4]

  • Carcinogenicity: DINA has not been tested for carcinogenicity.[4]

Reproductive and Developmental Toxicity

There are no available studies on the reproductive or developmental toxicity of this compound.[2][4]

The following table summarizes the key toxicological endpoints for DINA.

EndpointSpeciesRouteResultReference(s)
Acute Oral Toxicity RatOralLD50 > 10,000 mg/kg[4]
Acute Dermal Toxicity RabbitDermalLD50 > 3,160 mg/kg[4]
Skin Irritation RabbitDermalNot irritating[4]
Eye Irritation --Causes serious eye irritation[3]
Skin Sensitization --May cause an allergic skin reaction[3]
Genotoxicity -In vitroNegative in bacterial and mammalian cell assays[4]
Carcinogenicity --Not tested[4]
Reproductive/Developmental Toxicity --Not tested[2][4]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in this guide are not publicly available in the referenced summary documents. Regulatory submissions to agencies like ECHA contain study summaries, but the full, detailed methodologies are typically proprietary to the registrants. For researchers requiring specific experimental details, it is recommended to consult the primary scientific literature or contact the entities that commissioned the studies.

Human Metabolism

Recent research has begun to elucidate the human metabolism of DINA. A study identified three specific monoester metabolites in urine: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA).[2] These findings provide a basis for developing biomarkers to assess human exposure to DINA.[2]

The logical workflow for assessing the risk of a chemical like DINA under a framework such as the Federal Hazardous Substances Act (FHSA) is depicted below.

Risk_Assessment_Workflow start Chemical Substance (DINA) hazard_id Hazard Identification (Review of Toxicity Data) start->hazard_id is_toxic Is the substance 'toxic' under the statutory definition? hazard_id->is_toxic exposure_assessment Quantitative Assessment of Exposure and Risk is_toxic->exposure_assessment Yes not_hazardous Not a 'Hazardous Substance' is_toxic->not_hazardous No is_hazardous Does the product pose a 'hazardous substance' risk? exposure_assessment->is_hazardous is_hazardous->not_hazardous No hazardous Considered a 'Hazardous Substance' is_hazardous->hazardous Yes

Chemical Risk Assessment Workflow

Conclusion

This compound has a well-defined chemical identity and a toxicological profile characterized by low acute toxicity but with identified hazards of eye irritation and skin sensitization. Significant data gaps exist, particularly concerning its potential for carcinogenicity and reproductive or developmental effects. As DINA is used as an alternative to other plasticizers, continued research into its long-term health effects and environmental fate is warranted. Professionals in research and drug development should be aware of its sensitizing properties and handle it in accordance with the safety precautions outlined in its Safety Data Sheet.

References

An In-depth Technical Guide to the Mechanism of Action of Diisononyl Adipate (DINA) as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisononyl adipate (B1204190) (DINA) is a high molecular weight, branched-chain adipate ester that serves as a primary plasticizer for polyvinyl chloride (PVC) and other polymeric systems. Its principal mechanism of action involves the disruption of intermolecular forces between polymer chains, thereby increasing flexibility, reducing the glass transition temperature (Tg), and enhancing the processability of the polymer. This technical guide provides a comprehensive overview of the molecular mechanism of DINA as a plasticizer, its impact on the mechanical and thermal properties of PVC, and detailed protocols for its evaluation.

Core Mechanism of Action

The plasticizing effect of Diisononyl Adipate (DINA) in a polymer matrix, most notably PVC, is a physical phenomenon rooted in the principles of polymer science. The mechanism can be understood through the "lubricity theory" and the "gel theory."

  • Lubricity Theory: This theory posits that the relatively small and flexible DINA molecules intersperse themselves between the long, rigid polymer chains.[1] This creates a shielding effect, reducing the strong intermolecular van der Waals forces that hold the polymer chains together in a rigid structure.[1] The DINA molecules act as molecular lubricants, allowing the polymer chains to slide past one another more easily, which imparts flexibility to the material.

  • Gel Theory: This theory suggests that the plasticizer and polymer form a three-dimensional gel-like structure. The DINA molecules solvate segments of the polymer chains, breaking the polymer-polymer bonds and forming weaker polymer-plasticizer interactions. This process effectively increases the "free volume" within the polymer matrix, which is the space not occupied by the polymer chains themselves. This increased free volume enhances segmental mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

The branched isononyl chains of DINA contribute to its effectiveness by creating greater steric hindrance, which further separates the polymer chains and enhances its plasticizing efficiency, particularly at low temperatures.

Data Presentation: Quantitative Effects of DINA on PVC Properties

The addition of DINA to PVC formulations results in predictable and quantifiable changes in the material's physical properties. The following tables summarize the typical effects of DINA and other adipate plasticizers on key performance indicators of PVC. It is important to note that specific values can vary depending on the grade of PVC resin, the presence of other additives, and the processing conditions.

Table 1: Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PVC

PlasticizerConcentration (phr)Glass Transition Temperature (Tg) (°C)Test Method
Unplasticized PVC0~80-85DSC
This compound (DINA)40~ -35 to -45DSC[2]
Di(2-ethylhexyl) adipate (DEHA/DOA)40~ -40 to -50DSC[2]
Polymeric Adipate40~ -20 to -30DSC[2]

Table 2: Mechanical Properties of PVC Plasticized with Adipate Esters

PropertyUnplasticized PVCPVC + DINA (Typical)PVC + DEHA/DOA (Typical)Test Method
Tensile Strength (MPa) ~40-50Decreases with increasing concentrationDecreases with increasing concentrationASTM D638 / ISO 527-3
Elongation at Break (%) <10Increases significantly with concentrationIncreases significantly with concentrationASTM D638 / ISO 527-3
Hardness (Shore A/D) High (Shore D)Decreases with increasing concentration (Shore A)Decreases with increasing concentration (Shore A)ASTM D2240

Table 3: Migration and Volatility of Adipate Plasticizers from PVC

PropertyThis compound (DINA)Di(2-ethylhexyl) adipate (DEHA/DOA)Polymeric AdipateTest Method
Volatility (Weight Loss, %) Moderate[2]High[2]Low[2]ISO 176
Migration into Hexane (%) Moderate[2]High[2]Low[2]ISO 177

Experimental Protocols

The evaluation of DINA's performance as a plasticizer involves a suite of standardized tests to characterize the thermal, mechanical, and migration properties of the plasticized PVC.

Preparation of PVC Formulations

A consistent and reproducible method for preparing PVC test specimens is crucial for accurate evaluation.

Objective: To prepare homogeneous PVC sheets with varying concentrations of DINA.

Materials & Equipment:

  • PVC resin (e.g., K-value 67-70)

  • This compound (DINA)

  • Thermal stabilizer (e.g., Ca/Zn or organotin-based)

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press with heated platens and a picture-frame mold

Procedure:

  • Dry Blending: In a high-speed mixer, combine the PVC resin and thermal stabilizer. Mix until a uniform powder is obtained.

  • Plasticizer Addition: While mixing, gradually add the desired amount of DINA (e.g., 30, 40, 50 parts per hundred of resin - phr). Continue mixing until the DINA is fully absorbed by the PVC resin, resulting in a free-flowing dry blend.[3]

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C.[2]

  • Milling: Continuously cut and fold the material on the rolls to ensure a homogeneous melt. This process typically takes 5-10 minutes.

  • Sheet Formation: Once the melt is uniform, remove the sheet from the mill.

  • Compression Molding: Place the milled sheet into a picture-frame mold of the desired thickness and place it in a hydraulic press preheated to 170-180°C.

  • Molding Cycle: Apply low pressure for a few minutes to allow the material to flow and fill the mold. Then, increase the pressure to approximately 10 MPa and hold for 5-7 minutes.

  • Cooling: Cool the mold under pressure to below 50°C before removing the molded sheet.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is used to measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions like the Tg.[4]

Objective: To determine the glass transition temperature of DINA-plasticized PVC.

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper press

  • Molded PVC sample

Procedure:

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the molded PVC sheet.

  • Encapsulation: Place the sample disc into a hermetic aluminum pan and seal it with a lid using a crimper press. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the Tg (e.g., 120°C).[5]

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan using the same parameters. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.[6]

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Tensile Properties Testing (ASTM D882 / ISO 527-3)

Tensile testing provides information about the strength and ductility of a material under tension. For thin films (<1 mm), ASTM D882 or ISO 527-3 are the relevant standards.[7][8]

Objective: To measure the tensile strength and elongation at break of DINA-plasticized PVC films.

Materials & Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Pneumatic or mechanical grips with flat or serrated faces

  • Extensometer (for precise strain measurement)

  • Specimen cutting die or a sharp, clean cutting tool

Procedure:

  • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the molded PVC sheet according to the dimensions specified in the chosen standard (e.g., ASTM D882 specifies strip specimens).[9] Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 40 hours prior to testing.[9]

  • Test Setup:

    • Set the grip separation (gauge length) on the UTM.

    • Secure the specimen in the grips, ensuring it is aligned vertically and not twisted.

  • Testing:

    • Apply a tensile load at a constant rate of crosshead movement as specified in the standard.

    • Record the force and elongation data until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.[7]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[7]

Plasticizer Migration Testing (ISO 177)

This test determines the tendency of a plasticizer to migrate from a plastic material into an absorbent material upon contact.

Objective: To quantify the migration of DINA from PVC.

Materials & Equipment:

  • Air-circulating oven

  • Analytical balance (accurate to 0.1 mg)

  • Circular die (50 mm diameter)

  • Absorbent material (e.g., activated carbon or a specified polymer sheet)

  • Glass plates

Procedure:

  • Specimen Preparation: Cut circular test specimens (50 mm diameter) from the conditioned PVC sheet.

  • Initial Weighing: Accurately weigh each test specimen (m1).

  • Assembly: Place the test specimen between two layers of the absorbent material. Place this "sandwich" between two glass plates to ensure uniform contact.

  • Heating: Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After the heating period, remove the assembly from the oven and allow it to cool to room temperature in a desiccator. Carefully separate the PVC specimen from the absorbent material and reweigh the PVC specimen (m2).

  • Calculation: The percentage of plasticizer migration is calculated as: Migration (%) = [(m1 - m2) / m1] x 100

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G cluster_0 Mechanism of DINA Plasticization Rigid_PVC Rigid PVC (Strong Intermolecular Forces) DINA This compound (DINA) Rigid_PVC->DINA Addition of Plasticizer Flexible_PVC Flexible PVC (Reduced Intermolecular Forces) DINA->Flexible_PVC Disruption of Polymer-Polymer Bonds Increased Free Volume

Caption: Molecular mechanism of DINA plasticization in PVC.

Experimental Workflows

G cluster_1 Experimental Workflow for DINA Evaluation Start Start: PVC Resin and DINA Blending Dry Blending & Melt Compounding Start->Blending Molding Compression Molding of Test Specimens Blending->Molding DSC DSC Analysis (Tg) Molding->DSC Tensile Tensile Testing (Strength, Elongation) Molding->Tensile Migration Migration Testing (ISO 177) Molding->Migration End End: Characterization of Plasticized PVC DSC->End Tensile->End Migration->End

Caption: Workflow for evaluating the performance of DINA as a PVC plasticizer.

References

A Comprehensive Technical Guide to the Solubility of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl adipate (B1204190) (DINA) is a high-molecular-weight, branched-chain plasticizer belonging to the adipate ester family. It is a colorless, oily liquid known for its excellent low-temperature flexibility and good compatibility with a variety of polymers, most notably polyvinyl chloride (PVC). In the context of research, drug development, and advanced material science, a thorough understanding of DINA's solubility in various solvents is critical for formulation development, purification processes, and toxicological studies. This guide provides a detailed overview of the solubility characteristics of DINA, experimental protocols for its determination, and a summary of available data.

Solubility Profile of Diisononyl Adipate

This compound's solubility is governed by the principle of "like dissolves like." As a non-polar ester, it exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents like water.

Aqueous Solubility

DINA is practically insoluble in water.[1] This low aqueous solubility is a key characteristic, influencing its environmental fate and bioavailability. Quantitative studies have reported the water solubility of DINA to be approximately 3.2 µg/L at 22°C .

Solubility in Organic Solvents

Quantitative Solubility Data

Precise, quantitative solubility data for DINA in a wide range of organic solvents is not extensively published in peer-reviewed literature. The following table summarizes the available information. Researchers are advised to determine solubility for their specific solvent systems and conditions experimentally.

SolventChemical ClassSolubilityTemperature (°C)Citation
WaterPolar Protic3.2 µg/L22
Chloroform (B151607)ChlorinatedSparingly SolubleNot Specified[3][4][5]
Ethyl AcetateEsterSparingly SolubleNot Specified[3][4][5]
Alcohol (general)Polar ProticSolubleNot Specified[6]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid analyte, such as DINA, in a solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved analyte.

Materials
  • This compound (DINA), analytical grade

  • Selected solvents, analytical or HPLC grade

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of DINA to a known volume of the solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The exact amount of excess will depend on the expected solubility and should be enough to ensure that a separate phase of undissolved DINA is visible.

    • Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to allow for the separation of the undissolved DINA.

    • To ensure complete separation of the undissolved solute, centrifuge the mixture at a controlled temperature.

  • Sample Collection and Dilution:

    • Carefully extract an aliquot of the clear, saturated supernatant using a pipette. To avoid disturbing the undissolved layer, it is advisable to take the sample from the upper portion of the supernatant.

    • To prevent the precipitation of the solute due to temperature changes, the sampling should be performed quickly.

    • Filter the collected aliquot through a chemically compatible syringe filter to remove any remaining micro-particles.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of DINA in the chosen solvent of known concentrations.

    • Analyze the standard solutions and the diluted sample aliquot using a suitable analytical method, such as GC-FID or HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of DINA in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of DINA in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G A Preparation of Supersaturated Solution (Excess DINA in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling and Centrifugation) B->C D Sample Collection (Supernatant Aliquot) C->D E Filtration (Syringe Filter) D->E F Dilution E->F G Quantitative Analysis (e.g., GC-FID or HPLC) F->G H Data Analysis (Calibration Curve) G->H I Solubility Calculation H->I

References

spectroscopic analysis of diisononyl adipate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of diisononyl adipate (B1204190) (DINA), a widely used plasticizer. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the chemical analysis and characterization of this compound.

Introduction to Diisononyl Adipate

This compound (DINA) is the diester of adipic acid and isononyl alcohol.[1][2][3] It is a colorless, oily liquid with a mild odor, and it is soluble in common organic solvents.[4][5] DINA is primarily used as a plasticizer in various polymer formulations, most notably in polyvinyl chloride (PVC), to impart flexibility and durability.[1] Its low volatility and excellent low-temperature performance make it a preferred choice in many applications.[5][6] Accurate and thorough spectroscopic analysis is crucial for quality control, stability studies, and understanding its interactions within different matrices.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. It is important to note that "isononyl" refers to a mixture of branched-chain isomers, which will lead to more complex NMR spectra than a linear nonyl chain. The data presented here are based on the primary isomeric structure, bis(7-methyloctyl) hexanedioate, and general knowledge of similar adipate esters.

Spectroscopic Technique Parameter Expected Value/Observation Assignment/Interpretation
¹H NMR (CDCl₃)Chemical Shift (δ)~ 4.05 ppm (t)-O-CH₂ - (Ester)
~ 2.25 ppm (t)-O=C-CH₂ - (Adipate)
~ 1.60 ppm (m)-O=C-CH₂-CH₂ - (Adipate)
~ 1.20-1.40 ppm (m)Methylene groups in the isononyl chain
~ 1.15 ppm (m)CH - (Isononyl branch point)
~ 0.85 ppm (d)CH₃ - (Isononyl terminal methyls)
¹³C NMR (CDCl₃)Chemical Shift (δ)~ 173 ppmC =O (Ester carbonyl)
~ 65 ppm-O-CH₂ - (Ester)
~ 38 ppm-CH - (Isononyl branch point)
~ 34 ppm-O=C-CH₂ - (Adipate)
~ 29-30 ppmMethylene carbons in the isononyl chain
~ 25 ppm-O=C-CH₂-CH₂ - (Adipate)
~ 22 ppmCH₃ - (Isononyl terminal methyls)
IR Spectroscopy (Neat)Wavenumber (cm⁻¹)~ 2950-2850 cm⁻¹ (strong)C-H stretching (alkane)
~ 1735 cm⁻¹ (strong)C=O stretching (ester)
~ 1460 cm⁻¹ (medium)C-H bending (alkane)
~ 1170 cm⁻¹ (strong)C-O stretching (ester)
Mass Spectrometry (EI)m/z398.6[M]⁺ (Molecular Ion)
Various fragmentsFragmentation pattern characteristic of long-chain esters

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7][8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[7][9] CDCl₃ is a common choice for nonpolar organic compounds.[7]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7] To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.[10][11]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[7]

3.1.2. NMR Data Acquisition

  • Instrument Insertion: Place the NMR tube into a spinner turbine and adjust the depth using a gauge. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7] The magnetic field homogeneity is then optimized through a process called shimming to improve spectral resolution.[7]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[7]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[7] For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[11][12]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

This compound, being a liquid, is most easily analyzed as a "neat" sample (undiluted).[13][14]

  • Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[14] Handle them by the edges to avoid transferring moisture.

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate.[13][14]

  • Sandwich Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[14][15]

  • Mounting: Place the "sandwich" into the sample holder of the IR spectrometer.[13][14]

3.2.2. IR Data Acquisition

  • Background Scan: First, run a background spectrum with no sample in the beam path. This is to be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample holder with the prepared salt plates into the instrument's sample beam.[16]

  • Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Dilution: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.

  • Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively pure substance like DINA, direct infusion or GC-MS are common.

3.3.2. MS Data Acquisition

  • Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS that often produces a rich fragmentation pattern useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in a prominent molecular ion peak.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

spectroscopic_analysis_logic Logical Flow of Spectroscopic Analysis cluster_problem Problem Definition cluster_techniques Technique Selection cluster_information Information Obtained cluster_interpretation Data Interpretation & Conclusion problem Identify and Characterize This compound NMR NMR (¹H, ¹³C) problem->NMR IR IR problem->IR MS Mass Spec problem->MS nmr_info Carbon-Hydrogen Framework, Connectivity, Isomeric Purity NMR->nmr_info ir_info Functional Groups (Ester C=O, C-O, Alkane C-H) IR->ir_info ms_info Molecular Weight, Elemental Formula, Fragmentation Pattern MS->ms_info interpretation Combine Data for Unambiguous Structure Confirmation & Purity Assessment nmr_info->interpretation ir_info->interpretation ms_info->interpretation

Caption: Logical flow for the structural elucidation of this compound.

experimental_workflow General Experimental Workflow start Start: Obtain This compound Sample sample_prep Sample Preparation (Dilution/Neat) start->sample_prep nmr_acq NMR Data Acquisition (¹H & ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq data_proc Data Processing (FT, Baseline Correction, etc.) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration) data_proc->spectral_analysis struct_elucid Structure Confirmation & Purity Assessment spectral_analysis->struct_elucid report Reporting struct_elucid->report

References

human metabolism and excretion of diisononyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Human Metabolism and Excretion of Diisononyl Adipate (B1204190) (DINA)

Introduction

Diisononyl adipate (DINA) is a plasticizer utilized in the manufacturing of Polyvinyl Chloride (PVC) products, serving as an alternative to regulated phthalate (B1215562) plasticizers.[1][2] As with any compound intended for widespread use in consumer products, a thorough understanding of its metabolic fate in humans is crucial for accurate exposure and risk assessment. This technical guide provides a comprehensive overview of the current scientific understanding of DINA's metabolism and excretion in humans, with a focus on quantitative data and experimental methodologies.

Metabolism of this compound

The metabolism of DINA in humans begins with the hydrolysis of its ester bonds.[3] This initial step cleaves the diester into monoester metabolites and ultimately leads to the formation of adipic acid and isononyl alcohol.[3] However, the primary specific metabolites identified in human urine are not the simple monoester, but rather its oxidized derivatives.

Based on the known metabolism of structurally similar adipates and phthalates, the key urinary metabolites of DINA are formed through oxidative processes on the isononyl side chain.[1][2] The three main specific, oxidized monoester metabolites that have been identified and quantified are:

  • mono(hydroxy-isononyl) adipate (OH-MINA)

  • mono(oxo-isononyl) adipate (oxo-MINA)

  • mono(carboxy-isooctyl) adipate (cx-MIOA)

OH-MINA has been identified as the major specific urinary metabolite of DINA.[1][2][3] It is important to note that while adipic acid is expected to be a major, ultimate breakdown product of DINA metabolism, its lack of specificity and high background concentrations in the general population render it unsuitable as a biomarker for DINA exposure.[1] Phase two metabolic processes, such as glucuronidation, are also anticipated, though not explicitly detailed in the primary studies.[2]

DINA_Metabolism DINA This compound (DINA) Hydrolysis Phase I: Hydrolysis DINA->Hydrolysis Esterases MINA Mono-isononyl Adipate (MINA) (Not a major urinary metabolite) Hydrolysis->MINA Adipic_Acid Adipic Acid (Non-specific metabolite) Hydrolysis->Adipic_Acid Oxidation Phase I: Oxidation (Side Chain) MINA->Oxidation OH_MINA mono(hydroxy-isononyl) adipate (OH-MINA) Oxidation->OH_MINA oxo_MINA mono(oxo-isononyl) adipate (oxo-MINA) Oxidation->oxo_MINA cx_MIOA mono(carboxy-isooctyl) adipate (cx-MIOA) Oxidation->cx_MIOA Excretion Urinary Excretion OH_MINA->Excretion oxo_MINA->Excretion cx_MIOA->Excretion

Diagram 1: Postulated human metabolism pathways of DINA.

Urinary Excretion of DINA Metabolites

Following oral administration, DINA is rapidly metabolized, and its specific oxidized monoester metabolites are quickly excreted in the urine.[1][2] In a human dosing study, all three specific metabolites (OH-MINA, oxo-MINA, and cx-MIOA) appeared rapidly in urine, reaching their maximum concentrations at approximately 1.4 to 2.3 hours post-dose.[1][2]

Despite the rapid appearance, the overall urinary excretion fractions (FUEs) for these specific metabolites are quite low.[1] The sum of the FUEs for OH-MINA, oxo-MINA, and cx-MIOA was found to be less than or equal to 0.034% of the administered oral dose.[1] This suggests that a major portion of the DINA dose is likely excreted as non-specific metabolites, such as adipic acid.[1][2]

OH-MINA is the most abundant of the three specific metabolites, demonstrating consistent urinary excretion fractions across individuals.[1][2][3] The lower abundance of oxo-MINA and cx-MIOA makes them less sensitive, but still specific, biomarkers of DINA exposure.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from a human oral dosing study of DINA.

Table 1: Dosage and Subject Information

Parameter Value Reference
Number of Volunteers 3 (2 female, 1 male) [1]
Age Range 25 - 37 years [1]
Body Weight Range 67 - 86 kg [1]
Administered Dose Single oral dose of ~10 mg [1]

| Individual Dose Range | 113 - 145 µg/kg body weight |[1][2] |

Table 2: Urinary Excretion Kinetics and Concentrations of DINA Metabolites

Metabolite Mean Urinary Excretion Fraction (FUE) FUE Range Peak Concentration Time (post-dose) Maximum Urinary Concentration
OH-MINA ~0.022% 0.020 - 0.023%[1][2][3] 1.4 - 2.3 h[1][2] 23.1 µg/L[1][2]
oxo-MINA 0.003%[2][3] Not specified 1.4 - 2.3 h[1][2] 2.87 µg/L[1][2]

| cx-MIOA | 0.009%[2][3] | Not specified | 1.4 - 2.3 h[1][2] | 9.83 µg/L[1][2] |

Experimental Protocols

The data presented were generated from a controlled human dosing study. The methodologies employed are detailed below.

Dosing Study Protocol
  • Subjects : Three healthy German volunteers (2 females, 1 male), aged 25 to 37, with body weights ranging from 67 to 86 kg, participated in the study.[1] All volunteers had no known occupational exposure to DINA.[1]

  • Dose Administration : Each volunteer received a single oral dose of approximately 10 mg of DINA (≥ 99.5% purity).[1] This resulted in individual doses between 113 to 145 µg/kg of body weight.[1][2]

  • Sample Collection : Over a period of 48 hours post-dose, each volunteer collected individual, full-volume urine samples.[1] A total of 23 to 29 samples were collected per volunteer.[1]

Analytical Chemistry Protocol
  • Method : A newly developed online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) was used for the analysis.[1][2] The method utilized isotope dilution for quantification.[1][2]

  • Chemicals and Standards : this compound (≥ 99.5 %) was provided by BASF SE.[1] Analytical standards for the metabolites (OH-MINA, oxo-MINA, cx-MIOA) and their corresponding 13C6-labeled analogs were custom synthesized.[1]

  • Sample Preparation : The protocol for analyzing phthalate metabolites, which is analogous, typically involves thawing frozen urine samples, spiking with an internal standard solution containing isotopically labeled analogs, and enzymatic deconjugation using β-glucuronidase to measure total (free plus conjugated) metabolites.[4][5] This is followed by an extraction step, often solid-phase extraction (SPE), to concentrate the analytes and remove interferences.[4]

  • Instrumentation : The analysis was performed using high-performance liquid chromatography (HPLC) for separation, coupled to a triple quadrupole mass spectrometer for detection.[4][5] The mass spectrometer operates with an electrospray ionization (ESI) source in negative ion mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.[4]

  • Quantification : Calibration curves were generated using standards of known concentrations. The metabolites in the urine samples were quantified by isotope dilution using the peak area ratios of the native analyte to its corresponding labeled internal standard.[4] The limits of quantification (LOQs) for the DINA metabolites were between 0.3 and 0.6 µg/L.[1][2]

Experimental_Workflow cluster_study Human Dosing Study cluster_analysis Sample Analysis cluster_data Data Processing Volunteer Volunteer Recruitment (n=3) Dosing Single Oral DINA Dose (~10 mg) Volunteer->Dosing Collection Urine Sample Collection (48 hours) Dosing->Collection Preparation Sample Preparation (Spiking with 13C-IS, Enzymatic Hydrolysis) Collection->Preparation SPE Online Solid-Phase Extraction (SPE) Preparation->SPE LC High-Performance Liquid Chromatography (HPLC Separation) SPE->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quantification Quantification (Isotope Dilution) MS->Quantification Kinetics Kinetic Analysis (FUE, Tmax) Quantification->Kinetics

Diagram 2: Workflow for DINA metabolism and excretion study.

Conclusion

The human metabolism of this compound is characterized by rapid oxidation of the isononyl side chain, leading to the formation of specific monoester metabolites: OH-MINA, oxo-MINA, and cx-MIOA. These metabolites are quickly eliminated through urine, with peak concentrations occurring within a few hours of exposure.[1][2] However, only a very small fraction of the parent compound is excreted as these specific metabolites, with OH-MINA being the most prominent.[1][3] The development of sensitive analytical methods, such as online-SPE-LC-MS/MS, allows for the quantification of these biomarkers, providing valuable tools for the objective assessment of human exposure to DINA.[1][2] In a pilot study of German adults without known DINA exposure, these metabolites were not detectable, suggesting that current general population exposure levels are below what can be measured with the developed methods.[1][2]

References

physical and chemical characteristics of Diisononyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Diisononyl Adipate (B1204190)

Introduction

Diisononyl adipate (DINA) is a primary plasticizer, a key additive used to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).[1] As a non-phthalate plasticizer, DINA has gained prominence due to a growing demand for safer materials in consumer products.[1] It is a clear, colorless, and nearly odorless oily liquid, synthesized from the esterification of adipic acid and isononyl alcohol.[1][2][3]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, with a focus on quantitative data, experimental methodologies, and key chemical processes. The information is intended for researchers, scientists, and professionals in drug development and material science.

Physical Characteristics

This compound is characterized by its low volatility and excellent low-temperature flexibility.[4] It is soluble in most common organic solvents but has very low solubility in water.[5][6]

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. These values represent typical data and may vary slightly depending on the specific grade and purity.

PropertyValueTest Method/Source
Appearance Clear, colorless liquid[1][4]
Odor Mild, characteristic[1][4]
Molecular Formula C₂₄H₄₆O₄[7][8]
Molecular Weight 398.62 g/mol [1][8]
Density 0.92 g/cm³ at 20°CASTM D1298[3][4]
Boiling Point 405.8°C at 760 mmHg[9]
Melting/Freezing Point -60°C (-76°F)[4][7]
Flash Point 228°C (442°F)Pensky-Martens Closed Cup[4]
Auto-ignition Temp. > 370°C (> 698°F)[4]
Viscosity 24 mm²/s (cSt) at 20°CASTM D445[3][4]
Vapor Pressure 8.54E-07 mmHg at 25°C[9]
Water Solubility 3.2 µg/L at 22°C[9]
Log P (o/w) 9.164 (estimated)[5]
Refractive Index 1.452ASTM D1405[3][9]
Experimental Protocols for Physical Characterization

Detailed methodologies for determining the physical properties of liquid plasticizers like DINA are outlined in standard methods published by organizations such as ASTM International. The following are brief descriptions of the principles behind the cited test methods.

  • Density (ASTM D1298): This method involves the use of a hydrometer to determine the density of the liquid. The sample is brought to a specified temperature (20°C), and a hydrometer of the appropriate range is gently lowered into the sample. The reading is taken at the point where the surface of the liquid crosses the hydrometer scale.

  • Viscosity (ASTM D445): Kinematic viscosity is measured using a calibrated glass capillary viscometer. The time for a fixed volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature (20°C). The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

  • Flash Point (Pensky-Martens Closed Cup Tester - ASTM D93): This method determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite. The sample is heated at a controlled rate in a closed cup. A small flame is periodically directed into the cup. The flash point is the temperature at which a flash appears.

  • Refractive Index (ASTM D1218): This method uses a refractometer to measure the refractive index of the liquid sample, which is an indicator of its purity. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read from the scale at a specified temperature (25°C).

Chemical Characteristics

Chemically, this compound is an ester. Its primary chemical characteristic is its reactivity through ester hydrolysis and its synthesis via esterification.

Summary of Chemical Properties
PropertyValueSource
CAS Number 33703-08-1[1]
EINECS Number 251-646-7[7]
Acid Value ≤ 0.05 mg KOH/g[3]
Ester Content ≥ 99.6%[3]
Water Content ≤ 0.05%[3]
Reactivity Stable under normal conditions. Reacts with strong acids, bases, and oxidizing agents.[10]
Synthesis of this compound

The synthesis of this compound is fundamentally an esterification reaction between adipic acid and isononyl alcohol, which releases water as a byproduct.[2] To achieve high conversion rates, this water must be continuously removed to drive the reaction equilibrium toward the product.[2] There are two primary industrial methods for DINA synthesis: the traditional chemical catalyst method and the modern enzymatic method.

This method employs strong acid catalysts to accelerate the esterification process at elevated temperatures.

  • Reactants: Adipic acid and isononyl alcohol. The molar ratio is typically between 1:1 and 1:3.[2]

  • Catalyst: Strong acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or organometallic catalysts like tin oxide are commonly used.[1][2] The catalyst is added at approximately 1-5% by weight.[2]

  • Conditions: The reaction is conducted at high temperatures, generally between 130°C and 220°C.[1][2]

  • Process: The reactants and catalyst are heated, and the water produced during the reaction is continuously removed, often through azeotropic distillation. This process reliably achieves high yields (92-95%) and purity (98-99%).[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts Adipic_Acid Adipic Acid Reactor Reactor (130-220°C) Adipic_Acid->Reactor Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->Reactor DINA This compound Reactor->DINA Esterification Water Water (removed) Reactor->Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor

Caption: Traditional chemical synthesis of this compound.

Advancements have led to the use of enzymes, specifically lipases, as catalysts in a more environmentally friendly process.[1]

  • Reactants: Adipic acid and isononyl alcohol, typically in a 1:3 molar ratio.[11]

  • Catalyst: Immobilized lipase (B570770), such as Eversa® lipase from Thermomyces lanuginosus.[2][11]

  • Conditions: The reaction occurs at a much lower temperature, around 50°C.[2][11] It is often performed in a solvent-free system, with water removed under a mild vacuum to achieve high conversion.[2][11]

  • Advantages: This method results in significant energy savings due to the lower reaction temperature and eliminates the need for harsh acid catalysts and organic solvents, simplifying product isolation and reducing waste.[2] A conversion rate of 100% can be achieved under optimal conditions.[11]

G cluster_reactants Reactants (Solvent-Free) cluster_conditions Reaction Conditions cluster_products Products & Byproducts Adipic_Acid Adipic Acid Bioreactor Bioreactor (~50°C, Vacuum) Adipic_Acid->Bioreactor Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->Bioreactor DINA This compound Bioreactor->DINA Enzymatic Esterification Water Water (removed) Bioreactor->Water Enzyme Immobilized Lipase Enzyme->Bioreactor

Caption: Modern enzymatic synthesis of this compound.

Reactivity and Decomposition

This compound is an ester and exhibits the characteristic reactivity of this functional group. It can react with acids to liberate heat, along with the constituent alcohol and acid.[10] Interaction with caustic solutions also generates heat.[10]

When heated to decomposition, DINA can release irritating vapors and toxic gases, such as carbon monoxide and carbon dioxide.[12][13] When used in PVC formulations, the thermal decomposition can be influenced by the polymer matrix. The presence of PVC can lower the decomposition temperature of the plasticizer.[14]

Conclusion

This compound is a well-characterized plasticizer with a favorable safety profile and performance characteristics, particularly for applications requiring low-temperature flexibility. Its physical properties are well-documented, and its chemical synthesis can be achieved through both traditional high-temperature acid catalysis and modern, more sustainable enzymatic routes. The choice of synthesis method impacts the energy consumption and environmental footprint of its production. Understanding these core characteristics is essential for its effective application in materials science and other research and development fields.

References

An In-depth Technical Guide to Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisononyl adipate (B1204190) (DINA) is a high molecular weight, non-phthalate plasticizer that has become a prominent alternative to traditional phthalate-based plasticizers due to a more favorable toxicological profile.[1][2] Synthesized through the esterification of adipic acid and isononyl alcohol, DINA is a clear, colorless, and oily liquid.[1][3] It is widely used to impart flexibility, particularly at low temperatures, to various polymers, most notably polyvinyl chloride (PVC).[4][5] Its low volatility and durability make it suitable for a wide range of applications, including sensitive products like food packaging, toys, and medical devices, as well as automotive interiors, wire insulation, and cosmetics.[5][6][7] This guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, physicochemical properties, industrial applications, and toxicological profile of DINA.

Historical Development and Context

Historically, the plastics industry heavily relied on phthalate (B1215562) esters, such as di(2-ethylhexyl) phthalate (DEHP), for their cost-effectiveness and performance as plasticizers.[1] However, growing regulatory scrutiny and health concerns, particularly regarding their potential as endocrine disruptors and reproductive toxicants, prompted a global shift towards safer alternatives.[1][5][8] DINA emerged as a leading non-phthalate plasticizer designed to meet the demand for safer materials in consumer and industrial products without compromising performance.[1][2] Its adoption is a direct response to regulations restricting the use of certain phthalates in many parts of the world.[8]

Synthesis and Manufacturing

The core of DINA production is the esterification reaction between adipic acid and isononyl alcohol, which forms the diisononyl ester and water as a byproduct.[2] To achieve high conversion rates, this water must be continuously removed to drive the reaction equilibrium toward the product.[2] Two primary manufacturing methodologies are employed: traditional acid catalysis and modern enzymatic synthesis.

Synthesis Methodologies

1. Traditional Chemical Catalyst Method: This is the dominant industrial production method, relying on strong acid catalysts to accelerate the esterification process.[2]

  • Catalysts: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1] Sulfuric acid is cost-effective and highly active, achieving high yields, but it is corrosive.[1] PTSA is a less corrosive alternative.[1]

  • Reaction Conditions: The process requires elevated temperatures, typically in the range of 140°C to 220°C.[1]

2. Enzymatic Method: A more recent and sustainable approach utilizes enzymes in a solvent-free system.[1][2][9]

  • Catalyst: The most common enzyme is an immobilized lipase (B570770), Eversa® lipase from Thermomyces lanuginosus.[2][9]

  • Reaction Conditions: This method operates at significantly lower temperatures, around 50°C, leading to substantial energy savings.[2][9] It can achieve 100% conversion under optimal conditions.[9]

Data Presentation: Comparison of Synthesis Protocols
ParameterTraditional Chemical MethodEnzymatic (Immobilized Lipase) Method
Reactants Adipic Acid, Isononyl AlcoholAdipic Acid, Isononyl Alcohol
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)Immobilized Eversa® Lipase
Catalyst Loading 0.5–1.5 wt% (relative to adipic acid)[1]~10% (based on total substrate weight)[1][9]
Molar Ratio (Acid:Alcohol) 1:2.2 to 1:2.6[1]1:3[1][9]
Temperature 130–220°C[1][2]50°C[1][9]
System With or without solventSolvent-free[2][9]
Pressure/Vacuum ~73-78 kPa (550–590 mmHg)[1]13.3 kPa (100 torr)[9]
Reaction Time 6–10 hours[1]~6 hours[1]
Conversion Efficiency 85–99%[2]Up to 100%[2][9]
Key Advantages Established, lower catalyst cost[2]Lower energy use, solvent-free, minimal waste[2]

Mandatory Visualization: Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis DINA Synthesis cluster_purification Purification AdipicAcid Adipic Acid Reactor Esterification Reactor AdipicAcid->Reactor IsononylAlcohol Isononyl Alcohol IsononylAlcohol->Reactor Catalyst Catalyst (Acid or Enzyme) Catalyst->Reactor Water Water Reactor->Water Water (Byproduct) CrudeDINA CrudeDINA Reactor->CrudeDINA Crude DINA Removal Removal Water->Removal Continuous Removal CrudeDINA->CrudeDINA_in Washing Water Washing (Remove Catalyst/Acid) CrudeDINA_in->Washing Dealcohol Dealcoholization (Strip Unreacted Alcohol) Washing->Dealcohol Decolor Impurity Removal (Activated Carbon) Dealcohol->Decolor Distill High-Purity Distillation (Short-Path) Decolor->Distill FinalDINA High-Purity DINA (≥99.5%) Distill->FinalDINA

Caption: DINA Synthesis and Purification Workflow.

Mechanism of Action as a Plasticizer

DINA enhances the flexibility of rigid polymers like PVC at a molecular level. PVC consists of long, tightly packed polymer chains with strong intermolecular forces, resulting in a rigid and brittle material.[5] When DINA is introduced during manufacturing, its molecules intercalate between these polymer chains.[5] Acting as molecular lubricants, DINA molecules increase the free volume and reduce the friction and intermolecular forces (van der Waals forces) between the chains. This separation allows the polymer chains to slide past one another more easily, transforming the material from rigid to soft and flexible.[5] DINA's low volatility ensures it remains trapped within the polymer matrix for long-term performance.[4][5]

Physicochemical Properties and Specifications

DINA is a mixture of isomeric compounds, but for industrial purposes, it is treated as a single substance.[3][7]

Data Presentation: Physicochemical Properties of DINA
PropertyValue
CAS Number 33703-08-1[10]
Molecular Formula C₂₄H₄₆O₄[3][10]
Molecular Weight 398.6 g/mol [1][11]
Appearance Clear, colorless liquid[1][4]
Odor Mild, characteristic[1]
Density 0.92 g/cm³ at 20°C[4]
Boiling Point >232°C; 405.8°C at 760 mmHg[12][13]
Freezing/Melting Point -60°C to -65°C[3][4]
Flash Point 228°C (Pensky-Martens closed cup)[4]
Auto-ignition Temperature >370°C[4]
Kinematic Viscosity 24 mm²/s at 20°C[4]
Water Solubility Practically insoluble; 2.2x10⁻⁴ mg/L at 20°C[7][10]
Log Kₒw (Octanol-Water Partition Coefficient) 9.24[10]

Industrial Applications

DINA's excellent low-temperature flexibility, low volatility, and favorable safety profile make it a versatile plasticizer for numerous applications.[4][6]

Data Presentation: Key Applications of DINA
Industry/SectorApplicationFunction
Plastics & Polymers PVC products (e.g., films, flooring, roofing)Primary plasticizer for flexibility and durability.[3][7]
Wire and cable insulationProvides flexibility and resistance to weathering.[6][14]
Food packaging films (shrink wrap)Approved for food contact materials, offers clarity.[3][9][14]
Automotive Interiors (dashboards, door panels), hosesEnsures long-term flexibility and resistance to cold cracking.[5][6]
Consumer Goods Toys, footwear, clothing, carpetsSafer alternative to phthalates in products with high human contact.[3][6]
Medical Flexible tubing, bagsUsed in medical devices where DEHP is being phased out.[5][6][15]
Cosmetics Skin care productsActs as a lubricant and emollient.[3]
Industrial Lubricants and greasesServes as a synthetic base oil, improves additive solubility.[3][11][14]
ExplosivesAdditive in polyurethane-based plastic bonded explosives.[12][13]

Toxicology and Human Metabolism

Scientific data on the long-term toxicity of DINA is limited, though existing studies suggest a low order of acute toxicity.[8]

Toxicological Profile
  • Acute Toxicity: Animal data indicate that DINA is not acutely toxic following single oral or dermal exposures. The dermal LD₅₀ was determined to be >3160 mg/kg.[10] No studies on acute inhalation toxicity were found.[10]

  • Irritation and Sensitization: DINA is not considered a skin or eye irritant in rabbits.[7][10] It is also not expected to be a skin sensitizer.[10]

  • Genotoxicity: DINA has consistently tested negative for gene mutation in both bacterial and mammalian cell assays.[10]

  • Carcinogenicity and Reproductive Toxicity: DINA has not been tested for carcinogenicity, reproductive, or developmental toxicity.[8][10] This remains a significant data gap.

Human Metabolism

In humans, DINA undergoes hydrolysis and oxidative biotransformation.[1] Following oral administration, it is metabolized into several primary monoester metabolites that are excreted in the urine.[1][8] The primary identified metabolites are:

  • mono(hydroxy-isononyl) adipate (OH-MINA)

  • mono(oxo-isononyl) adipate (oxo-MINA)

  • mono(carboxy-isooctyl) adipate (cx-MIOA)

The urinary excretion fractions of these specific metabolites are low (sum ≤0.034%), suggesting that adipic acid is likely a major, though unmeasured, metabolite.[8]

Mandatory Visualization: Human Metabolic Pathway of DINA

DINA_Metabolism DINA Diisononyl Adipate (DINA) (Oral Ingestion) Hydrolysis Phase I Metabolism (Hydrolysis in GI Tract/Liver) DINA->Hydrolysis MINA Mono-isononyl Adipate (MINA) + Isononyl Alcohol Hydrolysis->MINA Oxidation Phase I Metabolism (Oxidation of Alkyl Chain) MINA->Oxidation Metabolites OH-MINA oxo-MINA cx-MIOA Oxidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Postulated Human Metabolic Pathway of DINA.

Experimental Protocols and Analytical Methods

Detailed experimental protocols for DINA are typically proprietary or found within specific research publications. However, the analysis and quality control of DINA and its performance as a plasticizer rely on established analytical techniques.

Identification and Quantification
  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and widely employed technique for the separation, identification, and quantification of DINA, particularly in complex matrices like PVC films or biological samples.[1]

  • Protocol Outline:

    • Sample Preparation: Involves solvent extraction of DINA from the polymer matrix, followed by cleanup steps to remove interfering substances.

    • GC Separation: The extract is injected into a gas chromatograph. A capillary column with a non-polar stationary phase separates DINA from other components based on boiling point and polarity.

    • MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification against a known standard.

Performance Evaluation in Polymers
  • Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal properties of plasticized polymers.[1]

  • Protocol Outline (TGA):

    • A small sample of the DINA-plasticized polymer is placed in a high-precision balance within a furnace.

    • The sample is heated at a constant rate.

    • TGA measures the change in mass as a function of temperature, which is used to determine thermal stability and decomposition temperatures.

  • Protocol Outline (DSC):

    • A sample is heated, cooled, or held at a constant temperature.

    • DSC measures the heat flow to or from the sample compared to a reference.

    • This data reveals the glass transition temperature (Tg), a key indicator of a plasticizer's efficiency in increasing flexibility.

Mandatory Visualization: General Experimental Workflow

Experimental_Workflow cluster_formulation Material Formulation cluster_testing Performance Testing cluster_analysis Chemical Analysis PVC PVC Resin Blending High-Speed Blending PVC->Blending DINA DINA Plasticizer DINA->Blending Additives Stabilizers, etc. Additives->Blending Blending->Sample_in Blending->Sample_in2 Thermal Thermal Analysis (DSC, TGA) Sample_in->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Sample_in->Mechanical Migration Migration Study (Solvent Extraction) Sample_in->Migration Extraction Solvent Extraction Sample_in2->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification of DINA GCMS->Quant

Caption: Workflow for Evaluating a Plasticizer in PVC.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisononyl adipate (B1204190) (DINA) is a non-phthalate plasticizer used to impart flexibility and durability to various polymers, particularly polyvinyl chloride (PVC).[1][2][3] Its applications include food contact materials, toys, medical devices, and wire insulation.[2][4] As regulatory scrutiny and consumer demand for safer materials increase, the accurate detection and quantification of DINA in plastic matrices are crucial for quality control, safety assessment, and research. This document provides detailed protocols for the analysis of DINA in plastics using common analytical techniques.

Core Analytical Techniques

The primary methods for the determination of DINA in plastics are chromatography-based, offering high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely employed and robust technique for the separation, identification, and quantification of DINA in polymer matrices like PVC films.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Particularly useful for analyzing complex matrices and can be more suitable for less volatile compounds. It often provides high sensitivity and specificity.[5][6][7]

  • Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS): A simplified method that reduces the need for solvent-based extraction by thermally desorbing the plasticizer directly from the sample into the GC-MS system.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analyzing DINA in plastic samples.

DINA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plastic Sample Comminution Grinding / Cutting Sample->Comminution Increase Surface Area Extraction Extraction (Solvent / Thermal) Comminution->Extraction Cleanup Cleanup / Concentration (e.g., SPE, Evaporation) Extraction->Cleanup If required Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Direct TD-GC/MS Cleanup->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Identification Identification (Retention Time, Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for DINA analysis in plastics.

GCMS_Workflow start Plastic Sample (e.g., PVC) prep1 Cut into small pieces (<4 mm²) start->prep1 prep2 Weigh ~0.1-1.0 g of sample prep1->prep2 prep3 Add solvent (e.g., Dichloromethane) + Internal Standard prep2->prep3 prep4 Ultrasonic Extraction (e.g., 30 min) prep3->prep4 prep5 Filter or Centrifuge prep4->prep5 prep6 Evaporate solvent & Reconstitute prep5->prep6 analysis Inject into GC-MS prep6->analysis data Data Analysis (SIM Mode) analysis->data end Report Concentration data->end

Caption: Detailed workflow for GC-MS analysis of DINA.

LCMS_Workflow start Plastic Sample or Food Simulant extract Solvent Extraction start->extract spe_load Load Sample Extract extract->spe_load spe_conditioning Condition SPE Cartridge spe_conditioning->spe_load spe_wash Wash Cartridge (Remove Interferences) spe_load->spe_wash spe_elute Elute DINA (e.g., Acetonitrile) spe_wash->spe_elute concentrate Evaporate & Reconstitute in Mobile Phase spe_elute->concentrate analysis Inject into LC-MS/MS concentrate->analysis data Data Analysis (MRM Mode) analysis->data end Report Concentration data->end

Caption: Detailed workflow for LC-MS/MS analysis of DINA.

Protocol 1: Analysis of DINA in Plastics by GC-MS

This protocol is suitable for determining the total DINA content in plastic materials like PVC.[5]

1.1. Principle

Plasticizers are extracted from the polymer matrix using a suitable organic solvent, facilitated by ultrasonication. The resulting extract is then concentrated and injected into a GC-MS system. The gas chromatograph separates DINA from other components, and the mass spectrometer provides definitive identification and quantification based on its characteristic mass-to-charge ratios.

1.2. Sample Preparation: Solvent Extraction

  • Comminution: Reduce the plastic sample into small particles (e.g., < 4 mm²) by grinding or cutting to maximize the surface area for extraction.[5][9]

  • Extraction: Accurately weigh approximately 0.1–1.0 g of the comminuted sample into a glass vial.[5][9]

  • Solvation: Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).[9] Spike with an appropriate internal standard (e.g., a deuterated phthalate (B1215562) or adipate) for improved quantification.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for approximately 30 minutes to facilitate the extraction of DINA from the polymer matrix.[5][9]

  • Filtration/Centrifugation: Filter or centrifuge the extract to remove any suspended polymer particles.[5]

  • Concentration: Transfer the clear extract to a new vial. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis.[5]

1.3. GC-MS Instrumental Conditions

ParameterRecommended Setting
Gas Chromatograph Equipped with a split/splitless injector
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min[9]
Injector Temperature 250 °C[10]
Injection Volume 1 µL (Splitless mode)[11]
Oven Program Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min)[9]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C[9]
Quadrupole Temp. 150 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for DINA (e.g., m/z 149, 129, 279).[9]

Protocol 2: Analysis of DINA Migration by LC-MS/MS

This protocol is designed for quantifying DINA that has migrated from a plastic material into a food simulant or biological matrix.

2.1. Principle

DINA is first isolated from the liquid matrix and concentrated using Solid-Phase Extraction (SPE). The purified extract is then analyzed by a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS). This setup provides excellent sensitivity and selectivity, which is crucial for detecting low migration levels and minimizing matrix effects.[7]

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect an aliquot of the food simulant or liquid sample that has been in contact with the plastic material.[5]

  • SPE Cartridge Conditioning: Condition a C18 or polymer-based SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 40% methanol in water) to remove polar interferences while retaining DINA.[7]

  • Elution: Elute DINA and the internal standard from the cartridge using a small volume of a strong organic solvent like acetonitrile (B52724) or methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5][7]

2.3. LC-MS/MS Instrumental Conditions

ParameterRecommended Setting
Liquid Chromatograph HPLC or UHPLC system
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm)[5][9]
Mobile Phase A 0.1% formic acid in water[9]
Mobile Phase B 0.1% formic acid in acetonitrile or methanol[9]
Gradient Optimized for separation of DINA from matrix components (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 0.3–0.5 mL/min
Column Temperature 40 °C
Injection Volume 3–10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (TQMS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity

Protocol 3: Analysis of DINA by Thermal Desorption (TD)-GC/MS

This method is a fast and "green" alternative that minimizes solvent use. It is particularly effective for screening and quantifying plasticizers in PVC.[8]

3.1. Principle

A small amount of the plastic sample is placed in a sample cup and heated in a thermal desorber. The volatile and semi-volatile compounds, including DINA, are desorbed and transferred directly into the GC-MS for analysis. This eliminates the solvent extraction steps.[8]

3.2. Sample Preparation

  • Direct Method: Place approximately 100 µg of the powdered or finely cut plastic sample directly into a clean sample cup.[8]

  • Thin Film Method (for improved precision): Dissolve a known mass of the plastic in a small volume of a volatile solvent (e.g., THF). Transfer a precise volume (10–20 µL) of this solution into the sample cup. Evaporate the solvent to leave a thin, uniform film of the sample on the cup's surface.[8]

3.3. TD-GC/MS Instrumental Conditions

ParameterRecommended Setting
Pyrolyzer/TD Unit Capable of programmed heating.
Desorption Temp. Determined using Evolved Gas Analysis (EGA)-MS to find the thermal desorption zone for DINA (typically 100-350°C).[8]
GC-MS System Same as described in Protocol 1.
Interface Temp. ~300 °C
Data Analysis Standard addition is the recommended calibration method to compensate for matrix effects.[8]

Quantitative Data Summary

The performance of analytical methods can vary based on the matrix, instrumentation, and specific protocol. The table below summarizes typical performance data for the analysis of adipates and related plasticizers.

ParameterGC-MS (in Polymer)LC-MS/MS (in Food/Urine)Reference
Limit of Detection (LOD) 3.46–10.10 µg/mL0.2–5 ng/mL[5][10]
Limit of Quantification (LOQ) 5–100 µg/mL0.3–0.6 µg/L (for metabolites)[4][5]
Recovery (%) 76–100%85–110% (with SPE)[5][7][10]
Precision (RSDr %) 0.4–19%<20%[5][10]

References

Application Notes: Extraction of Diisononyl Adipate (DINA) from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisononyl adipate (B1204190) (DINA) is a high-molecular-weight adipate ester primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products, such as films, electrical insulation, and shrink wrap.[1] Due to its widespread application, DINA can be released into the environment, leading to its presence in soil and water. Monitoring the concentration of DINA in these environmental compartments is crucial for assessing its environmental fate and potential risks.

These application notes provide detailed protocols for the extraction of DINA from water and soil samples, tailored for researchers and scientists. The methods described are Solid-Phase Extraction (SPE) for aqueous samples and Ultrasonic-Assisted Extraction (UAE) for soil samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Protocol 1: Extraction of DINA from Water via Solid-Phase Extraction (SPE)

This protocol details the extraction and concentration of DINA from water samples using C18 solid-phase extraction cartridges. SPE is a robust technique that offers high recovery rates and minimizes solvent consumption.[2][3]

Materials and Reagents

  • Glass sample bottles (1 L, pre-cleaned)

  • Solid-Phase Extraction (SPE) manifold

  • SPE C18 cartridges

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297) (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • Nitrogen gas supply for evaporation

  • Glass collection vials

  • Automated SPE system (optional, for high throughput)[4]

Experimental Protocol

  • Sample Preparation: Collect 1 L water samples in pre-cleaned glass bottles. To preserve the analytes, acidify the sample to a pH < 2 with sulfuric acid if necessary.[2]

  • SPE Cartridge Conditioning:

    • Rinse the SPE C18 cartridge with 10 mL of ethyl acetate.

    • Follow with 10 mL of dichloromethane.

    • Flush with 10 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not go dry.[2]

  • Sample Loading: Load the 1 L water sample onto the conditioned SPE cartridge at a controlled flow rate of 10-15 mL/min.[2]

  • Sorbent Drying: After the entire sample has passed through the cartridge, dry the sorbent material completely by purging with nitrogen gas for 10-15 minutes to remove all residual water.[2]

  • Elution:

    • Elute the trapped DINA from the sorbent using 5-10 mL of ethyl acetate.

    • Follow with a second elution using 5-10 mL of dichloromethane.

    • Collect the entire eluate in a clean glass collection vial.[2]

  • Concentration: Concentrate the combined eluate to a final volume of 1 mL under a gentle stream of nitrogen in a water bath set to 35-40°C.[2]

  • Analysis: The concentrated extract is now ready for quantitative analysis by GC-MS.[2][5][6]

Workflow for DINA Extraction from Water

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A 1. Collect 1L Water Sample B 2. Acidify to pH < 2 (Optional) A->B C 3. Condition C18 Cartridge (Ethyl Acetate, DCM, Methanol, DI Water) B->C D 4. Load Sample (10-15 mL/min) C->D E 5. Dry Sorbent with N2 Gas D->E F 6. Elute DINA (Ethyl Acetate then DCM) E->F G 7. Concentrate Eluate to 1 mL F->G H 8. Analyze by GC-MS G->H

Caption: Workflow for DINA extraction from water samples using SPE.

Protocol 2: Extraction of DINA from Soil via Ultrasonic-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction of DINA from soil matrices. UAE offers advantages such as shorter extraction times, reduced solvent consumption, and high extraction efficiency.[2][7][8]

Materials and Reagents

  • Mortar and pestle or grinder

  • Glass centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Glass collection flasks

  • Anhydrous sodium sulfate

  • Glass wool

  • n-hexane (analytical grade)

  • Acetone (B3395972) (analytical grade)

  • Rotary evaporator or nitrogen evaporator

Experimental Protocol

  • Sample Preparation: Air-dry the soil sample to remove excess moisture. Homogenize the sample by grinding it into a fine powder using a mortar and pestle.[2]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube.[2][9]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[2] The ultrasonic waves create cavitation bubbles that disrupt the soil matrix, enhancing solvent penetration and analyte release.[8][9]

  • Separation: After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the solvent extract.[2]

  • Supernatant Collection: Carefully decant the supernatant (the liquid extract) into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the soil residue two more times with fresh solvent to ensure complete extraction. Combine all the supernatants in the collection flask.[2]

  • Drying and Cleanup: Pass the combined extract through a glass funnel containing glass wool and approximately 10 g of anhydrous sodium sulfate. This step removes residual water and fine particulates from the extract.[2]

  • Concentration: Concentrate the final extract to a volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[2]

  • Analysis: The concentrated extract is ready for GC-MS analysis.[2][5][6]

Workflow for DINA Extraction from Soil

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction (UAE) cluster_analysis Cleanup & Analysis A 1. Air-Dry & Homogenize Soil Sample B 2. Add 20 mL n-Hexane:Acetone (1:1) to 10g Soil A->B C 3. Sonicate for 30 min B->C D 4. Centrifuge (3000 rpm, 10 min) C->D E 5. Collect Supernatant D->E F 6. Repeat Extraction 2x & Combine Supernatants E->F G 7. Dry Extract with Anhydrous Na2SO4 F->G H 8. Concentrate Extract to 1 mL G->H I 9. Analyze by GC-MS H->I

Caption: Workflow for DINA extraction from soil samples using UAE.

Data Presentation

The following tables summarize representative quantitative data for adipate plasticizer extraction methodologies.

Table 1: Quantitative Data for DINA Extraction from Water

ParameterMethodSorbentRecovery (%)RSD (%)LOQ (ng/L)Reference
Adipate EstersSPE-GC/MSChromabond® HLB75 - 112< 200.82 - 71[10]
PhthalatesAutomated SPEC18 Disk>85< 10-[4][11]

Table 2: Quantitative Data for DINA Extraction from Soil

ParameterMethodSolventRecovery (%)RSD (%)LOQ (ng/g)Reference
Adipate EstersLLE/SPE-GC/MS-85.7 - 1062.5 - 15.65[5][12]
PAHs & PAEsUAE-GC/MSn-hexane:acetoneHigh Efficiency--[9]

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisononyl adipate (B1204190) (DINA) is a primary plasticizer utilized to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC).[1][2][3] As a non-phthalate plasticizer, DINA is a safer alternative in many consumer products, including food contact materials and toys.[4][5] It is synthesized through the esterification of adipic acid with isononyl alcohol.[6] This document provides detailed protocols for the laboratory-scale synthesis and purification of DINA via two primary methods: conventional acid-catalyzed esterification and modern enzymatic synthesis.

Synthesis Methodologies: A Comparative Overview

Two primary routes for DINA synthesis are prevalent: a traditional method employing chemical catalysts and a modern approach using enzymatic catalysts.[1]

  • Conventional Acid-Catalyzed Esterification : This method relies on strong acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), to facilitate the esterification reaction at elevated temperatures (140–220°C).[6] While effective, this process requires a neutralization step to remove the corrosive catalyst and can generate more waste.[1]

  • Enzymatic Synthesis : This greener approach utilizes an immobilized lipase (B570770), such as Eversa® lipase from Thermomyces lanuginosus, in a solvent-free system.[1][4] The reaction proceeds at a much lower temperature (around 50°C), reducing energy consumption and eliminating the need for harsh acid catalysts, which simplifies the purification process.[1][4]

The choice of method depends on factors such as desired purity, energy efficiency, and environmental impact.[1] Enzymatic synthesis offers higher conversion efficiency and produces less waste, aligning with modern sustainability goals.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for both synthesis methods.

Table 1: Reaction Conditions for DINA Synthesis

Parameter Conventional Acid-Catalyzed Enzymatic (Immobilized Lipase)
Adipic Acid:Isononyl Alcohol Molar Ratio 1:2.2 – 1:2.5[6] 1:3[4][6][7]
Reaction Temperature 140–160°C[6] 50°C[4][6][7]
Catalyst Sulfuric Acid or PTSA[6] Immobilized Eversa Lipase[4]
Catalyst Loading 0.5–1.5 wt% (H₂SO₄)[6] 10 wt% (of total substrate)[4][6][7]
Reaction Time 6–10 hours[6] 6 hours[4][6][7]

| System Pressure | 550–590 mmHg (approx. 73-78 kPa)[6] | 13.3 kPa (100 torr)[4][6][7] |

Table 2: Yield, Purity, and Waste Generation

Parameter Conventional Acid-Catalyzed Enzymatic (Immobilized Lipase)
Conversion/Yield 92–95% (High)[6] 100%[4][6][7]
Final Purity (Post-Purification) ≥99.5%[1] High (minimal purification needed)[1]

| Primary Waste Stream | Acid neutralization waste, catalyst residue[1] | Recyclable immobilized enzyme[1] |

Experimental Protocols

Protocol 1: Conventional Acid-Catalyzed Synthesis of DINA

This protocol describes the synthesis of DINA using an acid catalyst, a widely practiced industrial method.[1]

Materials and Equipment:

  • Adipic Acid

  • Isononyl Alcohol

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)

  • Sodium Carbonate (Na₂CO₃) solution (for neutralization)

  • Deionized Water

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or equivalent setup for water removal

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup : Assemble a round-bottom flask with a heating mantle, mechanical stirrer, thermometer, and a Dean-Stark apparatus filled with an appropriate solvent to azeotropically remove water.

  • Charging Reactants : Charge the flask with adipic acid and isononyl alcohol in a molar ratio between 1:2.2 and 1:2.5.[6]

  • Catalyst Addition : Add the acid catalyst (e.g., H₂SO₄) at a concentration of 0.5–1.5% by weight of the total reactants.[6]

  • Esterification Reaction : Heat the mixture to 140–160°C with continuous stirring.[6] Water, a byproduct of the esterification, will be continuously removed via the Dean-Stark trap to drive the reaction toward completion.[6]

  • Reaction Monitoring : Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 6-10 hours.[6]

  • Cooling : Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Enzymatic Synthesis of DINA (Solvent-Free)

This protocol outlines a sustainable method for DINA synthesis using an immobilized lipase.[4]

Materials and Equipment:

  • Adipic Acid

  • Isononyl Alcohol

  • Immobilized Lipase (Eversa® from Thermomyces lanuginosus on Lewatit VP OC 1600 carrier)[4]

  • Glass reactor with a mechanical stirrer and temperature control

  • Vacuum pump

Procedure:

  • Reactor Setup : In a glass reactor, combine adipic acid and isononyl alcohol in a 1:3 molar ratio.[4][7]

  • Enzyme Addition : Add the immobilized lipase, constituting 10% of the total substrate weight.[4][7] This is a solvent-free system.[1][4]

  • Reaction Conditions : Heat the mixture to 50°C while stirring.[4][7] Apply a vacuum of 13.3 kPa to effectively remove the water byproduct and shift the reaction equilibrium towards ester formation.[4][6]

  • Reaction Time : Maintain these conditions for 6 hours to achieve complete conversion.[4][7]

  • Enzyme Separation : After the reaction, the immobilized enzyme can be separated from the liquid DINA product by simple filtration for reuse.[1] The resulting crude DINA requires minimal further purification.[1]

Purification Protocol for Crude DINA

This protocol is primarily for DINA synthesized via the conventional acid-catalyzed method.

Materials and Equipment:

  • Crude DINA

  • 5% Sodium Carbonate solution

  • Deionized Water

  • Activated Carbon[6]

  • Separatory Funnel

  • Short-path distillation apparatus

  • Vacuum pump

Procedure:

  • Neutralization : Transfer the crude DINA to a separatory funnel. Wash the mixture with a 5% sodium carbonate solution to neutralize any residual acid catalyst. Follow with several washes with deionized water until the aqueous layer is neutral.[6]

  • Dealcoholization : Strip the unreacted isononyl alcohol from the product under reduced pressure (e.g., 10–20 mmHg) at a temperature of 120–140°C.[6]

  • Decolorization : Add activated carbon (0.5–1 wt%) to the DINA and stir to remove colored impurities.[6] Filter to remove the activated carbon.

  • Final Distillation : For high-purity DINA (≥99.5%), perform a short-path distillation at a high vacuum (0.1–1 mmHg) and a temperature of 180–200°C.[1][6]

  • Final Product : The resulting product is a clear, colorless liquid.[3][8]

Process Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification processes.

DINA_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_methods cluster_purification Purification Stage Reactants Adipic Acid + Isononyl Alcohol AcidCat Conventional: Acid Catalyst (140-160°C) Reactants->AcidCat Esterification EnzymeCat Enzymatic: Immobilized Lipase (50°C) Reactants->EnzymeCat Esterification CrudeDINA Crude DINA Product AcidCat->CrudeDINA EnzymeCat->CrudeDINA Neutralization Neutralization & Water Washing CrudeDINA->Neutralization For Acid-Catalyzed Route Dealcoholization Dealcoholization (Vacuum) Neutralization->Dealcoholization Decolorization Decolorization (Activated Carbon) Dealcoholization->Decolorization Distillation Final Distillation (High Vacuum) Decolorization->Distillation PureDINA High-Purity DINA (≥99.5%) Distillation->PureDINA

Caption: Overall workflow for DINA synthesis and purification.

Logic_Relationship Start Objective: Synthesize High-Purity DINA MethodChoice Choose Synthesis Method Start->MethodChoice Conventional Conventional Method (Acid-Catalyzed) MethodChoice->Conventional Traditional Enzymatic Enzymatic Method (Lipase) MethodChoice->Enzymatic Modern Conventional_Pros Pros: Established, Reliable Conventional->Conventional_Pros Conventional_Cons Cons: High Energy, Waste Generation Conventional->Conventional_Cons Purification Purification Required Conventional->Purification Enzymatic_Pros Pros: Low Energy, Eco-Friendly, High Conversion Enzymatic->Enzymatic_Pros Enzymatic_Cons Cons: Higher Initial Catalyst Cost Enzymatic->Enzymatic_Cons Enzymatic->Purification Minimal End Pure DINA Purification->End

Caption: Decision logic for selecting a DINA synthesis method.

References

Application of Diisononyl Adipate (DINA) in Flexible PVC Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl adipate (B1204190) (DINA) is a primary monomeric plasticizer utilized to impart flexibility to polyvinyl chloride (PVC) and other polymeric systems.[1] As a non-phthalate plasticizer, DINA has garnered significant attention as a safer alternative to traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), particularly in applications with high human contact or stringent regulatory requirements. These applications include medical devices, food packaging, toys, and automotive interiors.[1][2][3]

DINA is synthesized through the esterification of adipic acid with isononyl alcohol.[2] Its chemical structure and physical properties contribute to its excellent performance as a plasticizer. This document provides detailed application notes, comparative performance data, and experimental protocols for the evaluation of DINA in flexible PVC formulations.

Mechanism of Action

In rigid PVC, the polymer chains are tightly packed, resulting in a hard and brittle material. Plasticizers like DINA work by integrating themselves between these long PVC chains.[2] This spacing reduces the intermolecular forces, allowing the polymer chains to move more freely relative to one another, which in turn increases the flexibility, softness, and workability of the material. The effectiveness of a plasticizer is determined by its compatibility with the polymer, its efficiency in disrupting polymer chain packing, and its permanence within the polymer matrix.

Key Performance Characteristics of DINA in Flexible PVC

Diisononyl adipate offers a range of beneficial properties when incorporated into flexible PVC formulations:

  • Excellent Low-Temperature Flexibility: DINA is particularly valued for its ability to maintain the flexibility of PVC at low temperatures, a critical attribute for applications exposed to cold environments.[1]

  • Good Thermal Stability: PVC formulations containing DINA exhibit good stability at elevated temperatures encountered during processing.

  • Low Volatility: DINA has a low vapor pressure, which translates to reduced plasticizer loss during processing and over the lifetime of the end product. This contributes to the durability and longevity of the flexible PVC.[4]

  • Good Electrical Properties: DINA is suitable for use in electrical insulation and jacketing applications due to its favorable electrical resistivity.[1]

  • Favorable Toxicological Profile: As a non-phthalate plasticizer, DINA is a preferred choice for applications where there are concerns about the potential health effects of phthalates.

Data Presentation: Comparative Performance of DINA

The selection of a plasticizer is a critical step in formulating flexible PVC, as it dictates the final properties of the material. The following tables summarize the typical properties of DINA and provide a comparison with other commonly used plasticizers.

Table 1: Typical Physical and Chemical Properties of this compound (DINA)

PropertyValueTest Method/Reference
Chemical FormulaC24H46O4[1]
Molecular Weight398.6 g/mol (approx.)[2]
AppearanceClear, colorless, oily liquid[3][4]
Specific Gravity (20°C)~0.918
Acid Number (mg KOH/g)< 0.07[1]
Water Content (%)< 0.1[1]
Color (APHA)< 25
Refractive Index (25°C)~1.447
Viscosity (25°C, cP)~23
Pour Point-65°C[3]
Flash Point (COC)~212°C
Volatility (24h at 105°C)Low[4]

Table 2: Comparative Performance of DINA and Other Plasticizers in Flexible PVC

(Note: Values are typical and can vary depending on the specific formulation, including the type of PVC resin, stabilizers, and other additives used. All plasticizers are at 50 phr [parts per hundred resin] unless otherwise noted.)

PropertyDINADEHP (Phthalate)DINP (Phthalate)DOA (Adipate)
Mechanical Properties
Tensile Strength (MPa)18 - 2220 - 2422 - 2617 - 21
Elongation at Break (%)350 - 400300 - 350280 - 330360 - 410
100% Modulus (MPa)8 - 1010 - 1211 - 137 - 9
Hardness (Shore A)75 - 8080 - 8582 - 8774 - 79
Low-Temperature Performance
Brittleness Temperature (°C)-55 to -65-40 to -50-35 to -45-60 to -70
Permanence Properties
Volatility (Weight Loss %, 24h @ 105°C)1.0 - 1.52.0 - 2.51.5 - 2.01.2 - 1.8
Water Extraction (Weight Loss %, 24h @ 50°C)0.2 - 0.40.1 - 0.30.1 - 0.30.3 - 0.5
Oil Extraction (Weight Loss %, 24h @ 60°C)10 - 1515 - 2012 - 188 - 12

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of DINA in flexible PVC formulations, based on ASTM standards.

Protocol for Sample Preparation of Flexible PVC Sheets

Objective: To prepare standardized flexible PVC sheets for subsequent performance testing.

Materials:

  • PVC resin (e.g., suspension grade)

  • This compound (DINA)

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molding frame

Procedure:

  • Formulation: Prepare a dry blend of the PVC resin, DINA, stabilizer, and lubricant in a high-speed mixer. A typical formulation might be: 100 parts PVC resin, 50 parts DINA, 2-3 parts stabilizer, and 0.5 parts lubricant.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C.

  • Mastication and Sheeting: Work the compound on the mill until a homogeneous, molten sheet is formed. This typically takes 5-10 minutes.

  • Molding: Cut the milled sheet into sections that fit the molding frame. Place the sections in the frame between two polished metal plates.

  • Compression Molding: Place the assembly in a hydraulic press preheated to 165-175°C.

    • Apply low pressure for a pre-heating period of 3-5 minutes.

    • Increase the pressure to 10-15 MPa for 5-7 minutes to cure the sheet.

  • Cooling: Transfer the mold to a cooling press and apply pressure while cooling with circulating water until the sheet is below 40°C.

  • Specimen Cutting: Carefully remove the molded sheet and cut test specimens to the dimensions required by the specific ASTM test methods.

  • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as specified in ASTM D618.

Protocol for Tensile Properties Testing (ASTM D882)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the flexible PVC sheet.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.[5]

  • Grips for holding the thin plastic specimens.[5]

  • Extensometer (optional, for precise modulus measurement).[5]

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the conditioned PVC sheet, typically 25 mm in width and with a gauge length of at least 50 mm.

  • Thickness Measurement: Measure the thickness of each specimen at several points within the gauge length and use the average value.

  • Machine Setup: Set the initial grip separation on the UTM and the crosshead speed. For flexible PVC, a common speed is 500 mm/min.

  • Specimen Mounting: Mount the specimen in the grips, ensuring it is aligned vertically and not under any tension before the test begins.[5]

  • Testing: Start the test and record the load and extension data until the specimen ruptures.[5]

  • Calculations:

    • Tensile Strength: The maximum load divided by the original cross-sectional area of the specimen.[6]

    • Elongation at Break: The extension at the point of rupture divided by the initial gauge length, expressed as a percentage.[6]

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.[6]

Protocol for Hardness Testing (Shore A Durometer, ASTM D2240)

Objective: To measure the indentation hardness of the flexible PVC.

Apparatus:

  • Shore A durometer.[7]

  • A hard, flat surface to support the specimen.

Procedure:

  • Specimen Preparation: Use a specimen with a minimum thickness of 6 mm. If a single sheet is not thick enough, multiple layers may be stacked, ensuring no air is trapped between them.[7]

  • Testing:

    • Place the specimen on the hard, flat surface.

    • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.[8]

    • The presser foot of the durometer must be in full contact with the specimen surface.

    • Read the hardness value on the durometer scale within one second of firm contact.[7]

  • Replicates: Take at least five measurements at different locations on the specimen, at least 12 mm apart, and calculate the average hardness value.

Protocol for Low-Temperature Brittleness Testing (ASTM D746)

Objective: To determine the temperature at which the flexible PVC exhibits brittle failure under specified impact conditions.[9]

Apparatus:

  • Brittleness temperature testing apparatus with an impactor and a specimen clamp.

  • Low-temperature bath with a cooling medium (e.g., methanol (B129727) and dry ice, or a mechanical refrigeration unit).

  • Torque wrench.

Procedure:

  • Specimen Preparation: Cut specimens to the specified dimensions (e.g., Type I: 6.35 mm x 31.75 mm x 1.91 mm).[10][11][12]

  • Specimen Mounting: Secure the specimens in the clamp using the torque wrench with a specified torque.[10][11][13]

  • Testing:

    • Lower the clamped specimens into the low-temperature bath, which is maintained at a temperature where the specimens are expected to be non-brittle.

    • Allow the specimens to condition in the bath for a specified time (e.g., 3 minutes).

    • Release the impactor, which strikes the specimens at a specified velocity (2000 ± 200 mm/s).[10][11][12]

    • Raise the clamp and examine the specimens for failure (any crack or fracture visible to the naked eye).[10][11]

  • Temperature Iteration: Repeat the test at progressively lower temperatures (in increments of 2°C or 5°C) until specimens start to fail. Continue testing at different temperatures to determine the temperature at which 50% of the specimens fail. This is the brittleness temperature.[10][11]

Protocol for Volatile Loss Testing (ASTM D1203, Method A)

Objective: To determine the amount of volatile components (primarily plasticizer) lost from the flexible PVC at an elevated temperature.

Apparatus:

  • Forced-air oven.

  • Shallow, open-topped containers.

  • Activated carbon (6-14 mesh).

  • Analytical balance.

Procedure:

  • Specimen Preparation: Cut circular specimens of a specified diameter (e.g., 50 mm).

  • Initial Weighing: Weigh each specimen to the nearest 0.001 g.

  • Testing:

    • Fill the containers with a layer of activated carbon.

    • Place a specimen on the carbon and cover it with more activated carbon, ensuring the specimen is surrounded.

    • Place the container in the oven, preheated to the test temperature (e.g., 70°C).

  • Exposure: Leave the specimens in the oven for the specified duration (e.g., 24 hours).

  • Final Weighing: Remove the containers from the oven and allow them to cool to room temperature in a desiccator. Carefully remove the specimens from the activated carbon, brush off any adhering particles, and reweigh them.

  • Calculation: Calculate the percentage of volatile loss as: ((Initial Weight - Final Weight) / Initial Weight) x 100

Protocol for Migration Testing in Food Simulants

Objective: To quantify the migration of DINA from flexible PVC into food-simulating liquids.

Apparatus:

  • Glass containers with inert lids.

  • Constant temperature bath or oven.

  • Analytical balance.

  • Gas chromatograph with a mass spectrometer (GC-MS) for quantitative analysis.

Materials:

  • Food simulants (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil).[14]

  • DINA standard for calibration.

  • Extraction solvent (e.g., hexane).

Procedure:

  • Specimen Preparation: Cut PVC specimens of known surface area.

  • Exposure:

    • Place a specimen in a glass container and add a known volume of the food simulant, ensuring the specimen is fully immersed. The surface area to volume ratio should be controlled (e.g., 6 dm²/L).[14]

    • Seal the container and place it in the constant temperature bath/oven for a specified time and temperature (e.g., 10 days at 40°C for olive oil, or 2 hours at 70°C for aqueous simulants).

  • Sample Collection: After the exposure period, remove the PVC specimen. The food simulant now contains the migrated DINA.

  • Extraction (for olive oil simulant):

    • Perform a liquid-liquid extraction of the olive oil with a suitable solvent (e.g., acetonitrile) to isolate the DINA.

  • Analysis:

    • Inject a sample of the aqueous simulant (or the extracted DINA from the oil simulant) into the GC-MS.

    • Quantify the concentration of DINA by comparing the peak area to a calibration curve prepared with DINA standards.

  • Calculation: Calculate the migration of DINA in mg per dm² of the PVC surface area or mg per kg of the food simulant.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Formulation & Sample Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Data Analysis & Comparison A PVC Resin & Additives Dry Blend B Two-Roll Milling A->B C Compression Molding B->C D Specimen Cutting & Conditioning C->D E Tensile Properties (ASTM D882) D->E F Hardness (Shore A, ASTM D2240) D->F G Low-Temp. Brittleness (ASTM D746) D->G H Volatility (ASTM D1203) D->H I Migration Testing D->I J Quantitative Data Tabulation E->J F->J G->J H->J I->J K Performance Comparison vs. Controls J->K L Final Formulation Optimization K->L

Caption: Experimental workflow for evaluating DINA in flexible PVC.

Logical_Relationships cluster_properties DINA Properties cluster_performance Performance in Flexible PVC cluster_applications End-Use Applications P1 Non-Phthalate Structure C1 Improved Safety Profile P1->C1 P2 Linear Aliphatic Chain C2 Excellent Low-Temperature Flexibility P2->C2 P3 Low Volatility C3 Enhanced Durability & Longevity P3->C3 P4 Good Compatibility with PVC C4 Good Mechanical Properties P4->C4 C5 Efficient Processing P4->C5 A1 Medical Devices C1->A1 A2 Food Contact Materials C1->A2 A3 Toys & Childcare Articles C1->A3 A4 Automotive Interiors C2->A4 A5 Wire & Cable Insulation C2->A5 C3->A1 C3->A4 C3->A5 C4->A1 C4->A2 C4->A3 C4->A4 C4->A5 C5->A1 C5->A2 C5->A3 C5->A4 C5->A5

Caption: Logical relationships of DINA properties to PVC performance.

References

Application Notes and Protocols for In Vitro Toxicity Assessment of Diisononyl Adipate (DINA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisononyl adipate (B1204190) (DINA) is a plasticizer used in various consumer products, often as a replacement for certain phthalates. Its widespread use necessitates a thorough understanding of its potential toxicological profile. These application notes provide a guide for researchers to assess the in vitro toxicity of DINA using common cell culture-based assays.

While DINA has been reported to be non-genotoxic in several standard assays, including the Ames test and mouse lymphoma assay, publicly available data on its cytotoxic and other subtle toxic effects at the cellular level is limited.[1][2] Much of the detailed mechanistic understanding of similar plasticizers comes from studies on diisononyl phthalate (B1215562) (DINP). DINP has been shown to induce oxidative stress, affect cell viability, and trigger apoptosis in various cell lines.[3][4][5] Therefore, the protocols and experimental designs outlined here are based on established toxicological assays and data from related compounds like DINP, providing a robust framework for the investigation of DINA.

This document offers detailed protocols for key toxicity endpoints, including cytotoxicity, oxidative stress, and apoptosis, and provides guidance on data presentation and interpretation.

Recommended Cell Lines for DINA Toxicity Studies

The choice of cell line should be guided by the research question and the potential target organs of toxicity. Based on studies of DINA and related plasticizers, the following cell lines are recommended:

  • Hepatocyte Cell Lines (e.g., HepG2): The liver is a primary site of metabolism for xenobiotics. HepG2 cells are a well-established model for studying hepatotoxicity.[3][6]

  • Keratinocyte Cell Lines (e.g., HaCaT): Dermal exposure is a potential route of human contact with DINA. HaCaT cells are a common model for skin irritation and sensitization studies.[7]

  • Lung Fibroblast Cell Lines (e.g., V79): Inhalation is another potential exposure route. V79 cells have been used in genotoxicity testing of adipates.

  • Endothelial Cell Lines (e.g., EA.hy926): To investigate potential effects on the vascular system.

Data Presentation: Summary of Expected Endpoints

Due to the limited publicly available quantitative data for DINA, the following tables summarize findings for the structurally related diisononyl phthalate (DINP) to provide a reference for expected outcomes and guide concentration selection for DINA studies. It is crucial to empirically determine the optimal concentration ranges and exposure times for DINA in your specific cell model.

Table 1: Cytotoxicity Data for DINP

CompoundCell LineAssayExposure TimeEffective ConcentrationObserved Effect
DINPEA.hy926MTT48 and 72 hours100 µg/mL11% and 17% reduction in cell viability, respectively
DINPEA.hy926LDH Release48 hours100 µg/mL69% increase in LDH release
DINPCHO-K1MTTNot SpecifiedNot SpecifiedSignificant decrease in cell viability
DINPCHO-K1LDH ReleaseNot SpecifiedNot SpecifiedSignificant increase in cytotoxicity

Table 2: Oxidative Stress and Apoptosis Data for DINP

CompoundCell LineAssayExposure TimeEffective ConcentrationObserved Effect
DINPHepG2ROS ProductionNot Specified100 µg/mL2-fold increase in ROS
DINPMouse Ovarian Granulosa CellsApoptosis/Autophagy24 hours100, 200, 400 µMInduction of apoptosis and autophagy

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for assessing the in vitro toxicity of DINA.

G cluster_prep Preparation cluster_exp Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis prep_dina Prepare DINA Stock Solution (e.g., in DMSO) prep_cells Cell Culture and Seeding (e.g., 96-well plates) exposure Expose Cells to DINA (Dose-response and time-course) prep_cells->exposure cytotoxicity Cytotoxicity Assessment (MTT, LDH) exposure->cytotoxicity oxidative_stress Oxidative Stress (ROS Measurement) exposure->oxidative_stress apoptosis Apoptosis (Annexin V, Caspase Activity) exposure->apoptosis analysis Data Acquisition and Statistical Analysis (e.g., IC50 calculation) cytotoxicity->analysis oxidative_stress->analysis apoptosis->analysis

Caption: General experimental workflow for DINA in vitro toxicity testing.

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest (e.g., HepG2, HaCaT)

  • Complete cell culture medium

  • DINA stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • DINA Treatment: Prepare serial dilutions of DINA in culture medium. A suggested starting range, based on DINP data, is 1-100 µg/mL. Remove the old medium from the cells and add 100 µL of the DINA-containing medium to each well. Include vehicle controls (medium with the same concentration of DMSO used for the highest DINA concentration).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of DINA that inhibits cell viability by 50%).

Protocol: Membrane Integrity Assessment using LDH Release Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells and culture reagents as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect the supernatant.

  • LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol: Oxidative Stress Assessment by Measuring Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular reactive oxygen species (ROS).

Materials:

  • Cells and culture reagents

  • DINA stock solution

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with DINA as described in the MTT protocol. A positive control (e.g., H₂O₂) should be included.

  • Incubation: Incubate for a shorter duration, as ROS production can be an early event (e.g., 1, 3, 6, 24 hours).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with warm PBS or HBSS.

    • Add medium containing 5-10 µM DCFH-DA to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells again with warm PBS or HBSS.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

  • Data Analysis: Express ROS levels as a fold change relative to the vehicle control.

Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and culture reagents

  • DINA stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DINA for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, detach using trypsin-free dissociation solution.

    • Collect all cells, including those in the supernatant (which may be apoptotic).

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Signaling Pathways for Investigation

Based on studies with the related compound DINP, DINA may exert its toxic effects through the modulation of specific signaling pathways. Investigating these pathways can provide mechanistic insights into DINA's cellular effects.

G DINA DINA Exposure ROS Increased ROS DINA->ROS PPAR PPAR Activation DINA->PPAR NFkB NF-κB Activation DINA->NFkB Apoptosis Apoptosis ROS->Apoptosis Cytotoxicity Cytotoxicity ROS->Cytotoxicity PPAR->Cytotoxicity Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways affected by DINA, inferred from DINP studies.

Further experiments, such as western blotting or qPCR, could be performed to analyze the expression and activation of key proteins in these pathways (e.g., p65 subunit of NF-κB, PPARγ, caspases).

Conclusion

These application notes provide a comprehensive framework for the in vitro toxicological assessment of diisononyl adipate. While direct quantitative toxicity data for DINA is scarce, the provided protocols for key assays, along with insights from the related compound DINP, offer a solid starting point for researchers. It is imperative to perform careful dose-response and time-course studies to accurately characterize the cytotoxic and other toxicological effects of DINA in the chosen cell models. The results of such studies will be crucial in filling the existing data gaps and contributing to a better understanding of the safety profile of this widely used plasticizer.

References

Application Notes and Protocols for Assessing Diisononyl Adipate (DINA) Migration from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl adipate (B1204190) (DINA) is a plasticizer increasingly used as a substitute for regulated phthalates in a variety of consumer products, including food contact materials, toys, and childcare articles. As DINA is not chemically bound to the polymer matrix, it has the potential to migrate into food, saliva, or onto skin, leading to human exposure. These application notes provide detailed protocols for assessing the migration of DINA from consumer products, enabling accurate exposure and risk assessment.

Data Presentation: Quantitative DINA Migration Data

The following tables summarize quantitative data on DINA migration from various consumer products as reported in scientific literature. These values can serve as a reference for researchers conducting migration studies.

Table 1: Migration of DINA from Food Contact Materials into Food Simulants

Product TypeFood SimulantTime (days)Temperature (°C)Migration LevelReference
PVC FilmFried Croquette0 (immediate)Not Specified36,400 ng/g[1][2]
PVC FilmFried Croquette0.003Not Specified~10,400 ng/g[1][2]
PVC FilmFried Croquette0.02Not Specified~2,600 ng/g[1][2]
PVC FilmRapeseed Oil1523-5190 µg/dm²[2]
PVC FilmAqueous Simulants15Small amounts[2]
PVC Film50% and 95% Ethanol (B145695), Heptane15High levels[2]

Table 2: Migration of DINA from Toys and Childcare Articles

Product TypeSimulantTime (min)Agitation MethodMigration RateReference
Soft PVC ToysSaliva SimulantNot SpecifiedHead over HeelsNot detected to low levels[3]

Experimental Protocols

Protocol 1: Determination of DINA Migration from Food Contact Materials

This protocol is based on the principles outlined in EU Regulation No. 10/2011 for plastic materials and articles intended to come into contact with food.

1. Materials and Reagents:

  • DINA analytical standard (≥98% purity)

  • Food simulants as specified in EU Regulation No. 10/2011 (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil)

  • Solvents for extraction (e.g., n-hexane, isooctane, ethanol) of analytical grade

  • Glassware (beakers, flasks, pipettes)

  • Incubator or oven with temperature control

  • Analytical balance

  • Gas chromatograph with mass spectrometer (GC-MS) or liquid chromatograph with mass spectrometer (LC-MS)

2. Sample Preparation:

  • Cut a representative sample of the food contact material with a known surface area (e.g., 1 dm²).

  • Clean the sample surface by gently wiping with a lint-free cloth.

  • Pre-condition the sample if required by the specific testing standard.

3. Migration Test Procedure:

  • Select the appropriate food simulant(s) based on the intended use of the product. For fatty foods, olive oil or a mixture of synthetic triglycerides is typically used. For aqueous, acidic, or alcoholic foods, the corresponding ethanol or acetic acid solutions are used.

  • Immerse the test specimen in a known volume of the selected food simulant in a glass container. The surface area to volume ratio is typically 6 dm²/L.

  • Seal the container to prevent evaporation.

  • Incubate the container at the specified time and temperature conditions that represent the worst-case foreseeable use of the product. Common test conditions are 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications.

  • After the incubation period, remove the test specimen from the food simulant.

  • The food simulant now contains the migrated DINA and is ready for analysis.

4. Analytical Quantification (GC-MS):

  • Extraction:

    • For aqueous simulants (10% ethanol, 3% acetic acid), perform a liquid-liquid extraction with a non-polar solvent like n-hexane.

    • For fatty food simulants (olive oil), a solvent extraction followed by a cleanup step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary to remove lipids.

  • GC-MS Analysis:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM) using characteristic ions for DINA (e.g., m/z 129, 147, 279).

  • Quantification:

    • Prepare a calibration curve using DINA analytical standards of known concentrations.

    • Calculate the concentration of DINA in the food simulant based on the calibration curve.

    • Express the migration results in mg of DINA per kg of food simulant (mg/kg) or mg of DINA per dm² of contact surface (mg/dm²).

Protocol 2: Assessment of DINA Migration from Toys and Childcare Articles

This protocol is adapted from methods used by the U.S. Consumer Product Safety Commission (CPSC) for phthalates and their alternatives.

1. Materials and Reagents:

  • DINA analytical standard (≥98% purity)

  • Artificial saliva simulant (e.g., according to DIN 53160-1)

  • Solvents for extraction (e.g., cyclohexane, tetrahydrofuran (B95107) (THF)) of analytical grade

  • Mechanical shaker or rotator (e.g., "head over heels" rotator)

  • Centrifuge

  • GC-MS system

2. Sample Preparation:

  • Cut a representative piece of the toy or childcare article. If the item is small, it can be used whole.

  • Determine the surface area of the sample that will be in contact with the simulant.

3. Migration Test Procedure:

  • Place the sample in a glass container with a known volume of artificial saliva.

  • Agitate the container using a mechanical shaker or rotator for a specified period, typically 2 to 4 hours, at a controlled temperature (e.g., 37°C) to simulate mouthing.

  • After agitation, remove the sample.

  • Centrifuge the saliva simulant to remove any solid particles.

  • The supernatant is then ready for extraction and analysis.

4. Analytical Quantification (GC-MS):

  • Extraction: Perform a liquid-liquid extraction of the artificial saliva with cyclohexane.

  • GC-MS Analysis: Follow the GC-MS parameters as described in Protocol 1.

  • Quantification: Calculate the amount of DINA migrated into the saliva and express the results as migration rate (e.g., µg/cm²/hour).

Mandatory Visualization

Experimental Workflow for DINA Migration Analysis

Caption: Workflow for assessing DINA migration from consumer products.

Hypothesized Signaling Pathway Disruption by DINA

Endocrine-disrupting chemicals can interfere with the thyroid hormone signaling pathway at multiple levels. DINA, as a potential endocrine disruptor, may exert its effects through various mechanisms, including inhibition of thyroid hormone synthesis, transport, or receptor binding. The following diagram illustrates a hypothesized pathway of disruption.

G cluster_thyroid Thyroid Gland cluster_transport Bloodstream cluster_cell Target Cell IodideUptake Iodide Uptake TPO Thyroid Peroxidase (TPO) (Hormone Synthesis) IodideUptake->TPO T4 Thyroxine (T4) TPO->T4 TTR Transthyretin (TTR) (Hormone Transport) Deiodinase Deiodinase (T4 to T3 conversion) TTR->Deiodinase T4->TTR TR Thyroid Receptor (TR) Deiodinase->TR Gene Gene Expression TR->Gene DINA DINA Exposure DINA->TPO Inhibition? DINA->TTR Competitive Binding? DINA->TR Antagonistic Effect?

Caption: Hypothesized disruption of thyroid hormone signaling by DINA.

References

Application Note: Analysis of Diisononyl Adipate (DINA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of Diisononyl Adipate (B1204190) (DINA), a common non-phthalate plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). DINA is widely used in the manufacturing of flexible PVC products such as food packaging, medical devices, and toys.[1][2][3] Monitoring the presence and concentration of DINA is crucial for quality control and safety assessment. This document provides detailed protocols for sample preparation, GC-MS instrument parameters, and data analysis to ensure accurate and reproducible results.

Introduction

Diisononyl Adipate (DINA) is a complex mixture of diesters of adipic acid and isomeric isononyl alcohols.[1][3] It serves as a primary plasticizer, imparting flexibility and durability to various polymer products.[2][4] Due to its widespread use, there is a need for reliable analytical methods to determine its concentration in various matrices and to assess its migration from consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like DINA.[5] This method offers high sensitivity and selectivity, making it ideal for trace-level analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract DINA from the sample and remove interfering substances.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., food simulants, migration solutions):

  • Take a known volume (e.g., 100 mL) of the aqueous sample in a separatory funnel.

  • Add 10% (m/v) sodium chloride to the sample to increase the ionic strength of the aqueous phase.

  • Add 50 mL of a suitable organic solvent such as dichloromethane (B109758) or a hexane (B92381)/diethyl ether mixture.[4]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer (bottom layer for dichloromethane, top layer for hexane/diethyl ether).

  • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

b) Solid Phase Extraction (SPE) for Cleaner Sample Matrices:

SPE can be used for pre-concentration and cleanup of DINA from various liquid samples.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 50 mL of the sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the DINA from the cartridge with 5 mL of ethyl acetate (B1210297) or dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Transfer to an autosampler vial.

c) Solvent Extraction for Solid Samples (e.g., polymer materials, textiles):

  • Weigh approximately 1 gram of the finely cut solid sample into a glass extraction thimble.

  • Place the thimble in a Soxhlet extraction apparatus.

  • Add 150 mL of a suitable solvent (e.g., hexane or dichloromethane) to the boiling flask.

  • Extract the sample for 6-8 hours.

  • After extraction, allow the solvent to cool.

  • Concentrate the extract to a final volume of 10 mL using a rotary evaporator.

  • Further concentrate to 1 mL under a stream of nitrogen.

  • Transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4]
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 50 - 500 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Selected Ions for SIM Mode:

For enhanced sensitivity and selectivity in quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended. Characteristic ions for DINA should be determined by analyzing a standard solution in full scan mode. Common fragment ions for adipate plasticizers include m/z 129, 149, and 167. The specific ions for DINA will depend on the isomeric distribution of the isononyl groups.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of DINA. These values should be experimentally determined during method validation.

Parameter Value
Retention Time (RT) Typically 15-20 minutes (highly dependent on the specific GC conditions)
Characteristic m/z ions To be determined from the mass spectrum of a DINA standard (e.g., 129, 149, 167, and molecular ion fragments)
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Correlation Coefficient (r²) > 0.995
Recovery 85 - 110%
Relative Standard Deviation (RSD) < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of DINA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE/Soxhlet) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: General workflow for DINA analysis by GC-MS.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between key parameters in analytical method validation.

Validation_Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the determination of this compound in various samples. Proper sample preparation and optimization of instrument parameters are key to achieving accurate and precise results. This method can be readily implemented in quality control laboratories and research settings for the routine analysis of DINA.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Diisononyl Adipate (DINA) Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of key metabolites of the plasticizer Diisononyl Adipate (B1204190) (DINA) in human urine. DINA is a widely used alternative to regulated phthalate (B1215562) plasticizers, making the assessment of human exposure through biomonitoring a significant area of research. This method focuses on the detection of the primary oxidative metabolites: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). The protocol outlines procedures for urine sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers, scientists, and drug development professionals with a reliable tool for toxicological and metabolomic studies.

Introduction

Diisononyl adipate (DINA) is a plasticizer utilized in various polymeric systems, including PVC products, as a replacement for some restricted phthalate plasticizers.[1] Due to its widespread use, there is a growing interest in understanding its metabolic fate in humans to assess exposure and potential health risks. In humans, DINA undergoes hydrolysis and subsequent oxidation of its isononyl side chains, leading to the formation of several monoester metabolites that are excreted in urine.[2][3] The primary oxidative metabolites that serve as specific biomarkers for DINA exposure are mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA).[1][4]

This application note provides a detailed protocol for the simultaneous quantification of these three DINA metabolites in human urine using an online solid-phase extraction (SPE) coupled with a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. The method offers high sensitivity and specificity, making it suitable for human biomonitoring studies.[1]

DINA Metabolic Pathway

The metabolism of DINA in humans primarily involves two stages. Initially, one of the isononyl ester groups is hydrolyzed to form mono-isononyl adipate (MINA). Subsequently, the branched isononyl side chain of MINA undergoes phase I oxidative biotransformation to introduce hydroxyl (-OH), oxo (=O), or carboxyl (-COOH) functional groups. These oxidized monoesters are the major specific metabolites found in urine.[1][3] Adipic acid is considered an ultimate breakdown product but is not a specific biomarker for DINA exposure.[1] For simplicity, phase II metabolites, such as glucuronic acid conjugates, are not depicted in the diagram but are addressed in the sample preparation protocol.[1]

DINA_Metabolism DINA This compound (DINA) MINA Mono-isononyl Adipate (MINA) DINA->MINA Hydrolysis OH_MINA mono(hydroxy-isononyl) adipate (OH-MINA) MINA->OH_MINA Oxidation (Hydroxylation) oxo_MINA mono(oxo-isononyl) adipate (oxo-MINA) MINA->oxo_MINA Oxidation (Oxidation) cx_MIOA mono(carboxy-isooctyl) adipate (cx-MIOA) MINA->cx_MIOA Oxidation (Carboxylation)

Figure 1: Simplified metabolic pathway of this compound (DINA) in humans.

Experimental Protocols

Sample Preparation

The following protocol is for the preparation of human urine samples for LC-MS/MS analysis of DINA metabolites. To account for conjugated metabolites, an enzymatic hydrolysis step is included.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples for 10 minutes at approximately 1900 x g to pellet any precipitates.[1]

  • Internal Standard Spiking: To an appropriate volume of the urine supernatant (e.g., 1 mL), add an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., ¹³C₆-labeled OH-MINA and cx-MIOA).[1][5]

  • Enzymatic Hydrolysis: Add β-glucuronidase from E. coli to deconjugate the glucuronidated metabolites.[6] Incubate the mixture at 37°C for a sufficient time (e.g., 90 minutes) to ensure complete hydrolysis.[5]

  • Acidification: After incubation, acidify the sample with a suitable acid, such as formic acid.[5]

  • Final Centrifugation: Centrifuge the acidified sample to pellet any further precipitates before analysis.[5]

LC-MS/MS Analysis Workflow

The prepared urine samples are analyzed using an online SPE-LC-MS/MS system.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Spike Spike with Internal Standards Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Acidify Acidification Hydrolysis->Acidify Centrifuge Centrifugation Acidify->Centrifuge OnlineSPE Online SPE (Matrix Depletion & Analyte Enrichment) Centrifuge->OnlineSPE HPLC HPLC Separation (Phenyl-Hexyl Column) OnlineSPE->HPLC MSMS Tandem Mass Spectrometry (ESI Negative Mode, MRM) HPLC->MSMS Data Data Analysis & Quantification MSMS->Data Data Acquisition

Figure 2: Experimental workflow for the analysis of DINA metabolites in human urine.

Liquid Chromatography and Mass Spectrometry Conditions

The following are recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required for different instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Online SPE Column TurboFlow® Phenyl, 50 x 0.5 mm[1]
Analytical Column Kinetex® Phenyl-Hexyl, 150 x 3 mm, 2.6 µm with a suitable guard column[1]
Mobile Phase A Aqueous solution with a suitable buffer (e.g., formic or acetic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for the separation of target analytes
Flow Rate Appropriate for the column dimensions
Injection Volume e.g., 25 µL[1]
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Detection Mode Multiple Reaction Monitoring (MRM)

Specific MRM transitions for each metabolite and internal standard should be optimized by infusing individual standard solutions.

Quantitative Data

The following table summarizes the quantitative results from a human oral dosing study where three volunteers were administered a single dose of DINA (113 to 145 µg/kg body weight).[1][4]

Table 2: Urinary Excretion Data of DINA Metabolites after a Single Oral Dose

MetaboliteMaximum Concentration (µg/L)Time to Maximum Concentration (hours)Urinary Excretion Fraction (FUE) (%)
OH-MINA 23.11.4 - 2.30.020 - 0.023
oxo-MINA 2.871.4 - 2.3~0.003
cx-MIOA 9.831.4 - 2.3~0.009

Data sourced from Nehring et al., 2021.[1]

The limits of quantification (LOQs) for this method were reported to be between 0.3 and 0.6 µg/L for the different metabolites.[1][4]

Conclusion

The presented online SPE-LC-MS/MS method provides a sensitive and specific approach for the quantification of the major oxidative metabolites of DINA in human urine.[1] This methodology is a valuable tool for researchers in the fields of toxicology, environmental health, and drug development for assessing human exposure to this widely used plasticizer. The provided protocol and reference data can serve as a foundation for laboratories looking to implement biomonitoring of DINA.

References

Protocols for Determining the Biodegradability of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in assessing the biodegradability of diisononyl adipate (B1204190) (DINA), a primary non-phthalate plasticizer. The following sections outline the established testing protocols, present available data on DINA's biodegradability, and describe the likely microbial degradation pathway.

Introduction

Diisononyl adipate (DINA) is widely used as a plasticizer in various applications, including food contact materials and toys. Its environmental fate, particularly its biodegradability, is of significant interest for environmental risk assessment. DINA is recognized as a substance that is readily biodegradable, meaning it is expected to be substantially degraded by microorganisms in aquatic environments. The standard protocols for assessing ready biodegradability are outlined in the Organization for Economic Co-operation and Development (OECD) Guideline 301.

Quantitative Data on the Biodegradability of Adipate Esters

Test SubstanceBiodegradation (%)Duration (days)Test MethodFinding
Di-n-hexyl adipate> 67-99+1Acclimated, activated sludge systemsRapid primary biodegradation[2]
Di(2-ethylhexyl) adipate> 67-99+1Acclimated, activated sludge systemsRapid primary biodegradation[2]
Di(heptyl, nonyl) adipate> 67-99+1Acclimated, activated sludge systemsRapid primary biodegradation[2]
Three adipic acid diesters> 7535CO2 evolution proceduresEssentially complete biodegradation[2]
1,3-Butylene glycol adipic acid polyester> 7535CO2 evolution proceduresEssentially complete biodegradation[2]

Experimental Protocols for Assessing Ready Biodegradability

The OECD 301 guideline encompasses six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium[3][4][5][6]. The most commonly employed methods are the Manometric Respirometry Test (OECD 301F), the CO2 Evolution Test (OECD 301B), and the Dissolved Organic Carbon (DOC) Die-Away Test (OECD 301A).

OECD 301F: Manometric Respirometry Test

This method determines the rate of biodegradation by measuring the oxygen consumed by a microbial population in a closed respirometer.

Materials:

  • This compound (test substance)

  • Mineral medium (as specified in OECD 301)

  • Activated sludge from a domestic wastewater treatment plant (inoculum)

  • Reference substance (e.g., sodium benzoate (B1203000) or aniline)

  • Toxicity control (test substance + reference substance)

  • Inoculum blank (mineral medium + inoculum)

  • Manometric respirometer

Procedure:

  • Prepare a solution or suspension of DINA in the mineral medium.

  • Inoculate the medium with a small volume of activated sludge. The final concentration of microorganisms should be low.

  • Place the test mixture in the respirometer flasks.

  • Run parallel controls: a reference substance to check the viability of the inoculum, a toxicity control to assess any inhibitory effects of the test substance, and an inoculum blank to measure endogenous respiration.

  • Incubate the flasks in the dark or diffuse light at a constant temperature (typically 20-25°C) for 28 days.

  • Continuously measure the oxygen uptake in each flask.

  • The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of DINA.

  • Pass Level: ≥ 60% of ThOD within a 10-day window during the 28-day test period.

OECD 301B: CO2 Evolution Test

This method quantifies the carbon dioxide evolved from the ultimate aerobic biodegradation of the test substance.

Materials:

  • This compound (test substance)

  • Mineral medium

  • Activated sludge

  • Reference substance

  • Toxicity control

  • Inoculum blank

  • CO2-free air supply

  • CO2-absorbing solution (e.g., barium hydroxide (B78521) or sodium hydroxide)

Procedure:

  • Prepare the test solution of DINA in the mineral medium and inoculate with activated sludge.

  • Set up parallel controls as described in OECD 301F.

  • Aerate the test and control flasks with CO2-free air.

  • Trap the evolved CO2 in a series of absorption bottles containing a known amount of a suitable absorbent.

  • Incubate for 28 days under controlled temperature and in the dark.

  • Quantify the trapped CO2 at regular intervals by titration of the remaining absorbent or by using an inorganic carbon analyzer.

  • The percentage of biodegradation is calculated from the amount of CO2 produced relative to the theoretical amount (ThCO2) based on the carbon content of DINA.

  • Pass Level: ≥ 60% of ThCO2 within a 10-day window during the 28-day test period.

OECD 301A: DOC Die-Away Test

This method follows the removal of Dissolved Organic Carbon (DOC) from the test solution over time.

Materials:

  • This compound (test substance, must be sufficiently water-soluble)

  • Mineral medium

  • Activated sludge

  • Reference substance

  • Toxicity control

  • Inoculum blank

  • DOC analyzer

Procedure:

  • Prepare a solution of DINA in the mineral medium with a known initial DOC concentration.

  • Inoculate with activated sludge.

  • Set up parallel controls as previously described.

  • Incubate the flasks for 28 days with shaking under controlled temperature and in the dark.

  • At regular intervals, take aliquots from each flask, filter or centrifuge to remove microbial cells, and measure the DOC concentration.

  • The percentage of biodegradation is calculated from the reduction in DOC concentration over time, corrected for the blank.

  • Pass Level: ≥ 70% DOC removal within a 10-day window during the 28-day test period.

Experimental Workflow

The general workflow for assessing the biodegradability of this compound is illustrated in the following diagram.

G cluster_prep Preparation cluster_setup Test Setup (OECD 301) cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation TestSubstance Test Substance (DINA) TestVessel Test Vessel (DINA + Inoculum + Medium) TestSubstance->TestVessel Inoculum Inoculum (Activated Sludge) Inoculum->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Incubation 28-day Incubation (20-25°C, Dark) TestVessel->Incubation RefControl Reference Control RefControl->Incubation ToxControl Toxicity Control ToxControl->Incubation BlankControl Inoculum Blank BlankControl->Incubation Measurement Measure Parameter (O2 Consumption, CO2 Evolution, or DOC Removal) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation PassFail Compare to Pass Levels (≥60% or ≥70%) Calculation->PassFail Conclusion Conclusion on Ready Biodegradability PassFail->Conclusion

Caption: Workflow for assessing the ready biodegradability of DINA.

Microbial Degradation Pathway of this compound

The microbial degradation of this compound is expected to proceed through a multi-step pathway, initiated by the enzymatic hydrolysis of the ester bonds.

  • Ester Hydrolysis: The degradation is initiated by the action of microbial lipases or esterases, which hydrolyze the two ester linkages in the DINA molecule. This step releases two molecules of isononyl alcohol and one molecule of adipic acid. The enzymatic synthesis of DINA using lipase (B570770) from Thermomyces lanuginosus has been demonstrated, which supports the feasibility of the reverse hydrolytic reaction in a biological system.

  • Degradation of Isononyl Alcohol: Isononyl alcohol, a branched-chain alcohol, is itself readily biodegradable. Its degradation pathway likely involves oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

  • Degradation of Adipic Acid: Adipic acid is a dicarboxylic acid that is degraded via the β-oxidation pathway. This process involves the activation of adipic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain by two carbons in each cycle, ultimately yielding acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO2 and H2O.

The proposed signaling pathway for the microbial degradation of this compound is depicted below.

G DINA This compound IsononylAlcohol Isononyl Alcohol (x2) DINA->IsononylAlcohol Hydrolysis AdipicAcid Adipic Acid DINA->AdipicAcid Hydrolysis IsononylAldehyde Isononyl Aldehyde IsononylAlcohol->IsononylAldehyde Oxidation AdipylCoA Adipyl-CoA AdipicAcid->AdipylCoA Activation Lipase Lipase / Esterase Lipase->DINA IsononanoicAcid Isononanoic Acid IsononylAldehyde->IsononanoicAcid Oxidation AcetylCoA Acetyl-CoA IsononanoicAcid->AcetylCoA BetaOxidation β-Oxidation Pathway AdipylCoA->BetaOxidation BetaOxidation->AcetylCoA TCA Citric Acid Cycle (TCA) AcetylCoA->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

References

Application of Diisononyl Adipate in Polymer Electrolyte Membranes: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Subject: Application Notes and Protocols for the Use of Diisononyl Adipate (B1204190) (DINA) in Polymer Electrolyte Membranes

Abstract:

This document provides a prospective analysis of the use of diisononyl adipate (DINA) as a plasticizer in polymer electrolyte membranes (PEMs). Currently, there is a notable absence of published research and specific data on the application of DINA in this context. However, based on its established properties as a non-phthalate, low-volatility plasticizer with excellent low-temperature performance, DINA presents itself as a viable candidate for investigation. This document outlines the theoretical benefits of using DINA in PEMs, proposes detailed experimental protocols for its evaluation, and provides templates for data presentation to guide future research in this area.

Introduction to Plasticizers in Polymer Electrolyte Membranes

Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are critical components in various electrochemical devices, including lithium-ion batteries and fuel cells. The ionic conductivity of these membranes is a key determinant of device performance. Plasticizers are frequently incorporated into polymer electrolyte formulations to enhance ionic conductivity. They function by increasing the amorphous phase of the polymer matrix, which facilitates the segmental motion of the polymer chains and, consequently, the mobility of ions. Common plasticizers used in polymer electrolytes include carbonates, ethers, and other esters.

The ideal plasticizer for a polymer electrolyte membrane should exhibit the following characteristics:

  • High dielectric constant to aid in salt dissociation.

  • Low viscosity to enhance ion mobility.

  • Wide electrochemical stability window.

  • Low volatility to ensure long-term stability of the electrolyte.

  • Good compatibility with the polymer host and electrodes.

  • Low toxicity and environmental impact.

This compound (DINA): A Potential Plasticizer for PEMs

This compound (DINA) is a high-molecular-weight, branched-chain plasticizer known for its excellent low-temperature flexibility, good electrical properties, and heat stability.[1][2] It is considered an environmentally friendly, non-phthalate alternative to traditional plasticizers.[3][4] While its primary application has been in the plastics industry, particularly for PVC, its properties suggest it could be a promising candidate for use in polymer electrolyte membranes.

Potential Advantages of DINA in PEMs:

  • Enhanced Low-Temperature Performance: DINA's ability to impart flexibility at low temperatures could improve the ionic conductivity of PEMs in sub-zero conditions.[3]

  • Increased Safety and Stability: DINA has low volatility and good thermal stability, which could contribute to the overall safety and longevity of an electrochemical cell.[1][5]

  • Good Electrical Properties: DINA is known to have good electrical insulating properties, which is a desirable characteristic for a plasticizer in an electrolyte system to prevent electronic leakage.[1]

  • Environmental and Health Profile: As a non-phthalate plasticizer, DINA offers a better toxicological profile compared to some traditional plasticizers.[3]

Proposed Experimental Protocols

The following protocols are hypothetical and designed to serve as a starting point for researchers interested in evaluating the efficacy of DINA as a plasticizer in a common polymer electrolyte system, such as a Poly(ethylene oxide) (PEO)-based electrolyte.

Preparation of DINA-Plasticized PEO-based Solid Polymer Electrolyte

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., 4,000,000 g/mol )

  • Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)

  • This compound (DINA)

  • Acetonitrile (B52724) (anhydrous)

Procedure:

  • Drying: Dry PEO and LiTFSI under vacuum at an appropriate temperature (e.g., 50°C for PEO, 120°C for LiTFSI) for 24 hours before use to remove any moisture.

  • Solution Preparation:

    • In a glovebox under an inert atmosphere (e.g., Argon), dissolve a predetermined amount of PEO in anhydrous acetonitrile with stirring until a homogeneous solution is obtained.

    • Add the desired amount of LiTFSI to the PEO solution, maintaining a fixed ethylene (B1197577) oxide to lithium (EO:Li) molar ratio (e.g., 20:1). Continue stirring until the salt is fully dissolved.

    • Prepare a series of solutions with varying weight percentages of DINA (e.g., 0 wt%, 5 wt%, 10 wt%, 15 wt%, 20 wt% with respect to the total weight of PEO and LiTFSI). Add the calculated amount of DINA to each respective solution and stir until homogeneous.

  • Membrane Casting:

    • Pour the resulting solutions into flat-bottomed PTFE dishes.

    • Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 24 hours.

    • Further dry the resulting freestanding membranes under vacuum at a moderate temperature (e.g., 60°C) for 48 hours to ensure complete removal of the solvent.

  • Membrane Storage: Store the prepared membranes in the glovebox until characterization.

Characterization of DINA-Plasticized Polymer Electrolyte Membranes

3.2.1. Ionic Conductivity Measurement

  • Method: Electrochemical Impedance Spectroscopy (EIS).

  • Procedure:

    • Cut circular samples of the prepared membranes.

    • Sandwich the membrane between two blocking electrodes (e.g., stainless steel or gold).

    • Place the assembly in a temperature-controlled cell.

    • Perform EIS measurements over a suitable frequency range (e.g., 1 MHz to 1 Hz) at various temperatures (e.g., from -20°C to 80°C).

    • Determine the bulk resistance (Rb) from the intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A), where 'l' is the thickness of the membrane and 'A' is the electrode area.

3.2.2. Electrochemical Stability Window (ESW)

  • Method: Linear Sweep Voltammetry (LSV).

  • Procedure:

    • Assemble a cell with the polymer electrolyte membrane sandwiched between a lithium metal reference/counter electrode and a stainless steel working electrode.

    • Scan the potential from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

    • The onset of a significant increase in current indicates the oxidative decomposition potential of the electrolyte.

3.2.3. Thermal Analysis

  • Methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Procedure (DSC):

    • Seal a small sample of the membrane in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm). A decrease in Tg and Tm with the addition of DINA would indicate an effective plasticizing effect.

  • Procedure (TGA):

    • Heat a sample of the membrane at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the thermal degradation temperature.

3.2.4. Mechanical Properties

  • Method: Tensile testing.

  • Procedure:

    • Cut the membranes into dumbbell-shaped specimens.

    • Measure the tensile strength and elongation at break using a universal testing machine at a constant strain rate.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between membranes with different DINA concentrations.

Table 1: Hypothetical Performance Metrics of DINA-Plasticized PEO-based Polymer Electrolytes at Room Temperature (25°C)

DINA Content (wt%)Ionic Conductivity (S/cm)Electrochemical Stability Window (V vs. Li/Li+)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0e.g., 1.2 x 10⁻⁶e.g., 4.5e.g., -40e.g., 5.2e.g., 150
5Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
15Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
20Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the preparation and characterization of DINA-plasticized polymer electrolyte membranes.

G cluster_prep Membrane Preparation cluster_char Characterization start Drying of PEO and LiTFSI dissolve_peo Dissolve PEO in Acetonitrile start->dissolve_peo add_litfsi Add LiTFSI dissolve_peo->add_litfsi add_dina Add DINA (Varying wt%) add_litfsi->add_dina casting Solution Casting add_dina->casting drying Vacuum Drying casting->drying eis Ionic Conductivity (EIS) drying->eis lsv Electrochemical Stability (LSV) drying->lsv dsc_tga Thermal Analysis (DSC/TGA) drying->dsc_tga tensile Mechanical Testing drying->tensile

Caption: Proposed experimental workflow for DINA-plasticized PEMs.

Conceptual Relationship of Components

This diagram illustrates the conceptual relationship between the components of a DINA-plasticized polymer electrolyte and their intended effects.

G cluster_components Components cluster_effects Effects cluster_performance Performance peo PEO (Polymer Host) amorphous Increased Amorphous Phase peo->amorphous litfsi LiTFSI (Lithium Salt) ion_mobility Increased Ion Mobility litfsi->ion_mobility dina DINA (Plasticizer) dina->amorphous Reduces Crystallinity amorphous->ion_mobility Increases Segmental Motion conductivity Enhanced Ionic Conductivity ion_mobility->conductivity

Caption: Conceptual model of DINA's role in enhancing ionic conductivity.

Conclusion

While there is currently no direct experimental evidence for the use of this compound in polymer electrolyte membranes, its inherent properties make it a compelling candidate for future research. The proposed protocols and data presentation frameworks in this document are intended to provide a structured approach for scientists and researchers to investigate the potential of DINA to enhance the performance of polymer electrolytes, particularly in terms of ionic conductivity and low-temperature operation. Further experimental validation is necessary to ascertain its practical benefits and viability in next-generation electrochemical devices.

References

Application Notes and Protocols for Diisononyl Adipate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Utilization of Diisononyl Adipate (B1204190) (DINA) as a Reference Standard in Analytical Chemistry

Introduction

Diisononyl adipate (DINA) is a primary branched-chain adipate ester utilized extensively as a plasticizer in various polymer systems, notably in polyvinyl chloride (PVC) products, to impart flexibility at low temperatures.[1] Its prevalence in consumer goods, including food packaging materials, necessitates accurate and reliable analytical methods for its quantification to ensure regulatory compliance and assess human exposure.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry for the precise identification and quantification of DINA in various matrices.

A certified reference material (CRM) of DINA is fundamental for instrument calibration, method validation, and ensuring the traceability of measurement results.[4] High-purity DINA standards are essential for generating accurate calibration curves and for use as a spiking agent in recovery studies to assess the efficiency of extraction methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.

PropertyValueReference
Chemical Formula C₂₄H₄₆O₄[5]
Molecular Weight 398.62 g/mol [5]
CAS Number 33703-08-1[6]
Appearance Clear, colorless, oily liquid[1]
Odor Mild, characteristic[1]
Boiling Point 232 °C[6]
Freezing Point -60 °C[1]
Density 0.92 g/cm³ at 20 °C[1]
Solubility Soluble in most organic solvents; practically insoluble in water.[1]
Log Kow 9.24[3]

Application as a Reference Standard

This compound certified reference material is intended for a variety of applications in analytical laboratories, including:

  • Calibration of analytical instruments: such as Gas Chromatography (GC) and Liquid Chromatography (LC) systems coupled with various detectors.[7][8]

  • Method validation: to establish performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

  • Quality control: as a component in quality control samples to monitor the performance of analytical methods over time.

  • Spiking agent: for recovery studies to determine the extraction efficiency of DINA from complex matrices like food, environmental, and biological samples.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for the generation of a calibration curve.

Materials:

  • This compound certified reference material (CRM)

  • Methylene chloride or other suitable organic solvent (HPLC or GC grade)[10]

  • Class A volumetric flasks

  • Calibrated pipettes or microsyringes

  • Analytical balance

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh an appropriate amount of DINA CRM (e.g., 25 mg) into a 25 mL Class A volumetric flask.

    • Dissolve the DINA in a small amount of solvent.

    • Dilute to the mark with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution.

    • The concentration range should be selected to bracket the expected concentration of DINA in the samples. A typical range for GC-MS analysis of adipate plasticizers is 5 to 1000 ng/g.[9]

Sample Preparation: Extraction from a Solid Matrix (e.g., PVC)

Objective: To extract this compound from a solid polymer matrix for subsequent analysis.

Materials:

Procedure:

  • Cut the solid sample into small pieces (approximately 2x2 mm).

  • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

  • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

  • Vortex the vial for 5 minutes to ensure thorough mixing and initial extraction.

  • Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of DINA.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS or LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To quantify this compound using GC-MS.

Instrumentation and Conditions:

ParameterConditionReference
GC System Agilent 7890B or equivalent[11]
Mass Spectrometer Agilent 5977A MSD or equivalent[11]
Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)[11]
Injection Volume 1 µL[9]
Injector Temperature 280 °C[9]
Oven Program Initial 60 °C (1 min), ramp to 320 °C at 15 °C/min, hold for 5 min[11]
Carrier Gas Helium at a constant flow of 1.2 mL/min[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Acquisition Mode Selected Ion Monitoring (SIM)[11]
Quantifier Ion To be determined empirically, typically a characteristic fragment ion
Qualifier Ions To be determined empirically, for confirmation

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the DINA standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.[9]

  • Quantify the amount of DINA in the prepared samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To quantify this compound and its metabolites using LC-MS/MS. This method is particularly useful for analyzing biological samples.[12]

Instrumentation and Conditions:

ParameterConditionReference
LC System Agilent 1200 series or equivalent[13]
Mass Spectrometer Agilent 6410 Triple Quadrupole or equivalent[13]
Column Zorbax Eclipse SB-C18 RRHT or equivalent[13]
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid[13]
Flow Rate 0.4 mL/min[13]
Injection Volume 5 µL[13]
Ionization Mode Electrospray Ionization (ESI), negative mode for metabolites[12]
Acquisition Mode Multiple Reaction Monitoring (MRM)[12]

MRM Transitions for DINA Metabolites:

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
OH-MINA331.2127.115[12]
oxo-MINA329.2111.120[12]
cx-MIOA343.2127.115[12]

Note: MRM transitions for the parent DINA compound should be optimized empirically.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods using this compound as a reference standard.

Table 1: GC-MS Method Performance for Adipate Plasticizers [9]

ParameterDibutyl Adipate (DBA)Di(2-ethylhexyl) Adipate (DEHA)This compound (DINA)Diisodecyl Adipate (DIDA)
Linearity Range (ng/g) 5 - 10005 - 10005 - 10005 - 1000
Correlation Coefficient (r²) >0.998>0.998>0.998>0.998
Intraday Recovery (%) 85.4 - 114.685.4 - 114.685.4 - 114.685.4 - 114.6
Interday Recovery (%) 83.6 - 118.583.6 - 118.583.6 - 118.583.6 - 118.5
Intraday Precision (%CV) 2.5 - 11.32.5 - 11.32.5 - 11.32.5 - 11.3
Interday Precision (%CV) 2.8 - 15.62.8 - 15.62.8 - 15.62.8 - 15.6

Table 2: LC-MS/MS Method Performance for DINA Metabolites in Urine [12]

ParameterOH-MINAoxo-MINAcx-MIOA
Limit of Quantification (LOQ) (µg/L) 0.30.30.6
Intraday Precision (%CV) ≤ 12≤ 12≤ 12
Interday Precision (%CV) ≤ 7.6≤ 7.6≤ 7.6
Recovery (%) 90 - 12138 - 112*90 - 121

*Recovery for oxo-MINA showed variability in some urine samples.

Visualization of a Relevant Signaling Pathway

While a specific signaling pathway for this compound has not been extensively elucidated, the structurally related plasticizer, diisononyl phthalate (B1215562) (DINP), has been shown to activate the NF-κB and p38 MAPK signaling pathways, which are involved in inflammatory responses.[14][15] This pathway can serve as a relevant model for understanding the potential biological interactions of DINA.

DINP_Signaling_Pathway cluster_NFkB cluster_Nucleus Nucleus DINA This compound (or related plasticizer) ROS Reactive Oxygen Species (ROS) DINA->ROS induces CellMembrane Cell Membrane IKK IKK Complex ROS->IKK activates p38 p38 MAPK ROS->p38 activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation DNA DNA Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes AP1 AP-1 p38->AP1 activates AP1->Nucleus translocation NFkB_active_n NF-κB NFkB_active_n->DNA binds to AP1_n AP-1 AP1_n->DNA binds to

Caption: Proposed signaling pathway for plasticizer-induced inflammation.

Experimental Workflow for DINA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a solid sample using a reference standard.

DINA_Quantification_Workflow start Start prep_standards Prepare DINA Reference Standards start->prep_standards prep_sample Prepare Sample (e.g., Extraction) start->prep_sample gcms_analysis GC-MS or LC-MS/MS Analysis prep_standards->gcms_analysis prep_sample->gcms_analysis calibration Generate Calibration Curve gcms_analysis->calibration quantification Quantify DINA in Sample gcms_analysis->quantification calibration->quantification report Report Results quantification->report

Caption: Workflow for DINA quantification using a reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Diisononyl Adipate (DINA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of diisononyl adipate (B1204190) (DINA), with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diisononyl adipate (DINA)?

A1: The synthesis of DINA is primarily achieved through the esterification of adipic acid with isononyl alcohol.[1] There are two main approaches for this reaction: the traditional chemical catalyst method and the more modern enzymatic method.[1] The chemical method typically employs acid catalysts like sulfuric acid or p-toluenesulfonic acid at high temperatures, while the enzymatic method utilizes lipases, such as Eversa lipase (B570770) from Thermomyces lanuginosus, at milder conditions.[1]

Q2: What are the key factors influencing the yield of DINA synthesis?

A2: Several critical parameters must be controlled to achieve a high yield of DINA. These include the molar ratio of the reactants (adipic acid and isononyl alcohol), the choice and concentration of the catalyst, the reaction temperature, and the efficient removal of water, which is a byproduct of the esterification reaction.[2] For enzymatic synthesis, enzyme loading and the water activity of the enzyme are also crucial factors.[3][4]

Q3: How can I monitor the progress of the DINA synthesis reaction?

A3: The progress of the esterification reaction can be monitored by measuring the acid value of the reaction mixture over time. A decreasing acid value signifies the consumption of adipic acid and the formation of the ester.[2]

Troubleshooting Guide

Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Reaction (Equilibrium) The esterification reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[1][2] To drive the reaction forward, continuously remove water as it forms. This can be achieved by applying a vacuum or, in traditional methods, using a Dean-Stark apparatus with a solvent like toluene.[1][2]
Suboptimal Molar Ratio An insufficient amount of isononyl alcohol can lead to incomplete conversion of adipic acid. Employing an excess of isononyl alcohol can drive the reaction towards the product. For chemical synthesis, molar ratios of adipic acid to isononyl alcohol between 1:2.2 and 1:2.6 are common. In enzymatic synthesis, a 1:3 ratio has been shown to be optimal for achieving 100% conversion.[3][4]
Inadequate Catalyst Activity or Loading The catalyst concentration directly impacts the reaction rate. For chemical synthesis, ensure an adequate amount of catalyst is used (e.g., for sulfuric acid, 0.5-1% of the total reactant weight is typical).[2] For enzymatic synthesis, an enzyme loading of around 10% by weight of the total substrate has been found to be effective.[3][4] Also, ensure the catalyst has not expired or lost its activity.
Incorrect Reaction Temperature Temperature is a critical factor. For traditional chemical methods, temperatures between 130-140°C are common.[1] For enzymatic synthesis using Eversa lipase, the optimal temperature is precisely 50°C; higher temperatures can reduce enzyme activity.[1]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress by measuring the acid value until it stabilizes at a low level.[2] Reaction times for both chemical and enzymatic methods are typically in the range of 3-6 hours.[1]
Product Discoloration
Potential Cause Recommended Solution
Impurities in Starting Materials The presence of impurities in the adipic acid or isononyl alcohol can lead to discoloration of the final product. Ensure that high-purity reagents are used for the synthesis.[2]
High Reaction Temperature Excessively high temperatures, particularly in chemical synthesis, can cause degradation of the reactants or the product, leading to colored impurities.[2] Maintain the reaction temperature within the recommended range.
Inefficient Purification Residual catalyst, unreacted starting materials, or byproducts can cause discoloration.[2] After the reaction, the crude product should be thoroughly purified. This typically involves neutralization to remove any acid catalyst, followed by washing with water.[2] Further purification can be achieved through vacuum distillation to obtain a colorless, high-purity product.[1]

Experimental Protocols & Data

Optimized Enzymatic Synthesis of DINA

This protocol is based on studies achieving 100% conversion.[3][4][5]

Methodology:

  • Reactant Loading: In a suitable reactor, add adipic acid and isononyl alcohol in a 1:3 molar ratio.

  • Enzyme Addition: Add the immobilized Eversa lipase catalyst at 10% of the total substrate weight.

  • Reaction Conditions:

    • Maintain the reaction temperature at precisely 50°C.

    • Ensure the initial water activity of the enzyme is 0.75.

    • Apply a vacuum of 13.3 kPa to continuously remove the water byproduct.

  • Reaction Time: Allow the reaction to proceed for 6 hours.

  • Product Isolation: After the reaction, the immobilized enzyme can be separated by filtration for reuse. The liquid DINA product requires minimal further purification.[1]

Quantitative Data Summary for Optimal Enzymatic Synthesis:

ParameterOptimal Value
Molar Ratio (Adipic Acid:Isononyl Alcohol) 1:3
Catalyst Immobilized Eversa Lipase
Enzyme Loading 10% (by weight of total substrate)
Temperature 50°C
Vacuum 13.3 kPa
Initial Water Activity of Enzyme 0.75
Reaction Time 6 hours
Conversion Rate 100%

Source:[3][4][5]

Comparison of DINA Synthesis Methods
ParameterTraditional Chemical MethodModern Enzymatic Method
Temperature 130–140°C50°C
Catalyst Solid superacids, SnO, H₂SO₄, PTSAImmobilized Lipase (e.g., Eversa)
Conversion Efficiency 85–99%Up to 100%
Processing Time 3–6 hours~6 hours
Waste Generation Catalyst residue, acid neutralization wasteImmobilized enzyme (recyclable)
Solvent Use Sometimes usedSolvent-free

Source:[1]

Visualizations

G cluster_workflow General DINA Synthesis Workflow Reactants Adipic Acid + Isononyl Alcohol Catalyst Catalyst Addition (Chemical or Enzymatic) Reactants->Catalyst Reaction Esterification Reaction (Controlled Temperature & Water Removal) Catalyst->Reaction Crude_DINA Crude DINA Product Reaction->Crude_DINA Purification Purification (Neutralization, Washing, Distillation) Crude_DINA->Purification Pure_DINA High-Purity DINA Purification->Pure_DINA

Caption: General workflow for the synthesis and purification of DINA.

G cluster_troubleshooting Troubleshooting Low DINA Yield Start Low DINA Yield Check_Water Is water being effectively removed? Start->Check_Water Check_Ratio Is the molar ratio of alcohol to acid optimal? Check_Water->Check_Ratio Yes Solution_Water Improve water removal (e.g., apply vacuum) Check_Water->Solution_Water No Check_Temp Is the reaction temperature correct? Check_Ratio->Check_Temp Yes Solution_Ratio Increase excess of isononyl alcohol Check_Ratio->Solution_Ratio No Check_Catalyst Is the catalyst active and at the correct loading? Check_Temp->Check_Catalyst Yes Solution_Temp Adjust temperature to the optimal value Check_Temp->Solution_Temp No Solution_Catalyst Verify catalyst activity and adjust loading Check_Catalyst->Solution_Catalyst No

Caption: Logical troubleshooting guide for addressing low yield in DINA synthesis.

References

Technical Support Center: Diisononyl Adipate (DINA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisononyl adipate (B1204190) (DINA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of DINA and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is diisononyl adipate (DINA) and why is its quantification challenging?

A1: this compound (DINA) is a plasticizer used as a safer alternative to some regulated phthalates in various materials, including PVC products, toys, and food contact materials.[1] The primary challenges in its quantification stem from its nature as a complex mixture of C9 isomers, its ubiquity in laboratory environments leading to contamination, and the complexities of analyzing it within diverse and often complex sample matrices.

Q2: What are the primary analytical techniques used for DINA quantification?

A2: The most common and robust analytical techniques for DINA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods offer the sensitivity and selectivity required to detect DINA and its metabolites at low concentrations in various samples.

Q3: I am quantifying DINA in a biological matrix. Should I be looking for the parent compound or its metabolites?

A3: For biological monitoring, it is generally more effective to quantify DINA's specific metabolites in urine rather than the parent compound. DINA is metabolized in the body, and its metabolites can serve as more reliable biomarkers of exposure.[1][4] Key specific metabolites that have been identified include mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA).[1][4][5] Adipic acid is a major, but non-specific, metabolite.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of DINA.

Issue 1: High Background Signal or Contamination

Symptom: You observe significant DINA peaks in your solvent blanks or control samples, leading to inaccurate baseline subtraction and quantification.

Possible Causes & Solutions:

  • Ubiquitous Presence: Phthalates and adipates are common in lab environments.[6]

    • Solution: Scrutinize all labware. Whenever possible, use glass containers with PTFE-lined caps (B75204) instead of plastic.[6] Rinse all glassware with a high-purity solvent that you have pre-screened for DINA contamination before use.

  • Contaminated Reagents: Solvents, even those of high purity, can contain trace amounts of plasticizers.[6]

    • Solution: Run solvent blanks for every new bottle of solvent to test for contamination before use in your sample preparation.

  • Personal Care Products: Cosmetics and lotions used by laboratory personnel can be a source of plasticizer contamination.[6]

    • Solution: Implement strict laboratory protocols, including wearing appropriate personal protective equipment (PPE) like nitrile gloves, to minimize direct contact with samples.

Issue 2: Poor Chromatographic Peak Shape

Symptom: Your DINA peaks are broad, tailing, or appear as a cluster of unresolved peaks, making accurate integration difficult.

Possible Causes & Solutions:

  • Isomeric Complexity: DINA is a mixture of various C9 isomers, which can co-elute and result in a broad "hump" rather than a sharp peak.[6]

    • Solution: Optimize your chromatographic method. For GC-MS, a slow, optimized oven temperature ramp can improve the separation of closely eluting isomers.[7] For both GC-MS and LC-MS, using a longer analytical column or a column with a different stationary phase can enhance resolution.[7]

  • Active Sites in GC System: Active sites in the GC inlet liner or the front of the column can cause peak tailing for polar analytes.

    • Solution: Use a deactivated liner and perform regular maintenance, including clipping the front end of the GC column (about 1 meter).[8]

  • Injection Technique: In GC, improper injection can lead to peak fronting or tailing.[8]

    • Solution: Ensure your injection volume is appropriate for the liner volume to prevent backflash. The use of glass wool in the liner can aid in the uniform vaporization of the sample.[8]

Issue 3: Inaccurate Quantification due to Matrix Effects (LC-MS/MS)

Symptom: You observe signal suppression or enhancement for DINA when analyzing samples compared to standards prepared in a clean solvent, leading to poor accuracy and reproducibility.

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Molecules from the sample matrix can interfere with the ionization of DINA in the mass spectrometer's source.[9]

    • Solution 1: Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects. A SIL-IS for DINA will co-elute and experience similar ionization effects, allowing for reliable correction during data analysis.[9]

    • Solution 2: Enhanced Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) are highly recommended.[9]

    • Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering components. However, this may compromise the sensitivity of the assay, potentially causing DINA concentrations to fall below the limit of quantification.[9]

Issue 4: Low Recovery During Sample Extraction

Symptom: The amount of DINA recovered from your sample after extraction is low and/or inconsistent.

Possible Causes & Solutions:

  • Inefficient Extraction from Polymers: DINA can be tightly bound within a polymer matrix.

    • Solution: The choice of extraction solvent is critical. Dichloromethane and tetrahydrofuran (B95107) (THF) are often effective for swelling or dissolving polymers like PVC to facilitate DINA extraction.[7] Techniques like ultrasonic extraction can also improve efficiency by using high-frequency sound waves to agitate the sample in the solvent.[7]

  • Poor Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Performance: The chosen extraction protocol may not be optimal for your sample matrix.

    • Solution: Optimize your LLE or SPE method. For LLE, experiment with different solvent systems. For SPE, screen different sorbent types (e.g., C18 for reversed-phase) and optimize the wash and elution steps.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to aid in method development and validation.

Table 1: LC-MS/MS Method Performance for DINA Metabolites in Urine [1][4]

MetaboliteLimit of Quantification (LOQ) (µg/L)Intraday Precision (% CV)Interday Precision (% CV)Relative Recovery (%)
OH-MINA0.3≤ 12≤ 7.690 - 121
oxo-MINA0.3≤ 12≤ 1238 - 112*
cx-MIOA0.6≤ 12≤ 7.690 - 121

*Note: The wide recovery range for oxo-MINA was attributed to the use of a surrogate internal standard, and results for this metabolite are considered semi-quantitative.[1][4]

Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects [9]

TechniqueTypical Recovery (%)Effectiveness in Removing Matrix ComponentsGeneral Notes
Protein Precipitation (PPT)80 - 100LowSimple and fast, but often results in significant matrix effects due to high residual matrix components.[9]
Liquid-Liquid Extraction (LLE)70 - 95ModerateGood for removing salts and highly polar interferences, but can be labor-intensive.[9]
Solid-Phase Extraction (SPE)85 - 105HighHighly recommended for cleaning up complex samples and effectively removing matrix interferences.[9]

Experimental Protocols & Visualizations

General Experimental Workflow for DINA Quantification

The following diagram outlines a typical workflow for the quantification of DINA from a biological matrix using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Urine) internal_standard Spike with Internal Standard (e.g., Isotope-Labeled DINA metabolite) sample_collection->internal_standard extraction Extraction (e.g., Solid-Phase Extraction) internal_standard->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Calibration Curve integration->quantification

A typical experimental workflow for DINA quantification.
Human Metabolism of this compound (DINA)

This diagram illustrates the metabolic pathway of DINA in humans, leading to the formation of urinary biomarkers.

dina_metabolism cluster_metabolites Urinary Metabolites (Biomarkers) DINA This compound (DINA) (Oral Dose) Hydrolysis Hydrolysis DINA->Hydrolysis MINA Mono-isononyl Adipate (MINA) Hydrolysis->MINA Oxidation Oxidation (ω- and ω-1) MINA->Oxidation Adipic_Acid Adipic Acid (Non-specific metabolite) MINA->Adipic_Acid OH_MINA OH-MINA (mono(hydroxy-isononyl) adipate) Oxidation->OH_MINA oxo_MINA oxo-MINA (mono(oxo-isononyl) adipate) Oxidation->oxo_MINA cx_MIOA cx-MIOA (mono(carboxy-isooctyl) adipate) Oxidation->cx_MIOA

Simplified metabolic pathway of DINA in humans.

References

Technical Support Center: DINA-Plasticized Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DINA (diisononyl adipate)-plasticized polymers.

Troubleshooting Guides

Processing issues with DINA-plasticized polymers can arise from a variety of factors, from improper material handling to suboptimal processing parameters. This section provides guidance on common problems, their potential causes, and recommended solutions.

General Processing Issues

This table outlines common problems encountered during the processing of plasticized polymers. While these are general guidelines, they provide a starting point for troubleshooting DINA-plasticized formulations.

Problem Potential Causes Recommended Solutions
Poor Dispersion of DINA - Inadequate mixing time or intensity.- Processing temperature too low, leading to high viscosity.- Incompatible polymer matrix.- Increase mixing time and/or screw speed.- Gradually increase melt temperature to reduce viscosity (refer to polymer-specific processing windows).- Ensure compatibility of DINA with the selected polymer. DINA is generally compatible with PVC, nitrocellulose, and some rubbers.[1]
Plasticizer Exudation (Bleeding/Sweating) - Incompatibility between DINA and the polymer.- Use of DINA in excess of the polymer's absorption capacity.- High processing temperatures causing plasticizer migration.[2]- Verify the compatibility of DINA with the polymer.- Reduce the concentration of DINA in the formulation.- Lower the processing temperature to the minimum required for adequate melt flow.- Consider using a higher molecular weight plasticizer in combination with DINA to reduce migration.[3]
Brittleness or Cracking of Final Product - Insufficient plasticization due to low DINA concentration.- Loss of DINA during processing due to high temperatures and its inherent volatility (though DINA has low volatility).[1] - Degradation of the polymer.- Increase the concentration of DINA, monitoring for signs of exudation.- Optimize processing temperatures to minimize DINA evaporation.- Analyze the polymer for signs of thermal degradation using techniques like TGA.
Discoloration (e.g., Yellowing) - Thermal degradation of the polymer or DINA.- Presence of impurities in the raw materials.- Lower processing temperatures and/or reduce residence time in the extruder/molding machine.- Ensure all equipment is thoroughly cleaned before processing.- Use appropriate thermal stabilizers in the formulation.
Inconsistent Melt Flow - Poor dispersion of DINA.- Fluctuations in processing temperature.- Non-uniform particle size of the polymer resin.- Improve mixing efficiency.- Ensure stable and accurate temperature control across all heating zones.- Use a polymer resin with a consistent particle size distribution.
Quantitative Processing Parameters (General Guidance)

The optimal processing parameters for DINA-plasticized polymers are highly dependent on the specific polymer, the concentration of DINA, and the processing equipment used. The following table provides general starting ranges for common polymers. It is crucial to perform experimental trials to determine the optimal conditions for your specific formulation.

Polymer Processing Method Melt Temperature Range (°C) Mold Temperature Range (°C) Notes
Polyvinyl Chloride (PVC) Injection Molding170 - 190[4]30 - 60[5]DINA reduces the glass transition temperature of PVC, potentially allowing for lower processing temperatures compared to unplasticized PVC.[6][7]
Extrusion160 - 210[3]N/APrecise temperature control is critical for PVC to avoid degradation and the release of HCl.[8]
Polypropylene (PP) Injection Molding220 - 280[9][10]20 - 80[11]High injection speeds are generally recommended for PP.[11]
Extrusion180 - 250[12]N/AA screw with a compression ratio of 3:1 is often used for PP extrusion.[13]
Polylactic Acid (PLA) Extrusion180 - 210[12]N/AThe addition of adipate (B1204190) plasticizers can decrease the cold crystallization temperature of PLA.[6]

FAQs (Frequently Asked Questions)

Q1: What is DINA and why is it used as a plasticizer?

A1: DINA, or this compound, is a non-phthalate plasticizer used to increase the flexibility, durability, and workability of polymers.[1] It is an ester of adipic acid and isononyl alcohol. Key advantages of DINA include excellent low-temperature flexibility and low volatility, which helps it remain in the polymer matrix for a longer duration, leading to more durable products.[1]

Q2: How can I determine the optimal concentration of DINA for my polymer?

A2: The optimal concentration of DINA depends on the desired flexibility of the final product and the compatibility of DINA with your polymer. A common approach is to create a series of formulations with varying concentrations of DINA (e.g., 10, 20, 30 parts per hundred of resin - phr). Then, evaluate the mechanical and thermal properties of each formulation to find the balance that meets your requirements without causing issues like plasticizer exudation.

Q3: What are the common signs of DINA incompatibility with a polymer?

A3: Signs of incompatibility include plasticizer exudation (a greasy or oily surface on the final product), haziness or lack of clarity in transparent polymers, and a reduction in mechanical properties over time.

Q4: How does DINA affect the thermal properties of a polymer?

A4: DINA, like other plasticizers, lowers the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures.[6][7] This can be observed using Differential Scanning Calorimetry (DSC), which will show a shift in the Tg to a lower temperature compared to the unplasticized polymer.[6][14] Thermogravimetric Analysis (TGA) can be used to determine the onset of thermal degradation, which may be influenced by the presence of the plasticizer.[15]

Q5: What experimental methods can be used to characterize my DINA-plasticized polymer?

A5: A range of analytical techniques can be used to characterize your DINA-plasticized polymer:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[6][14]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and degradation temperatures.[15]

  • Mechanical Analysis:

    • Dynamic Mechanical Analysis (DMA): To measure the storage modulus (stiffness) and loss modulus (energy dissipation) as a function of temperature.[16][17]

    • Tensile Testing (ASTM D638): To determine tensile strength, elongation, and modulus of elasticity.[18][19][20][21][22]

    • Flexural Testing (ASTM D790): To measure flexural strength and modulus.[1][9][23][24][25]

  • Plasticizer Migration and Quantification:

    • ASTM D2199: A standard test method for measuring plasticizer migration from vinyl fabrics to lacquers.[1][18][19][20][21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the amount of DINA that has migrated into a solvent or to determine the concentration of DINA within the polymer matrix.[26]

  • Chemical Identification:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the polymer and the plasticizer and to check for any chemical interactions.[26]

Experimental Protocols & Visualizations

Experimental Workflow for Plasticizer Migration Analysis

The following diagram illustrates a typical workflow for evaluating the migration of DINA from a polymer matrix. This process is crucial for assessing the long-term stability and safety of the material, especially in applications like medical devices and food packaging.

MigrationWorkflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_polymer Prepare DINA-Plasticized Polymer Sample cut_sample Cut Sample to Standardized Dimensions prep_polymer->cut_sample weigh_initial Weigh Initial Sample (W1) cut_sample->weigh_initial expose_medium Expose Sample to Extraction Medium (e.g., Solvent, Food Simulant) weigh_initial->expose_medium control_conditions Controlled Temperature and Time expose_medium->control_conditions analyze_medium Analyze Extraction Medium (e.g., GC-MS for DINA Quantification) expose_medium->analyze_medium remove_sample Remove and Dry Sample control_conditions->remove_sample weigh_final Weigh Final Sample (W2) remove_sample->weigh_final calc_migration Calculate Weight Loss % Migration = ((W1-W2)/W1)*100 weigh_final->calc_migration

Caption: Workflow for determining plasticizer migration from a DINA-plasticized polymer.

Troubleshooting Logic for Plasticizer Exudation

When encountering plasticizer exudation (bleeding or sweating) on the surface of your DINA-plasticized polymer, the following flowchart can guide your troubleshooting process.

ExudationTroubleshooting decision decision process process result result issue issue start Plasticizer Exudation Observed check_concentration Is DINA concentration above recommended limits? start->check_concentration reduce_dina Reduce DINA Concentration check_concentration->reduce_dina Yes check_compatibility Is DINA compatible with the polymer? check_concentration->check_compatibility No resolved Issue Resolved reduce_dina->resolved select_polymer Select a More Compatible Polymer check_compatibility->select_polymer No check_temp Were processing temperatures too high? check_compatibility->check_temp Yes select_polymer->resolved lower_temp Lower Processing Temperatures check_temp->lower_temp Yes consider_alternative Consider Higher MW Plasticizer Blend check_temp->consider_alternative No lower_temp->resolved consider_alternative->resolved

Caption: A logical flowchart for troubleshooting plasticizer exudation issues.

Signaling Pathway for Polymer Characterization

This diagram outlines the decision-making process for selecting the appropriate analytical technique based on the property of interest for a DINA-plasticized polymer.

CharacterizationPathway cluster_property Property of Interest cluster_technique Analytical Technique Thermal Thermal Properties DSC DSC (Tg, Tm, Crystallinity) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA Mechanical Mechanical Properties DMA DMA (Modulus, Damping) Mechanical->DMA Tensile Tensile Test (ASTM D638) Mechanical->Tensile Flexural Flexural Test (ASTM D790) Mechanical->Flexural Composition Composition/ Migration GCMS GC-MS (Quantification) Composition->GCMS FTIR FTIR (Functional Groups) Composition->FTIR

Caption: Decision pathway for selecting polymer characterization techniques.

References

Technical Support Center: Reducing Diisononyl Adipate (DINA) Leaching from PVC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) plasticized with Diisononyl Adipate (B1204190) (DINA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing DINA leaching.

Frequently Asked Questions (FAQs)

Q1: What is Diisononyl Adipate (DINA) and why is its leaching from PVC a concern?

This compound (DINA) is a common plasticizer used to impart flexibility to otherwise rigid PVC materials.[1] As a plasticizer, DINA is not chemically bound to the PVC polymer matrix, which allows it to migrate, or "leach," out of the plastic over time.[1] This leaching can be a concern in various applications, particularly in medical devices and food packaging, as it may lead to contamination of the surrounding environment or substances in contact with the PVC. The migration of plasticizers can also alter the mechanical properties of the PVC material, making it more brittle.

Q2: What are the primary factors that influence the rate of DINA leaching from PVC?

The migration of DINA from PVC is influenced by several factors, including:

  • Temperature: Higher temperatures increase the kinetic energy of DINA molecules, accelerating their diffusion and migration from the PVC matrix.

  • Contact Medium (Solvent): The solubility of DINA in the contacting liquid significantly affects leaching. Lipophilic (oily or fatty) substances and some organic solvents will extract DINA more readily than aqueous solutions.[2]

  • Contact Duration: Longer exposure times generally lead to a greater amount of DINA leaching.

  • Plasticizer Characteristics: The concentration of DINA within the PVC formulation, its molecular weight, and its structure influence its mobility.

  • PVC Formulation: The overall composition of the PVC, including stabilizers and other additives, can impact the rate of plasticizer migration.

Q3: What are the main strategies to reduce or prevent DINA leaching from PVC?

There are several approaches that researchers can employ to minimize DINA leaching:

  • Surface Modification: Altering the surface of the PVC can create a barrier to prevent DINA from migrating. Common techniques include:

    • Irradiation: Using methods like UV or gamma irradiation to create a cross-linked surface network that densifies the polymer matrix and reduces plasticizer mobility.

    • Chemical Grafting and Fluorination: Introducing functional chemical groups to the PVC surface that can interact with and anchor the plasticizer molecules.

    • Coatings: Applying a barrier coating, such as one made of polylactic acid (PLA) or through plasma-enhanced chemical vapor deposition (PECVD), can effectively block DINA migration.[3]

  • Use of Alternative Plasticizers:

    • High Molecular Weight Plasticizers: Larger plasticizer molecules have lower mobility within the polymer matrix.

    • Reactive Plasticizers: These plasticizers are designed to chemically bond with the PVC polymer, thus preventing them from leaching.

  • Optimizing PVC Formulation: The selection of other additives in the PVC formulation can influence plasticizer compatibility and migration.

Troubleshooting Guides

Problem: I am observing higher than expected DINA leaching in my experiments.

Possible Cause Troubleshooting Step
Elevated Experimental Temperature Verify the temperature of your experimental setup. Even slight increases in temperature can significantly accelerate DINA migration. Consider conducting your experiments at a lower, controlled temperature if the application allows.
Inappropriate Solvent/Simulant The choice of solvent or food simulant is critical. DINA, being an adipate plasticizer, has a higher affinity for fatty or non-polar substances. If you are using a lipophilic medium, expect higher leaching. For aqueous applications, ensure the purity of the water, as contaminants can sometimes increase leaching.
Incorrect PVC Formulation The grade and formulation of the PVC itself can be a factor. If possible, obtain detailed specifications of the PVC material from the manufacturer to understand the initial DINA concentration and the presence of other additives that might influence migration.
Extended Contact Time Review the duration of your experiment. Leaching is a time-dependent process. If your application requires long-term contact, you may need to implement preventative measures like surface modification.

Problem: My attempts at surface modification are not effectively reducing DINA leaching.

Possible Cause Troubleshooting Step
Incomplete or Non-uniform Surface Treatment Ensure that the surface modification process (e.g., UV irradiation, plasma treatment, coating) is applied uniformly across the entire surface of the PVC. Inconsistent treatment can leave areas where DINA can still leach out. Characterize the modified surface using techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Scanning Electron Microscopy (SEM) to verify the treatment's effectiveness and uniformity.
Incompatibility of the Coating Material If you are using a coating, it must have good adhesion to the PVC surface and be impermeable to DINA. Research the compatibility of your chosen coating material with PVC and its barrier properties against adipate plasticizers.
Degradation of the Surface Treatment Some surface treatments may degrade over time, especially when exposed to harsh conditions (e.g., certain chemicals, elevated temperatures). Evaluate the stability of your surface modification under your specific experimental conditions.

Quantitative Data on Plasticizer Leaching

Table 1: Migration of DINP from PVC Toys into Saliva Simulant

Time (minutes)Cumulative DINP Release (µg/cm²)
151.8
303.5
455.1
606.5

Data is illustrative and based on studies of DINP migration from PVC toys into saliva simulant at 37°C.[4]

Table 2: Migration of DEHA from Food-Grade PVC Film into Isooctane (B107328) (a fatty food simulant)

Time (hours)DEHA Migration (%)
2415
4825
7233
9640
12045

Data is illustrative and based on studies of DEHA migration from PVC film into isooctane at 25°C.[5]

Experimental Protocols

Protocol 1: Solvent Extraction Method for DINA Leaching Quantification

This protocol outlines a common method for quantifying the amount of DINA that leaches from a PVC sample into a solvent.

Objective: To determine the mass of DINA that migrates from a PVC sample into a specific solvent over a defined period and at a controlled temperature.

Materials:

  • PVC sample containing DINA

  • Extraction solvent (e.g., isooctane, ethanol, or a food simulant)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Incubator or water bath for temperature control

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • DINA analytical standard

  • Internal standard (e.g., a deuterated phthalate (B1215562) or a similar high-molecular-weight ester)

Procedure:

  • Sample Preparation:

    • Cut the PVC sample into standardized dimensions (e.g., 2 cm x 2 cm) to ensure a consistent surface area-to-volume ratio.

    • Clean the surface of the PVC sample with a lint-free cloth to remove any surface contaminants.

    • Accurately weigh the PVC sample.

  • Extraction:

    • Place the PVC sample into a clean glass vial.

    • Add a precise volume of the chosen extraction solvent to the vial, ensuring the sample is fully submerged.

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in an incubator or water bath set to the desired experimental temperature (e.g., 25°C, 40°C, or 60°C).

    • Allow the extraction to proceed for the desired duration (e.g., 24, 48, or 72 hours). It is advisable to have multiple time points to understand the leaching kinetics.

  • Sample Analysis (GC-MS):

    • After the incubation period, carefully remove the PVC sample from the vial.

    • Add a known concentration of an internal standard to the solvent extract.

    • Prepare a calibration curve using DINA analytical standards of known concentrations.

    • Inject a sample of the solvent extract into the GC-MS.

    • The GC will separate the components of the extract, and the MS will identify and quantify the DINA based on its mass spectrum and retention time relative to the standards.

  • Calculation:

    • Calculate the concentration of DINA in the solvent extract based on the calibration curve.

    • Determine the total mass of DINA that leached from the PVC sample.

    • Express the results as mass of DINA per unit surface area of the PVC sample (e.g., µg/cm²) or as a percentage of the initial weight of the PVC sample.

Visualizations

G Factors Influencing DINA Leaching from PVC cluster_factors Influencing Factors cluster_process Leaching Process Temperature Temperature DINA_Migration DINA Migration (Leaching) Temperature->DINA_Migration Contact_Medium Contact Medium (Solvent/Food Simulant) Contact_Medium->DINA_Migration Contact_Duration Contact Duration Contact_Duration->DINA_Migration Plasticizer_Properties Plasticizer Properties (Concentration, MW) Plasticizer_Properties->DINA_Migration PVC_Formulation PVC Formulation (Additives, Grade) PVC_Formulation->DINA_Migration

Caption: Key factors influencing the migration of DINA from PVC.

G Experimental Workflow for DINA Leaching Analysis cluster_workflow Start Start: PVC Sample Sample_Prep 1. Sample Preparation (Cut, Clean, Weigh) Start->Sample_Prep Standardize sample Extraction 2. Solvent Extraction (Immerse in Solvent, Incubate) Sample_Prep->Extraction Controlled conditions Analysis 3. GC-MS Analysis (Inject Extract, Quantify DINA) Extraction->Analysis Separate & identify Calculation 4. Data Calculation (µg/cm² or % weight loss) Analysis->Calculation Determine amount End End: Leaching Results Calculation->End Final report

Caption: A typical experimental workflow for quantifying DINA leaching.

G Strategies to Reduce DINA Leaching cluster_strategies Reduction Strategies cluster_details Specific Methods Surface_Modification Surface Modification Irradiation Irradiation (UV, Gamma) Surface_Modification->Irradiation Grafting Chemical Grafting Surface_Modification->Grafting Coating Barrier Coatings (e.g., PLA) Surface_Modification->Coating Alternative_Plasticizers Alternative Plasticizers High_MW High Molecular Weight Alternative_Plasticizers->High_MW Reactive Reactive Plasticizers Alternative_Plasticizers->Reactive Formulation_Optimization Formulation Optimization Additive_Selection Optimized Additive Package Formulation_Optimization->Additive_Selection Reduced_Leaching Reduced DINA Leaching Irradiation->Reduced_Leaching Grafting->Reduced_Leaching Coating->Reduced_Leaching High_MW->Reduced_Leaching Reactive->Reduced_Leaching Additive_Selection->Reduced_Leaching

Caption: Overview of strategies and methods to mitigate DINA leaching from PVC.

References

Technical Support Center: Troubleshooting Matrix Effects in Digital Immunoassay (DINA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in Digital Immunoassay (DINA) analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate matrix-related interferences in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of DINA analysis?

A1: Matrix effects are interferences caused by components within a sample's matrix (e.g., serum, plasma, urine) that alter the analytical result of the target analyte.[1][2] This interference can disrupt the binding between the analyte and the assay's antibodies, leading to inaccurate quantification.[3] In DINA and other immunoassays, this can manifest as either an artificially low (suppression) or high (enhancement) signal, compromising the accuracy, reproducibility, and sensitivity of the assay.[4][5]

Q2: What are the common causes of matrix effects?

A2: Matrix effects arise from the complexity of biological samples.[6] Common interfering substances include:

  • Endogenous proteins and lipids: High concentrations of proteins or lipids can cause nonspecific binding or hinder antibody-analyte interactions.[3][6]

  • Heterophilic antibodies and rheumatoid factors: These are antibodies in a patient's sample that can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to false-positive signals.[6]

  • Autoantibodies and anti-drug antibodies (ADAs): These can bind to the analyte or therapeutic drug being measured, masking it from the assay's detection antibodies.[6]

  • Other components: Factors like sample pH, ionic strength, viscosity, and anticoagulants can also contribute to matrix interference.[6][7]

Q3: How can I determine if my DINA results are being influenced by a matrix effect?

A3: The most reliable method to identify matrix interference is to perform a spike and recovery experiment.[8][9] This involves adding a known concentration of the analyte (spike) into your sample matrix and an identical spike into the standard assay diluent.[8] By comparing the measured concentration in the sample to the expected concentration, you can calculate the percent recovery. A recovery rate outside the typical range of 80-120% suggests the presence of a matrix effect.[8]

Troubleshooting Guides

Q4: My spike and recovery experiment shows a recovery of less than 80%. What are my next steps?

A4: A recovery rate below 80% indicates signal suppression, meaning a component in your matrix is interfering with analyte detection.[8] The most common and effective first step is to perform a serial dilution of your sample.[8][9] Diluting the sample reduces the concentration of the interfering substances.[10] Analyze the diluted samples; if the matrix effect is overcome, the measured analyte concentration, when corrected for the dilution factor, will remain consistent across several dilution points.

Q5: I am observing high variability between my sample replicates. Could this be due to a matrix effect?

A5: Yes, high variability is a common symptom of matrix interference.[3] The non-uniform distribution of interfering substances in complex samples can lead to inconsistent results between replicates. To confirm this, you should perform a spike and recovery experiment. If matrix effects are confirmed, strategies such as sample dilution, optimizing sample preparation with cleanup steps (e.g., centrifugation, filtration), or using matrix-matched calibrators should be employed to improve assay precision.[3][9]

Q6: Can I use a standard curve prepared in the assay buffer to quantify samples in a complex matrix like serum?

A6: It is strongly discouraged. A standard curve prepared in a simple buffer will not account for the interferences present in a complex sample matrix like serum.[3] This mismatch can lead to significant inaccuracies. The best practice is to create matrix-matched calibration curves, where the standards are prepared in the same biological matrix as your samples (e.g., analyte-free serum).[3][9] This ensures that both the standards and the samples are subjected to the same potential interferences, improving the accuracy of quantification.

Data Interpretation

Quantitative data from troubleshooting experiments should be summarized for clear interpretation.

Table 1: Interpreting Spike and Recovery Results

Percent RecoveryInterpretationPotential Cause
< 80%Signal SuppressionInterfering molecules are blocking antibody-analyte binding.
> 120%Signal EnhancementNon-specific binding or cross-linking of assay antibodies.
80% - 120%Acceptable RangeMatrix effect is minimal or absent.[8]

Table 2: Example of a Dilution Linearity Assessment

Dilution FactorMeasured Concentration (pg/mL)Corrected Concentration (pg/mL)Interpretation
1:245.591.0Potential matrix effect at lower dilutions.
1:424.899.2Matrix effect appears to be mitigated.
1:812.6100.8Result is linear and consistent.
1:166.299.2Result is linear and consistent.
Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Identify Matrix Effects

Objective: To determine if components in the sample matrix are interfering with analyte quantification.

Methodology:

  • Prepare Samples:

    • Sample A (Unspiked): Aliquot the biological sample to be tested.

    • Sample B (Spiked): Aliquot the same biological sample and add a known amount of analyte standard. The final concentration should ideally be in the mid-range of the standard curve.

    • Sample C (Control Spike): Use the standard assay diluent and add the same amount of analyte standard as in Sample B.

  • Assay Procedure: Run all three samples in your DINA analysis according to the standard assay protocol.

  • Calculation: Determine the concentrations from the standard curve and calculate the percent recovery using the following formula: Percent Recovery = ([Concentration in B] - [Concentration in A]) / [Concentration in C] * 100[8]

  • Analysis: Compare the result to the acceptable range of 80-120%.[8]

Protocol 2: Serial Dilution to Mitigate Matrix Effects

Objective: To dilute the concentration of interfering matrix components below the level where they affect the assay.

Methodology:

  • Prepare Dilution Series: Create a series of dilutions of your sample using the standard assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay Procedure: Analyze each dilution point in the DINA assay.

  • Calculation:

    • Determine the concentration of the analyte in each diluted sample from the standard curve.

    • Calculate the "Corrected Concentration" for each dilution by multiplying the measured concentration by its corresponding dilution factor.

  • Analysis: Identify the dilution factor at which the corrected concentrations become consistent. This is the minimum required dilution (MRD) to overcome the matrix effect. Assays on future samples of this type should be run at or above this MRD.

Visualizations

Diagrams can help clarify complex workflows and mechanisms involved in troubleshooting matrix effects.

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_0 A) Standard Assay (No Interference) cluster_1 B) Matrix Interference surf_a capture_ab_a Capture Ab surf_a->capture_ab_a surf_line_a analyte_a Analyte capture_ab_a->analyte_a detect_ab_a Detection Ab analyte_a->detect_ab_a surf_b capture_ab_b Capture Ab surf_b->capture_ab_b detect_ab_b Detection Ab surf_b->detect_ab_b surf_line_b interferent Interfering Molecule capture_ab_b->interferent interferent->detect_ab_b

Caption: Mechanism of matrix interference in a sandwich immunoassay.

References

Technical Support Center: Stabilization of Diisononyl Adipate (DINA) in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization of diisononyl adipate (B1204190) (DINA) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is diisononyl adipate (DINA) and what are its common applications in a research setting?

This compound (DINA) is a complex mixture of isomeric C9-alkyl diesters of adipic acid. It is a colorless, oily liquid with low volatility and high stability, commonly used as a plasticizer. In research and development, particularly in the pharmaceutical and materials science fields, DINA is often used in formulation studies, as a component in drug delivery systems, and in the development of flexible polymeric materials.

Q2: What are the primary degradation pathways for DINA in experimental setups?

The main degradation pathways for DINA are hydrolysis and oxidation.

  • Hydrolysis: The ester bonds in DINA are susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. This reaction breaks down DINA into adipic acid and isononyl alcohol.[1] The accumulation of adipic acid can lead to a decrease in the pH of the experimental system.

  • Oxidation: The long alkyl chains of DINA can undergo oxidation, particularly when exposed to heat, light, or oxidizing agents. This can lead to the formation of various byproducts, including aldehydes and carboxylic acids, which may cause discoloration (e.g., yellowing) and changes in the physical properties of the formulation.

Q3: What are the initial signs that my DINA-containing experiment is experiencing stability issues?

Common indicators of DINA degradation include:

  • Color Change: A yellowing of the solution or formulation is a common sign of oxidative degradation.

  • pH Shift: A decrease in pH can indicate hydrolysis, leading to the formation of adipic acid.

  • Precipitation: The formation of insoluble degradation products or changes in the solubility of other components due to pH shifts can result in precipitation.

  • Changes in Viscosity: Degradation can alter the viscosity and overall consistency of the formulation.

  • Odor: The development of a rancid or unusual odor can be a sign of degradation.

Q4: How should I store and handle DINA to ensure its stability before and during experiments?

To maintain the integrity of DINA, it is crucial to adhere to proper storage and handling procedures:

  • Storage Conditions: Store DINA in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from direct sunlight, heat, and sources of ignition.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, nitric acid, and strong bases.[2][3][4][5]

  • Handling: When handling DINA, especially for extended periods or at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with DINA.

Problem Possible Cause(s) Troubleshooting Steps
Yellowing of the DINA-containing solution, especially upon heating. Oxidative degradation of the isononyl alkyl chains due to exposure to oxygen at elevated temperatures.1. Lower the temperature: Use the minimum temperature necessary for your experimental procedure. 2. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon to displace oxygen. 3. Add an antioxidant: Consider adding a suitable antioxidant to the formulation.
The pH of the aqueous-based formulation containing DINA is decreasing over time. Hydrolysis of the ester bonds in DINA, leading to the formation of adipic acid.1. Monitor pH: Regularly check the pH of your formulation. 2. Use a buffer: Incorporate a buffer system to maintain a neutral pH. 3. Control water content: Minimize the amount of water in the formulation if possible.
Precipitate is forming in the DINA formulation. 1. Formation of insoluble degradation products. 2. A change in pH affecting the solubility of other components.1. Identify the precipitate: Analyze the precipitate to determine its composition. 2. Address the root cause of degradation: Follow the steps to prevent hydrolysis or oxidation. 3. Re-evaluate formulation components: Ensure the compatibility of all excipients.
Inconsistent results in analytical assays involving DINA. Degradation of DINA leading to a lower concentration of the intact molecule.1. Use a stability-indicating analytical method: Employ a validated HPLC method that can separate DINA from its degradation products.[6][7][8][9][10] 2. Prepare fresh samples: Use freshly prepared DINA solutions for your experiments whenever possible. 3. Re-evaluate storage of stock solutions: Ensure stock solutions are stored under appropriate conditions (e.g., refrigerated or frozen in amber vials with PTFE-lined caps).

Data Presentation

The following tables summarize qualitative and illustrative quantitative data regarding the factors influencing DINA stability and potential stabilization strategies.

Table 1: Factors Influencing this compound (DINA) Degradation

Factor Effect on DINA Potential Outcome
Elevated Temperature Accelerates both hydrolysis and oxidation.Yellowing, pH drop, formation of byproducts.
Acidic Conditions (Low pH) Catalyzes the hydrolysis of ester bonds.Formation of adipic acid and isononyl alcohol.
Basic Conditions (High pH) Catalyzes the hydrolysis of ester bonds.Formation of adipate salts and isononyl alcohol.
Oxygen Promotes oxidative degradation of the alkyl chains.Yellowing, formation of aldehydes and carboxylic acids.
UV Light Can initiate and accelerate oxidative degradation.Discoloration and breakdown of the molecule.

Table 2: Potential Stabilizers for this compound (DINA) Formulations

Stabilizer Type Example(s) Mechanism of Action Considerations for Use
Antioxidants Hindered phenols (e.g., BHT, BHA), secondary arylamines (e.g., diphenylamine (B1679370) derivatives).[11]Scavenge free radicals to inhibit the initiation and propagation of oxidation.Concentration needs to be optimized. Compatibility with other formulation components should be verified.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA).[12]Complex with metal ions that can catalyze oxidative degradation.Effective in aqueous or semi-aqueous systems where metal ion contamination is a concern.
Ester Stabilizers Carbodiimides (e.g., Bis(2,6-diisopropylphenyl)carbodiimide).[12]React with carboxylic acids formed during hydrolysis to prevent the reverse reaction.Typically used in non-aqueous systems. Can have reactivity with other components.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound (DINA)

Objective: To investigate the degradation pathways of DINA under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[2][13][14][15]

Materials:

  • This compound (DINA)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 HPLC column

  • pH meter

  • Water bath or oven

Methodology:

  • Preparation of DINA Stock Solution: Accurately weigh and dissolve DINA in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the DINA stock solution and 1N HCl. Heat the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the DINA stock solution and 1N NaOH. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute for HPLC analysis.

    • Oxidation: Mix equal volumes of the DINA stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Place a sample of the DINA stock solution in an oven at 80°C for 48 hours. At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute for HPLC analysis.

    • Photolytic Degradation: Expose a sample of the DINA stock solution to a light source (e.g., UV lamp at 254 nm) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a suitable HPLC method. The method should be capable of separating the intact DINA from any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[13][14][15]

Mandatory Visualization

DINA_Degradation_Pathways DINA This compound (DINA) Hydrolysis Hydrolysis DINA->Hydrolysis H+ or OH- Heat Oxidation Oxidation DINA->Oxidation O2, Light, Heat Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Isononyl_Alcohol Isononyl Alcohol Hydrolysis->Isononyl_Alcohol Oxidized_Products Oxidized Products (e.g., Aldehydes, Carboxylic Acids) Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound (DINA).

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions Prep_Sample Prepare DINA Sample Acid Acid Hydrolysis Prep_Sample->Acid Base Base Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Thermal Thermal Prep_Sample->Thermal Photolytic Photolytic Prep_Sample->Photolytic Prep_Control Prepare Control Sample Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Prep_Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Analysis Data Analysis and Degradant Identification Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study of DINA.

Troubleshooting_Logic Start Stability Issue Observed? Color_Change Color Change (Yellowing)? Start->Color_Change pH_Drop pH Drop? Color_Change->pH_Drop No Sol_Oxidation Action: Mitigate Oxidation (Inert gas, Antioxidant) Color_Change->Sol_Oxidation Yes Precipitate Precipitation? pH_Drop->Precipitate No Sol_Hydrolysis Action: Mitigate Hydrolysis (Buffer pH, Control Water) pH_Drop->Sol_Hydrolysis Yes Sol_Precipitate Action: Identify Precipitate, Address Root Cause Precipitate->Sol_Precipitate Yes End Monitor and Re-evaluate Precipitate->End No Sol_Oxidation->End Sol_Hydrolysis->End Sol_Precipitate->End

Caption: Troubleshooting logic for DINA stability issues.

References

Technical Support Center: Improving the Efficiency of Diisononyl Adipate (DINA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of diisononyl adipate (B1204190) (DINA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting diisononyl adipate (DINA)?

A1: DINA is a lipophilic compound, which can make its extraction from complex matrices challenging. Key difficulties include:

  • Matrix Effects: Co-extraction of other components, especially lipids in biological or food samples, can interfere with analysis and suppress or enhance the analytical signal.[1]

  • Strong Association: DINA can be strongly associated with polymer matrices like polyvinyl chloride (PVC), requiring effective solvents to swell or dissolve the polymer for efficient release.[2][3]

  • Contamination: DINA is used in many plastic products, leading to a high risk of background contamination from laboratory equipment, solvents, and even dust, which can result in false positives or inaccurate quantification.[1]

  • Analyte Loss: DINA can be lost during sample workup steps, particularly during solvent evaporation due to its semi-volatile nature, or through incomplete elution in cleanup steps.[1]

Q2: Which extraction technique is most suitable for my DINA sample?

A2: The optimal technique depends on the sample matrix, desired sensitivity, and available equipment.[1]

  • For Polymer/Solid Samples (e.g., PVC, soil):

    • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, efficient methods that reduce extraction time and solvent consumption compared to traditional methods.[4][5][6] Dichloromethane, hexane (B92381), or toluene (B28343) are often used as solvents.[7]

    • Soxhlet extraction is a classic and robust method but is time-consuming and uses large volumes of solvent.[7]

    • Polymer Dissolution is effective for matrices like PVC, where the sample is completely dissolved in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer to leave DINA in the solution.[2]

  • For Liquid Samples (e.g., water):

    • Solid-Phase Extraction (SPE) is highly effective for cleaning up and concentrating DINA from aqueous samples. C18 cartridges are commonly used.[7][8]

  • For Fatty Matrices (e.g., foods, biological tissues):

    • Liquid-Liquid Extraction (LLE) with a solvent like acetonitrile (B52724), which is poorly miscible with fat, is a traditional approach.[1]

    • Gel Permeation Chromatography (GPC) is excellent for cleanup as it effectively separates large lipid molecules from the smaller DINA molecules.[1]

Q3: How can I minimize background contamination during DINA analysis?

A3: A strict anti-contamination protocol is critical for accurate DINA analysis.[1]

  • Use Glassware Exclusively: Avoid all plastic labware, including containers, pipette tips, and tubing, as they are primary sources of phthalate (B1215562) and adipate contamination.[1]

  • Thoroughly Clean Glassware: Wash glassware with detergent, rinse with high-purity water, and bake at a high temperature (e.g., 320°C) before use.[1]

  • Use High-Purity Reagents: Employ phthalate-free or high-purity grade solvents and reagents. It is good practice to run a blank for each new bottle of solvent.[1]

  • Analyze Blanks: Regularly analyze procedural blanks (all steps without the sample) to monitor for contamination.

Q4: Why is an internal standard crucial for accurate DINA quantification?

A4: An internal standard (IS) is a compound with similar chemical properties to DINA that is not naturally present in the sample. A known quantity of the IS is added to every sample, standard, and blank before any processing. Its purpose is to correct for the loss of analyte during sample preparation (e.g., extraction, cleanup, evaporation) and to compensate for variations in the analytical instrument's response. This significantly improves the accuracy and precision of the results. For DINA, an isotope-labeled version is an ideal internal standard.[1]

Troubleshooting Guide

This guide addresses common problems encountered during DINA extraction and analysis.

Problem: Low or No DINA Recovery

Potential CauseRecommended Solution
1. Inefficient Extraction 1a. Optimize Solvent System: Ensure the solvent has a good affinity for DINA and can effectively penetrate the sample matrix. For PVC, solvents that cause swelling (like methanol) or complete dissolution (like THF) are effective.[2][4] For LLE, use a solvent like acetonitrile that partitions DINA away from fatty matrices.[1] 1b. Increase Extraction Energy/Time: Ensure thorough mixing through vigorous vortexing or sonication to improve mass transfer.[1] For methods like UAE or MAE, optimize the time and power/temperature settings.[4] 1c. Evaluate a Different Technique: If a method consistently yields low recovery, consider an alternative. For example, if LLE fails for a fatty sample, SPE or GPC may offer more selective and efficient extraction.[1]
2. Analyte Loss During Workup 2a. Gentle Evaporation: When concentrating the extract, use a gentle stream of nitrogen and a controlled temperature to prevent the loss of semi-volatile DINA.[1] 2b. Check SPE Elution Profile: Ensure the elution solvent is strong enough and the volume is sufficient to quantitatively elute DINA from the SPE cartridge. You can test this by performing a recovery check on the SPE step alone.[1] 2c. Incomplete Phase Separation: In LLE, emulsion formation can trap the analyte. Centrifugation can help break emulsions.
3. Poor Sample Preparation 3a. Increase Surface Area: For solid samples like polymers, ensure they are ground or cut into small pieces to maximize the surface area available for extraction.[9]

Problem: High Variability in Results (Poor Precision)

Potential CauseRecommended Solution
1. Inconsistent Sample Handling 1a. Homogenize Samples: Ensure that the portion of the sample taken for analysis is representative of the whole, especially for heterogeneous materials. 1b. Maintain Consistency: Apply the same timing, temperatures, and volumes across all samples in a batch.
2. Inaccurate Internal Standard (IS) Addition 2a. Verify IS Concentration: Ensure the IS stock solution has not degraded or evaporated. 2b. Calibrate Pipettes: Use calibrated pipettes to add a precise and consistent volume of IS to every sample.[1]
3. Instrumental Instability 3a. Perform System Suitability Tests: Before running a sequence, check the analytical instrument's performance (e.g., injection precision, peak shape, and response) by running standards.[1]

Problem: Impure Extract or High Background Signal

Potential CauseRecommended Solution
1. Co-extraction of Matrix Components 1a. Add a Cleanup Step: Incorporate a cleanup procedure like SPE or GPC after the initial extraction to remove interfering compounds.[1] 1b. Use a More Selective Solvent: A less polar or more specific solvent may reduce the co-extraction of unwanted matrix components.
2. Laboratory Contamination 2a. Implement Strict Anti-Contamination Protocol: As detailed in the FAQ, use only pre-cleaned glassware and high-purity reagents, and avoid all plastics.[1] 2b. Analyze Blanks: Regularly run method blanks to identify and trace sources of contamination.[1]

Troubleshooting Workflow for Low Analyte Recovery

G cluster_extraction Extraction Issues cluster_workup Sample Workup Issues cluster_is Internal Standard Issues start Low or No DINA Recovery q1 Is Internal Standard (IS) recovery also low? start->q1 q2 Is recovery low across all samples? q1->q2 No sol3a Ensure accurate volume of IS is added q1->sol3a Yes sol1a Optimize solvent choice q2->sol1a Yes (Consistent) sol2a Use gentle evaporation (N2 stream, controlled temp) q2->sol2a No (Random) sol1b Increase vortex/sonication time or energy sol1a->sol1b sol1c Consider a different method (e.g., SPE, MAE) sol1b->sol1c sol2b Optimize SPE cleanup/ elution step sol2a->sol2b sol3b Check that IS solution has not degraded sol3a->sol3b

Caption: Troubleshooting flowchart for low DINA recovery issues.

Quantitative Data Summary

The efficiency of an extraction method is critical for accurate quantification. The following table summarizes performance data for various extraction techniques. Note: Much of the detailed public data is for Diisononyl Phthalate (DINP), a structurally similar plasticizer. The performance for DINA is expected to be comparable under similar conditions.

Table 1: Efficiency of Various Extraction Methods for Adipates and Phthalates

Extraction MethodMatrixSolvent(s)Recovery (%)RSD (%)Reference
Ultrasound-Assisted Extraction (UAE)Polymer PelletsDichloromethane99.73.32[7]
Ultrasound-Assisted Extraction (UAE)Polymer PelletsHexane62.315.61[7]
Ultrasound-Assisted Extraction (UAE)Polymer PelletsToluene65.64.12[7]
Soxhlet ExtractionTextilesHexane86.3 - 102.7<5[7]
Soxhlet ExtractionPVCDichloromethane94 (for DEHP)Not Specified[7]
Solid-Phase Extraction (SPE)Drinking WaterAcetonitrile/Dichloromethane105.5611.34[7]
Microwave-Assisted Extraction (MAE)PVCEthanol78 - 88 (for DEHA)Not Specified[4]

Experimental Protocols

Below are detailed protocols for common DINA extraction methods.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DINA from a Polymer Matrix

This method is effective for extracting DINA from solid samples like PVC or other plastics.

  • Sample Preparation: Reduce the polymer sample to small particles (< 2mm) by cutting, grinding, or cryo-milling to maximize the surface area for extraction.[9]

  • Extraction: a. Accurately weigh approximately 1 gram of the prepared sample into a glass vial. b. Add 10 mL of a suitable extraction solvent (e.g., dichloromethane).[7] c. Spike the sample with an appropriate internal standard. d. Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[10]

  • Separation & Concentration: a. After sonication, allow the mixture to cool to room temperature. b. Filter the extract through a 0.45 µm PTFE syringe filter to remove any solid particles.[10] c. Collect the filtrate. If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • Analysis: The concentrated extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

General Workflow for DINA Extraction and Analysis

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction cluster_analysis Analysis prep1 Weigh Homogenized Sample prep2 Spike with Internal Standard prep1->prep2 ext Perform Extraction (e.g., UAE, SPE, LLE) prep2->ext cleanup Cleanup (Optional) (e.g., SPE, GPC) ext->cleanup conc Concentrate Extract cleanup->conc analysis Instrumental Analysis (GC-MS or LC-MS) conc->analysis

Caption: General workflow for DINA extraction and analysis.

Protocol 2: Solid-Phase Extraction (SPE) of DINA from Water Samples

This protocol is ideal for isolating and concentrating DINA from aqueous matrices.[8]

  • Cartridge Conditioning: a. Sequentially rinse a C18 SPE cartridge with 5-10 mL of ethyl acetate, followed by 5-10 mL of dichloromethane, then 5-10 mL of methanol (B129727). b. Finally, equilibrate the cartridge with 10 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: a. Take a 1 L water sample, spiked with an internal standard. b. Load the entire sample onto the conditioned SPE cartridge at a controlled flow rate of 10-15 mL/min.

  • Sorbent Drying: After the sample has passed through, purge the cartridge with nitrogen gas for 10-15 minutes to remove residual water.

  • Elution: a. Elute the trapped DINA from the sorbent using 5-10 mL of ethyl acetate, followed by 5-10 mL of dichloromethane. b. Collect the eluate in a clean glass tube.

  • Concentration & Analysis: Concentrate the combined eluate to 1 mL under a gentle stream of nitrogen and proceed with instrumental analysis.

SPE Workflow Diagram

G A 1. Condition Cartridge (Solvent rinse + Water equilibration) B 2. Load Water Sample A->B C 3. Dry Sorbent (Nitrogen purge) B->C D 4. Elute DINA (Using organic solvent) C->D E 5. Concentrate Eluate D->E F Analysis E->F

Caption: Sequential workflow for Solid-Phase Extraction (SPE).

Protocol 3: Solvent Extraction of DINA from PVC via Polymer Dissolution

This method is highly effective for quantitative extraction from PVC.[2]

  • Sample Preparation: Cut the PVC sample into small pieces to facilitate dissolution.

  • Dissolution: a. Place a known weight of the PVC sample into a glass flask. b. Add a sufficient volume of tetrahydrofuran (THF) to completely dissolve the polymer. This may require stirring or gentle warming. c. Spike the solution with an internal standard.

  • Precipitation: a. Once the polymer is fully dissolved, slowly add an anti-solvent such as hexane or methanol while stirring. This will cause the PVC polymer to precipitate out of the solution. b. Continue adding the anti-solvent until precipitation is complete.

  • Separation: a. Filter the mixture to separate the precipitated PVC from the liquid phase. The DINA will remain in the liquid filtrate. b. Rinse the collected polymer with a small amount of the anti-solvent and combine the rinsate with the filtrate.

  • Concentration & Analysis: Concentrate the filtrate to a suitable volume for instrumental analysis.

References

Technical Support Center: Diisononyl Adipate (DINA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisononyl adipate (B1204190) (DINA). The information is presented in a question-and-answer format to directly address common analytical challenges.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the analysis of DINA and its metabolites.

Issue 1: Poor chromatographic resolution or co-eluting peaks, especially in GC-MS.

  • Question: My chromatogram for DINA shows a broad, unresolved hump of peaks instead of a sharp, single peak. How can I resolve this?

    Answer: This is a common challenge because DINA is a complex mixture of structural isomers with very similar physicochemical properties, leading to co-elution.[1] Here are several strategies to improve resolution:

    • Optimize GC Temperature Program: A slow, optimized oven temperature ramp can often improve the separation of closely eluting isomers.[2] Introducing an isothermal hold at a temperature just below the elution temperature of the isomers can also enhance resolution.

    • Select an Appropriate GC Column: While standard non-polar columns can be used, consider a mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, to introduce different selectivity and potentially improve separation.[1]

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for your column (typically around 1-2 mL/min for helium in capillary columns) will minimize peak broadening and improve resolution.

    • Mass Spectrometry Detection: Instead of relying on a total ion chromatogram (TIC), use extracted ion chromatograms (EICs) for unique and specific fragment ions of DINA to improve quantification in the presence of co-eluting isomers.

Issue 2: Low and inconsistent signal for DINA or its metabolites in LC-MS/MS analysis.

  • Question: I am experiencing significant signal suppression for my DINA analytes when analyzing complex samples like plasma or urine. What is the cause and how can I mitigate it?

    Answer: This is likely due to matrix effects, where co-eluting endogenous or exogenous molecules from your sample matrix compete with your analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity (ion suppression).[2] Electrospray ionization (ESI) is particularly susceptible to these effects. Here’s how to address this:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]

      • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. A reversed-phase (e.g., C18) SPE cartridge can be effective for extracting non-polar compounds like DINA.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DINA, leaving interferences in the original sample matrix.

      • Protein Precipitation (PPT): While simple, PPT is often the least effective at removing matrix components and may result in significant matrix effects. If used, consider adding a subsequent SPE cleanup step.[2]

    • Enhance Chromatographic Separation: If interfering components co-elute with your analyte, modifying your LC method can resolve them. Adjusting the mobile phase gradient can increase the separation between your analyte and the interfering peaks.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for your DINA analyte is the gold standard for compensating for matrix effects. It will co-elute and experience nearly identical ion suppression or enhancement as the unlabeled analyte, allowing for accurate correction during data processing.[2]

    • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects, leading to more accurate quantification.[2]

Issue 3: High background levels of DINA in blank samples.

  • Question: I am observing a higher than expected signal for DINA, even in my blank samples. What could be the cause?

    Answer: This is a common issue for plasticizers like DINA and is often due to contamination from laboratory materials.

    • Check for Contamination: Thoroughly check all lab materials, including plastic tubes, pipette tips, solvents, and glassware, for phthalate (B1215562) and adipate contamination. It is advisable to use glassware and phthalate-free labware whenever possible.[2]

    • Run Procedural Blanks: Analyze blanks that have gone through the entire sample preparation process to identify the source of contamination.[2]

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity and, if possible, certified as phthalate-free.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when measuring diisononyl adipate (DINA)?

A1: The main challenges in DINA analysis are:

  • Isomeric Complexity: DINA is not a single compound but a mixture of isomers, which leads to co-elution and makes chromatographic separation difficult.[1]

  • Matrix Effects: When analyzing DINA in complex matrices such as biological fluids, food, or environmental samples, co-eluting substances can interfere with the ionization of DINA in the mass spectrometer, leading to inaccurate quantification.[2]

  • Contamination: DINA is a common plasticizer, and contamination from laboratory equipment and reagents can lead to high background levels and inaccurate results.[2]

Q2: What are the key metabolites of DINA to target in human biomonitoring studies?

A2: In human metabolism studies, the primary urinary metabolites of DINA that are targeted for biomonitoring are the oxidized monoesters: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA).[3][4] OH-MINA has been identified as the major of these three metabolites.[3]

Q3: What is a potential co-eluting interference for DINA metabolites in urine samples?

A3: The DINA metabolite OH-MINA is isobaric with the DEHA (di(2-ethylhexyl) adipate) metabolite 5cx-MEPA, meaning they have the same mass. This can lead to interference if they are not chromatographically separated. Careful optimization of the liquid chromatography method is necessary to ensure these two compounds are resolved.[3]

Q4: How do I choose between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for sample preparation?

A4: The choice of sample preparation technique depends on the complexity of your sample matrix and the required level of cleanliness.

Technique Typical Recovery Selectivity & Cleanup Efficiency Key Advantages Common Disadvantages
Solid-Phase Extraction (SPE) 85-106% (for similar adipates)[5][6]HighHigh selectivity, provides clean extracts, allows for sample concentration.[7]Can be more time-consuming and costly to develop a method.
Liquid-Liquid Extraction (LLE) 70-95%ModerateGood for removing salts and highly polar interferences.Can be labor-intensive, may use large volumes of organic solvents, and emulsions can form.[2]
Protein Precipitation (PPT) 80-100%LowSimple, fast, and inexpensive.High residual matrix components, significant matrix effects are common.[2]

Q5: What are typical Limits of Quantification (LOQ) for DINA metabolites in urine?

A5: For an online-SPE-LC-MS/MS method, typical LOQs for DINA metabolites in urine are:

  • mono-(hydroxyisononyl) adipate (OH-MINA): 0.3 µg/L[3]

  • mono-(oxoisononyl) adipate (oxo-MINA): 0.3 µg/L[3]

  • mono-(carboxyisooctyl) adipate (cx-MIOA): 0.6 µg/L[3]

Experimental Protocols

Protocol 1: Analysis of DINA Metabolites in Urine by Online-SPE-LC-MS/MS

This protocol is adapted from a method for the quantitative investigation of urinary DINA metabolites.[3]

  • Sample Preparation:

    • To 300 µL of urine, add 100 µL of ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.0-6.4).

    • Add 20 µL of a stable isotope-labeled internal standard solution.

    • Add 6 µL of β-glucuronidase to deconjugate glucuronic acid conjugates and incubate for 2 hours at 37°C.

    • Add 30 µL of formic acid and freeze the samples overnight at -20°C to precipitate proteins.

    • Centrifuge the samples and transfer the supernatant for analysis.

  • Online-SPE-LC-MS/MS Parameters:

    • Online SPE: Use a suitable SPE column for analyte enrichment and matrix depletion.

    • LC Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid is typically used.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) is used for quantification.

Protocol 2: General GC-MS Analysis of DINA in Plastic

This protocol provides a general procedure for the extraction and analysis of DINA from a plastic matrix.[1]

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 1 gram of the plastic sample, cut into small pieces, into a glass vial.

    • Add 10 mL of a suitable solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

    • Sonicate the sample for 30-60 minutes to extract the plasticizers.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Parameters:

    • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C. A slow ramp rate is crucial for separating isomers.

    • MS Detection: Electron ionization (EI) is used. For quantification, selected ion monitoring (SIM) of characteristic DINA fragment ions is recommended to improve selectivity.

Visualizations

Troubleshooting_Workflow Start Analytical Issue Encountered (e.g., Poor Resolution, Low Signal) Check_Chroma Review Chromatogram - Asymmetrical Peaks? - Broad Hump? Start->Check_Chroma Check_Signal Review Signal Intensity - Low & Inconsistent Signal? Start->Check_Signal Check_Blanks Review Blank Samples - High Background Signal? Start->Check_Blanks Isomer_Coelution Likely Isomer Co-elution Check_Chroma->Isomer_Coelution Yes Check_Chroma->Check_Signal No Optimize_GC Optimize GC/LC Method - Slower Temp Ramp / Gradient - Change Column Chemistry Isomer_Coelution->Optimize_GC Resolved Issue Resolved Optimize_GC->Resolved Matrix_Effects Likely Matrix Effects Check_Signal->Matrix_Effects Yes Check_Signal->Check_Blanks No Improve_SP Improve Sample Prep - Use SPE - Use SIL-IS - Matrix-Matched Calibrants Matrix_Effects->Improve_SP Improve_SP->Resolved Contamination Likely Contamination Check_Blanks->Contamination Yes Check_Blanks->Resolved No Check_Labware Check Labware & Solvents - Use Glassware - Phthalate-Free Reagents Contamination->Check_Labware Check_Labware->Resolved

Caption: Troubleshooting workflow for common DINA analytical issues.

Experimental_Workflow cluster_SP Sample Preparation Steps cluster_Analysis Analysis Steps Sample_Collection Sample Collection (e.g., Urine, Plastic) Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Internal_Standard Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample_Collection->Internal_Standard Sub_SP Choose Method: - SPE (Recommended) - LLE - PPT Extraction Extraction / Cleanup Internal_Standard->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis Instrumental Analysis Concentration->Analysis Sub_Analysis Choose Method: - LC-MS/MS - GC-MS Concentration->Sub_Analysis Data_Processing Data Processing & Quantification Sub_Analysis->Data_Processing Final_Result Final Result Data_Processing->Final_Result

Caption: General experimental workflow for DINA analysis.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of diisononyl adipate (B1204190) (DINA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the enzymatic synthesis of DINA, providing potential causes and recommended solutions in a question-and-answer format.

1. Why is my reaction conversion rate low or the reaction proceeding slower than expected?

A low or slow conversion rate can be attributed to several factors. A systematic check of the following parameters is recommended.

  • Suboptimal Reaction Conditions: The efficiency of the enzymatic synthesis of DINA is highly dependent on key reaction parameters.[1][2][3][4][5] Significant deviation from the optimal values can drastically reduce the conversion rate.

  • Enzyme Inactivation: The lipase (B570770) catalyst is sensitive to its environment. Improper handling or reaction conditions can lead to denaturation and loss of activity.[6]

  • Water Accumulation: The esterification reaction produces water as a byproduct.[7] Accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of DINA.[7]

Troubleshooting Steps:

ParameterRecommended Value/StateTroubleshooting Action
Temperature 50°C[1][2][4][7]Verify the accuracy of your temperature controller. Temperatures above 55°C can lead to enzyme denaturation.[6]
Substrate Molar Ratio 1:3 (Adipic Acid : Isononyl Alcohol)[1][2][4][5]Ensure the correct molar ratio is used. An excess of isononyl alcohol can help to disperse the adipic acid, particularly in a solvent-free system.[5]
Enzyme Loading 10% (by weight of total substrates)[1][2][4][7]Check your calculations for enzyme loading. Insufficient enzyme will slow down the reaction.
Water Activity (a_w) 0.75[1][2][4][5][7]Control the initial water activity of the immobilized enzyme. This can be achieved by pre-equilibrating the enzyme in a controlled humidity environment.
Vacuum 13.3 kPa[1][2][4][7]Ensure a consistent and appropriate vacuum is applied to effectively remove the water byproduct and drive the reaction forward.[1][2][3]

2. My final product contains unreacted starting materials. How can I improve product purity?

The presence of unreacted adipic acid and isononyl alcohol in the final product indicates an incomplete reaction.

  • Inefficient Water Removal: As mentioned previously, the presence of water can inhibit the forward reaction, leaving unreacted substrates.[7]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.[1][2][4][7]

Troubleshooting Steps:

ParameterRecommended Value/StateTroubleshooting Action
Reaction Time 6 hours (under optimal conditions)[1][2][4][7]Extend the reaction time and monitor the conversion at regular intervals to determine the point of reaction completion.
Vacuum System Leak-free and operating at 13.3 kPa[1][2][4][7]Check your vacuum setup for any leaks that could compromise the efficiency of water removal.

3. The immobilized enzyme seems to have lost activity after a few cycles. What could be the cause?

Enzyme reusability is a key advantage of this process, but a decline in activity can occur.

  • Enzyme Leaching: The lipase may detach from the support material over repeated uses.

  • Mechanical Stress: Aggressive stirring or handling can damage the immobilized enzyme particles.

  • Fouling: The enzyme's active sites may be blocked by substrates, products, or impurities.

Troubleshooting Steps:

IssueRecommended Action
Enzyme Leaching Ensure the immobilization protocol was followed correctly. Consider using a different immobilization support or method if the problem persists.
Mechanical Stress Use a magnetic stirrer at a moderate speed to ensure gentle mixing without physically damaging the immobilized enzyme.
Fouling After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., tert-butanol) to remove any adsorbed substances before reusing it.

Experimental Protocols

1. Immobilization of Eversa® Transform Lipase on Lewatit VP OC 1600

This protocol describes the immobilization of liquid Eversa® Transform lipase onto the Lewatit VP OC 1600 carrier, a crucial step for enzyme stability and reusability.[1][2][3]

  • Carrier Preparation: Wash 10g of Lewatit VP OC 1600 with distilled water and then with ethanol (B145695) to remove any impurities. Dry the carrier in an oven at 60°C overnight.

  • Immobilization:

    • Prepare a solution of Eversa® Transform lipase.

    • Add the dried Lewatit VP OC 1600 carrier to the lipase solution.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle shaking for a specified period (e.g., 12 hours) to allow for enzyme adsorption.

  • Washing and Drying:

    • After incubation, separate the immobilized enzyme from the solution by filtration.

    • Wash the immobilized enzyme with a phosphate (B84403) buffer solution to remove any unbound enzyme.

    • Dry the immobilized lipase at room temperature under vacuum.

  • Water Activity Adjustment: Before use in the synthesis reaction, adjust the water activity of the immobilized enzyme to 0.75 by placing it in a desiccator containing a saturated salt solution that provides the desired humidity.

2. Enzymatic Synthesis of Diisononyl Adipate (Solvent-Free System)

This protocol outlines the procedure for the synthesis of DINA using an immobilized lipase in a solvent-free environment.[1][2][3][4][7]

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a connection to a vacuum line, add adipic acid and isononyl alcohol in a 1:3 molar ratio.

  • Enzyme Addition: Add the immobilized Eversa® Transform lipase with a water activity of 0.75. The enzyme loading should be 10% of the total weight of the substrates.

  • Reaction Setup:

    • Place the flask in a heating mantle or oil bath set to 50°C.

    • Begin stirring at a moderate speed to ensure the reaction mixture is homogeneous.

    • Connect the flask to a vacuum pump and maintain the pressure at 13.3 kPa.

  • Reaction Monitoring: The reaction is typically run for 6 hours. The progress of the reaction can be monitored by taking small samples at intervals and analyzing the acid value of the mixture by titration.

  • Product Isolation:

    • After the reaction is complete, stop the heating and stirring.

    • Separate the immobilized enzyme from the liquid product by filtration. The enzyme can be washed and stored for reuse.

    • The liquid product is primarily this compound and can be further purified if necessary, although under optimal conditions, a conversion of 100% can be achieved.[1][2][4]

Visualizations

DINA_Synthesis_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_downstream Downstream Processing Immobilization Enzyme Immobilization (Eversa Lipase on Lewatit) WaterActivity Water Activity Adjustment (aw = 0.75) Immobilization->WaterActivity Drying & Equilibration Reactants Charge Reactants (Adipic Acid & Isononyl Alcohol 1:3 molar ratio) WaterActivity->Reactants Ready for Synthesis EnzymeAdd Add Immobilized Enzyme (10% w/w) Reactants->EnzymeAdd Reaction Reaction at 50°C under Vacuum (13.3 kPa) EnzymeAdd->Reaction Separation Enzyme Separation (Filtration) Reaction->Separation Reaction Completion (6h) Product This compound (Final Product) Separation->Product Reuse Enzyme Washing & Reuse Separation->Reuse

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Conversion Rate? Temp Is Temperature 50°C? Start->Temp Yes Ratio Is Molar Ratio 1:3? Temp->Ratio Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Enzyme Is Enzyme Loading 10%? Ratio->Enzyme Yes AdjustRatio Correct Molar Ratio Ratio->AdjustRatio No Water Is Water Activity 0.75? Enzyme->Water Yes AdjustEnzyme Correct Enzyme Loading Enzyme->AdjustEnzyme No Vacuum Is Vacuum 13.3 kPa? Water->Vacuum Yes AdjustWater Adjust Water Activity Water->AdjustWater No AdjustVacuum Check & Adjust Vacuum Vacuum->AdjustVacuum No Success Problem Resolved Vacuum->Success Yes AdjustTemp->Success AdjustRatio->Success AdjustEnzyme->Success AdjustWater->Success AdjustVacuum->Success

Caption: Troubleshooting logic for low conversion rates in DINA synthesis.

References

refining sample preparation for DINA metabolite analysis in urine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample preparation for the analysis of Di-isononyl adipate (B1204190) (DINA) metabolites in urine.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Collection and Stability

Q1: What is the best way to collect and store urine samples to ensure the stability of DINA metabolites?

A: To maintain the integrity of DINA metabolites, urine samples should be collected in polypropylene (B1209903) containers to avoid potential contamination from plasticizers. Upon collection, samples should be immediately cooled and centrifuged at a low temperature (e.g., 4°C) to remove cellular debris and other particulates.[1] For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable.[2] For long-term storage, samples should be frozen at -80°C to minimize degradation.[3] It is advisable to store samples in smaller aliquots to avoid repeated freeze-thaw cycles, which can lead to metabolite degradation.[3] While preservatives like boric acid are sometimes used, they can potentially interfere with downstream analysis and should be used with caution.[2]

Q2: My DINA metabolite concentrations are lower than expected. Could sample degradation during storage be the cause?

A: Yes, improper storage is a common cause of lower than expected metabolite concentrations. DINA metabolites can degrade over time, especially if samples are stored at room temperature or undergo multiple freeze-thaw cycles.[3][4] Storing urine at 22°C for 48 hours or at 40°C can lead to significant metabolite changes.[2] If you suspect degradation, review your sample collection and storage procedures to ensure they align with best practices.

Enzymatic Hydrolysis

Q3: Why is enzymatic hydrolysis necessary for DINA metabolite analysis, and what are the common issues?

A: DINA metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates, which are not readily detectable by LC-MS/MS.[5][6][7] Enzymatic hydrolysis, typically using β-glucuronidase, is required to cleave these conjugates and release the free form of the metabolites for accurate quantification.[5][6][7]

Common issues include:

  • Incomplete Hydrolysis: This can lead to an underestimation of the total metabolite concentration. The efficiency of hydrolysis can be affected by the enzyme source, concentration, incubation time, and temperature.[5][6]

  • Enzyme Inhibition: Components in the urine matrix can inhibit the activity of the β-glucuronidase enzyme.

  • Variability between Enzyme Batches: Different lots of enzymes can have varying levels of activity, leading to inconsistent results.

Q4: How can I optimize the enzymatic hydrolysis step for consistent results?

A: To optimize enzymatic hydrolysis, consider the following:

  • Enzyme Selection: Enzymes from different sources (e.g., Helix pomatia) have varying efficiencies for different conjugates. It may be necessary to test different enzymes to find the most effective one for DINA metabolites.[5]

  • Enzyme Concentration: Ensure that a sufficient amount of enzyme is used to completely hydrolyze the conjugates. This may require titration experiments to determine the optimal concentration.[5]

  • Incubation Time and Temperature: The manufacturer's recommendations for incubation time and temperature should be followed, but optimization may be necessary. A typical incubation is 4 hours at 37°C.[5][6]

  • pH: The pH of the urine sample should be adjusted to the optimal range for the enzyme, which is typically around 5.0.

  • Quality Control: Include quality control samples with known concentrations of conjugated metabolites to monitor the efficiency of the hydrolysis step in each batch of samples.

Sample Preparation Techniques

Q5: I am observing significant matrix effects in my analysis. How can I reduce them?

A: Matrix effects, where components of the urine interfere with the ionization of the target analytes, are a common challenge in LC-MS/MS analysis of urine samples.[8] To reduce matrix effects, consider the following:

  • Dilution: A simple "dilute-and-shoot" approach can reduce matrix effects, but it also lowers the analyte concentration, which may not be suitable for detecting low-level metabolites.

  • Protein Precipitation (PPT): This technique removes proteins from the sample, which can contribute to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate DINA metabolites from interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analytes of interest, thereby reducing matrix effects.[8]

Q6: My recovery of DINA metabolites is low and inconsistent. What are the potential causes and solutions?

A: Low and variable recovery can be due to several factors throughout the sample preparation process.[9] Here are some common causes and solutions for different extraction methods:

  • Protein Precipitation (PPT):

    • Cause: The choice of precipitation solvent and the solvent-to-sample ratio can impact recovery. Some metabolites may co-precipitate with the proteins.

    • Solution: Test different organic solvents such as acetonitrile (B52724), methanol (B129727), or acetone, and optimize the volume ratio to maximize metabolite recovery while efficiently precipitating proteins.[10][11][12][13][14]

  • Liquid-Liquid Extraction (LLE):

    • Cause: The choice of extraction solvent, pH of the aqueous phase, and the solvent-to-sample ratio are critical for efficient extraction. The polarity of DINA metabolites will influence their partitioning between the aqueous and organic phases.[15]

    • Solution: Optimize the LLE parameters, including the selection of an appropriate organic solvent (e.g., dichloromethane (B109758), ethyl acetate), adjusting the pH of the urine sample to ensure the metabolites are in a neutral form for better extraction into the organic phase, and optimizing the solvent volume and number of extraction steps.[16][17][18]

  • Solid-Phase Extraction (SPE):

    • Cause: Improper cartridge conditioning, incorrect pH during sample loading, using a wash solvent that is too strong, or an elution solvent that is too weak can all lead to low recovery.[19][20]

    • Solution:

      • Sorbent Selection: Choose a sorbent that has a high affinity for DINA metabolites.

      • Method Optimization: Systematically optimize each step of the SPE method:

        • Conditioning: Ensure the sorbent is properly activated.

        • Loading: Adjust the pH of the sample to maximize retention.

        • Washing: Use a wash solvent that removes interferences without eluting the analytes.

        • Elution: Use a strong enough solvent to fully elute the DINA metabolites from the sorbent.[20]

Data Presentation: Comparison of Sample Preparation Methods

ParameterDilute-and-ShootProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Relative Recovery Not Applicable (Analyte is diluted)Moderate to High (70-95%)High (80-100%)Very High (>90%)
Matrix Effect Reduction Low to ModerateModerateHighVery High
Throughput HighHighModerateLow to Moderate
Cost per Sample Very LowLowLow to ModerateHigh
Method Development Time Very ShortShortModerateLong
Best For High-concentration analytes, rapid screeningGeneral purpose, removal of proteinsCleaner samples than PPT, good for a wide range of metabolitesLow-concentration analytes, complex matrices, highest data quality

Note: The values in this table are estimates and can vary depending on the specific DINA metabolite, the complexity of the urine matrix, and the optimization of the method.

Experimental Protocols

Protein Precipitation (PPT) Protocol
  • Thaw frozen urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the DINA metabolites to a new tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol
  • Thaw and centrifuge the urine sample as described in the PPT protocol.

  • Transfer 500 µL of the urine supernatant to a glass tube.

  • Adjust the pH of the urine to ~6.0 using a suitable buffer.

  • Add 1 mL of dichloromethane (or another suitable organic solvent).

  • Vortex the mixture for 2 minutes to ensure thorough mixing of the two phases.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction with another 1 mL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading:

    • Thaw and centrifuge the urine sample as previously described.

    • Dilute 500 µL of the urine supernatant with 500 µL of a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0).

    • Load the diluted sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane (B92381) to remove non-polar interferences.

  • Elution:

    • Elute the DINA metabolites from the cartridge with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your LC-MS/MS method.

Visualization of Workflows

DINA_Metabolite_Workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis UrineCollection Urine Collection Centrifugation Centrifugation UrineCollection->Centrifugation Storage Storage at -80°C Centrifugation->Storage Hydrolysis Enzymatic Hydrolysis Storage->Hydrolysis Thaw Sample Extraction Extraction (PPT, LLE, or SPE) Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for DINA metabolite analysis in urine.

Troubleshooting_Low_Recovery Start Low DINA Metabolite Recovery CheckHydrolysis Is enzymatic hydrolysis complete? Start->CheckHydrolysis OptimizeHydrolysis Optimize enzyme concentration, incubation time, and temperature. CheckHydrolysis->OptimizeHydrolysis No CheckExtraction Is the extraction method optimized? CheckHydrolysis->CheckExtraction Yes ExtractionMethod Which extraction method? CheckExtraction->ExtractionMethod No OptimizePPT Test different PPT solvents and ratios. OptimizeLLE Optimize LLE solvent, pH, and ratios. OptimizeSPE Optimize SPE sorbent, wash, and elution solvents. ExtractionMethod->OptimizePPT PPT ExtractionMethod->OptimizeLLE LLE ExtractionMethod->OptimizeSPE SPE

References

minimizing thermal degradation of diisononyl adipate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing thermal degradation of diisononyl adipate (B1204190) (DINA) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is diisononyl adipate (DINA) and why is its thermal stability a concern during analysis?

A1: this compound (DINA) is a complex mixture of isomers used as a plasticizer to enhance the flexibility of polymers like polyvinyl chloride (PVC). While generally considered thermally stable, prolonged exposure to high temperatures during analytical procedures, particularly gas chromatography (GC), can lead to degradation. This degradation can result in inaccurate quantification, the appearance of artifact peaks, and a general loss of analytical sensitivity and reproducibility.

Q2: My DINA-containing formulation turned yellow upon heating during sample preparation. What is the likely cause and how can I prevent it?

A2: Yellowing upon heating is a common indicator of thermal degradation or oxidation. The long alkyl chains in DINA can be susceptible to oxidation at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Lower Processing Temperature: Use the minimum temperature necessary for your sample preparation steps.

    • Use an Inert Atmosphere: If possible, purge your sample vessel with an inert gas like nitrogen or argon to displace oxygen during heating steps.[1][2]

    • Add an Antioxidant: For bulk material processing, consider the addition of an antioxidant to inhibit oxidative degradation.[2]

Q3: I am observing broad or tailing peaks for DINA in my GC-MS analysis. Could this be related to thermal degradation?

A3: Yes, peak broadening or tailing can be a symptom of on-column degradation. It can also be caused by other factors such as active sites in the GC system or improper chromatographic conditions.

  • Troubleshooting Steps:

    • Check for Active Sites: Use a deactivated inlet liner and a high-quality, inert GC column. Conditioning the column as per the manufacturer's instructions is also crucial.[3]

    • Optimize Injector Temperature: An excessively high injector temperature can cause thermal breakdown. Conversely, a temperature that is too low can lead to incomplete vaporization and peak tailing. A typical starting point for a high-boiling compound like DINA is 250°C, but this may need to be optimized.[4]

    • Lower Oven Temperature Program Rate: Slower temperature ramps can allow the compound to elute at a lower temperature, potentially below its degradation point.[5]

    • Consider a "Cool On-Column" Injection: This technique introduces the sample directly onto the column at a low temperature, minimizing thermal stress in the injector.[3][5]

Q4: I see unexpected peaks (ghost peaks) in my chromatograms when analyzing DINA. What could be the cause?

A4: Ghost peaks can arise from several sources, including contamination and carryover from previous injections. In the context of thermal degradation, they could also be degradation products of DINA.

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank to check for contamination in your system.

    • Clean the Syringe and Injector: Regularly clean the injection syringe and replace the injector liner and septum.[3]

    • Check for Carryover: If a high-concentration sample was run previously, residual amounts may carry over to the next injection. Running a solvent blank after a high-concentration sample can help identify this issue.[3]

    • Evaluate for Degradation: If the ghost peaks are consistently present only when DINA is injected, and their appearance is affected by changes in temperature, they are likely degradation products. In this case, refer to the troubleshooting steps for minimizing thermal degradation.

Q5: Is thermal degradation a concern during HPLC analysis of DINA?

A5: Generally, thermal degradation is less of a concern during the chromatographic separation in HPLC because it is typically performed at or near room temperature.[6] However, thermal stress can be introduced during sample preparation, particularly during solvent evaporation steps used to concentrate the sample.

  • Preventative Measures:

    • When concentrating samples, use gentle heating and a stream of nitrogen rather than high temperatures.

    • Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in glass containers with PTFE-lined caps (B75204) to prevent both degradation and contamination.

Troubleshooting Guides

Gas Chromatography (GC-MS) Analysis
Symptom Possible Cause Related to Thermal Degradation Recommended Solution
Poor Peak Shape (Broadening, Tailing) On-column degradation due to active sites or high temperatures.Use a deactivated inlet liner and an inert column.[3] Optimize the injector temperature, starting around 250°C and adjusting as needed.[4] Employ a slower oven temperature ramp.[5]
Loss of Analyte Response Thermal decomposition in the injector or on the column.Lower the injector temperature in increments.[3] Use a "cool on-column" or programmed temperature vaporization (PTV) inlet.[3][5]
Appearance of Unidentified Peaks Formation of degradation products.Follow the solutions for "Loss of Analyte Response". These gentler injection techniques will minimize the formation of degradation products.
Irreproducible Results Inconsistent thermal degradation between injections.Ensure consistent injection technique and that the GC system is well-maintained. Any leaks can introduce oxygen and exacerbate degradation.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
Symptom Possible Cause Related to Thermal Degradation Recommended Solution
Low Analyte Recovery Degradation during sample preparation (e.g., solvent evaporation).Use gentle heating with a nitrogen stream for solvent evaporation. Avoid aggressive heating.
Presence of Impurity Peaks Formation of degradation products during sample storage or preparation.Store samples at low temperatures in appropriate containers. Minimize the time samples are exposed to elevated temperatures during preparation.

Experimental Protocols

Protocol 1: GC-MS Analysis of DINA in a Polymer Matrix

This protocol provides a general procedure for the extraction and analysis of DINA from a plastic matrix, with an emphasis on minimizing thermal degradation.

  • Sample Preparation (Solvent Extraction): a. Weigh approximately 1 gram of the polymer sample, cut into small pieces, into a glass vial. b. Add 10 mL of a suitable solvent such as dichloromethane (B109758) or a hexane/acetone mixture. c. Sonicate the sample for 30-60 minutes to extract the plasticizers. d. Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial. e. If concentration is necessary, evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C. f. Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Parameters:

Parameter Recommended Setting Rationale for Minimizing Degradation
Injector Type Split/Splitless or Cool On-ColumnCool on-column is the gentlest injection technique. For split/splitless, optimization is key.
Injector Temperature 250°C (start)A lower temperature can reduce degradation, but must be high enough for efficient vaporization.[4]
Liner Deactivated, glass wool removed or deactivatedMinimizes active sites that can catalyze degradation.[5]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial: 60°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 10 minA slower ramp rate can lower elution temperatures.[5]
Column 30 m x 0.25 mm x 0.25 µm, 5% Phenyl-Methylpolysiloxane (or similar mid-polarity column)An inert column is crucial.
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Acquisition Mode Scan or Selected Ion Monitoring (SIM)SIM mode can improve sensitivity. For DINA, characteristic ions include m/z 149 and 293.[7]
Protocol 2: HPLC-UV Analysis of DINA

This protocol outlines a method for the analysis of DINA using HPLC with UV detection.

  • Sample Preparation: a. Prepare samples as described in the GC-MS protocol, reconstituting the final extract in the mobile phase.

  • HPLC-UV Parameters:

Parameter Recommended Setting
HPLC System Standard HPLC or UHPLC system
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL

Visualizations

TroubleshootingWorkflow start Start: Inconsistent DINA Analysis Results issue Identify Primary Issue start->issue peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape Peak Shape? response_loss Low or No Analyte Response issue->response_loss Response? extra_peaks Appearance of Extra Peaks issue->extra_peaks Extra Peaks? check_injector_temp Optimize Injector Temperature (e.g., 250°C +/- 20°C) peak_shape->check_injector_temp check_liner Use Deactivated Liner (No glass wool) peak_shape->check_liner check_oven_program Decrease Oven Ramp Rate peak_shape->check_oven_program response_loss->check_injector_temp response_loss->check_liner cool_on_column Consider Cool On-Column Injection response_loss->cool_on_column check_contamination Run Solvent Blank extra_peaks->check_contamination check_contamination->cool_on_column No Contamination? (Potential Degradation) clean_system Clean Syringe, Replace Septum/Liner check_contamination->clean_system Contamination Found?

Caption: Troubleshooting workflow for GC-MS analysis of DINA.

AnalyticalMethodSelection start Analyze DINA question Is the analyte thermally labile or prone to degradation at high temperatures? start->question gcms Gas Chromatography-Mass Spectrometry (GC-MS) question->gcms No/Manageable hplc High-Performance Liquid Chromatography (HPLC) question->hplc Yes gc_pros Pros: - High resolution - Good for volatile/semi-volatile compounds gcms->gc_pros gc_cons Cons: - Potential for thermal degradation - Isomer co-elution can be an issue gcms->gc_cons hplc_pros Pros: - Lower risk of thermal degradation - Good for non-volatile compounds hplc->hplc_pros hplc_cons Cons: - May have lower resolution for complex isomers hplc->hplc_cons

Caption: Logic diagram for selecting an analytical method for DINA.

SamplePreparationWorkflow start Start: Polymer Sample Containing DINA comminution Sample Comminution (Cut into small pieces) start->comminution extraction Solvent Extraction (e.g., Dichloromethane, Sonication) comminution->extraction filtration Filtration (0.45 µm PTFE filter) extraction->filtration concentration_check Is Concentration Needed? filtration->concentration_check concentration Concentration (Gentle heat <40°C with N2 stream) concentration_check->concentration Yes reconstitution Reconstitution in appropriate solvent concentration_check->reconstitution No concentration->reconstitution analysis Ready for GC-MS or HPLC Analysis reconstitution->analysis

Caption: Experimental workflow for DINA sample preparation.

References

Technical Support Center: Enhancing the Resolution of Diisononyl Adipate (DINA) Isomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of diisononyl adipate (B1204190) (DINA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of diisononyl adipate (DINA)?

The main challenge in separating DINA isomers lies in their significant structural similarity. DINA is a complex mixture of branched-chain C9 alkyl esters of adipic acid.[1] These isomers possess very similar physicochemical properties, such as boiling points and polarities, leading to substantial co-elution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). In gas chromatography-mass spectrometry (GC-MS), this often results in a large, unresolved group of peaks, making differentiation difficult.[2]

Q2: Which chromatographic technique is recommended for DINA isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are viable techniques for the analysis of DINA, and the optimal choice depends on the specific analytical objectives.

  • GC-MS is a widely used technique due to its high sensitivity and resolving power. However, for complex isomeric mixtures like DINA, it can result in a cluster of co-eluting peaks.[2] The use of high-resolution capillary columns and optimized temperature programs is crucial for improving separation. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity by employing two columns with different selectivities.[3]

  • HPLC , particularly when coupled with a mass spectrometry detector (LC-MS), can provide better selectivity for isomeric mixtures. Different stationary phases in HPLC offer alternative separation mechanisms that can be highly effective for resolving isomers.[2] A study on DINA metabolites successfully utilized a phenylhexyl-modified silica (B1680970) gel column for chromatographic separation, indicating its potential for DINA isomer analysis.[4]

Q3: What are the recommended GC columns for DINA isomer analysis?

For the GC analysis of complex plasticizer isomers, columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used. For enhanced selectivity and better resolution, mid-polarity columns such as those with a 17% cyanopropylphenyl-methylpolysiloxane phase (e.g., RXI-17Sil MS) have shown promise in resolving interferences from similar compounds.[2]

Q4: What are the recommended HPLC columns for DINA isomer separation?

While standard C18 columns can be used, for challenging isomer separations like DINA, a Phenyl-Hexyl column often provides superior resolution.[2] The phenyl stationary phase introduces alternative selectivity through π-π interactions, which can enhance the separation of structurally similar isomers.[5]

Q5: How can I optimize my chromatographic method to improve the resolution of DINA isomers?

Method optimization is key to enhancing the separation of DINA isomers. Key parameters to consider are:

  • For GC:

    • Temperature Program: Employ a slow oven temperature ramp rate (e.g., 1-5 °C/minute) to allow more time for isomers with small boiling point differences to separate.[6]

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to minimize band broadening.[6]

    • Column Dimensions: Using a longer column (e.g., 60 m or longer) can increase the overall efficiency and improve resolution.[6]

  • For HPLC:

    • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and the gradient profile are critical. Acetonitrile often provides better resolution and lower backpressure compared to methanol.[5]

    • Column Temperature: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks.[5] Experimenting with temperatures in the range of 30-50°C is recommended.[5]

Q6: Are there advanced techniques that can significantly enhance the resolution of DINA isomers?

Yes, for highly complex mixtures where conventional chromatography is insufficient, consider the following advanced techniques:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two different columns in tandem, providing a much greater separation capacity than single-column GC.[3][7] It is particularly well-suited for resolving complex mixtures of isomers.[7]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, which has properties of both a liquid and a gas.[8] This technique can offer rapid and efficient separations of isomers and is considered a "green" alternative to normal-phase HPLC.[8][9]

Troubleshooting Guides

Poor Resolution in GC Analysis
Symptom Possible Cause Suggested Solution
Unresolved "hump" of peaksInadequate column selectivity.Select a column with a different stationary phase. For DINA, consider a mid-polarity column for enhanced selectivity.[2]
Temperature program is too fast.Decrease the oven temperature ramp rate (e.g., 1-2 °C/min) to improve separation.[6]
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate to achieve the best efficiency for your column.[6]
Peak TailingActive sites in the inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column.[6]
Column overload.Reduce the injection volume or dilute the sample. A split injection with a higher split ratio may also help.[6]
Poor Resolution in HPLC Analysis
Symptom Possible Cause Suggested Solution
Co-eluting Isomer PeaksInsufficient column selectivity.Switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, to introduce alternative separation mechanisms.[2]
Mobile phase composition is not optimal.Adjust the organic modifier (acetonitrile or methanol) and the gradient profile. Experiment with different solvent strengths and gradient slopes.[5]
Column temperature is not optimized.Vary the column temperature (e.g., between 30-50 °C) to see if it improves selectivity.[5]
Broad PeaksExtra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Incompatible injection solvent.Dissolve the sample in a solvent that is weaker than or similar to the initial mobile phase.

Experimental Protocols

Protocol 1: General GC-MS Analysis of DINA

This protocol provides a starting point for the analysis of DINA in a sample matrix.

  • Sample Preparation (Solvent Extraction): a. Weigh approximately 1 gram of the sample into a glass vial. b. Add 10 mL of a suitable solvent such as dichloromethane (B109758) or a hexane/acetone mixture. c. Sonicate the sample for 30-60 minutes to extract the adipates.[2] d. Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial. e. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[2]

  • GC-MS Parameters:

Parameter Value
GC System Agilent 7890 or equivalent
Column 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) or Mid-Polarity (e.g., RXI-17Sil MS)
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp 60°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min. (Optimization, especially a slower ramp rate, is recommended for isomer resolution).
Carrier Gas Helium at 1.0 mL/min
MS System Agilent 5977 or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Protocol 2: General HPLC-UV/MS Analysis of DINA

This protocol outlines a general method for the separation of DINA isomers using HPLC.

  • Sample Preparation: a. Prepare samples as described in the GC-MS protocol, reconstituting the final extract in the mobile phase.[2]

  • HPLC-UV/MS Parameters:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes. (This is a starting point and should be optimized for your specific sample).
Flow Rate 1.0 mL/min
Column Temp. 30 °C (can be optimized)
Detector UV at 224 nm or Mass Spectrometer
Injection Volume 10 µL

Data Presentation

The following table provides a qualitative comparison of different chromatographic columns for the separation of plasticizer isomers, which can be extrapolated to DINA.

Chromatographic Technique Column Type Expected Performance for Isomer Resolution
GCStandard Non-Polar (e.g., 5% Phenyl-Methylpolysiloxane)Moderate separation, may result in an unresolved cluster of peaks.[2]
GCMid-Polarity (e.g., RXI-17Sil MS)Improved resolution and potential to separate from interferences.[2]
HPLCReversed-Phase C18Standard separation, may have co-elution issues with complex isomers.[2]
HPLCReversed-Phase Phenyl-HexylEnhanced selectivity and improved resolution due to π-π interactions.[2]

Visualizations

Caption: Troubleshooting workflow for poor GC resolution of DINA isomers.

HPLC_Troubleshooting_Workflow start Poor HPLC Resolution of DINA Isomers check_column Evaluate Column Choice start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_temp Adjust Column Temperature start->check_temp inadequate_selectivity Insufficient Selectivity? check_column->inadequate_selectivity suboptimal_gradient Suboptimal Gradient? check_mobile_phase->suboptimal_gradient temp_not_optimal Temperature Not Optimal? check_temp->temp_not_optimal solution_column Switch to Phenyl-Hexyl Column inadequate_selectivity->solution_column Yes end_node Enhanced Separation inadequate_selectivity->end_node No solution_mobile_phase Modify Gradient Profile and Organic Modifier suboptimal_gradient->solution_mobile_phase Yes suboptimal_gradient->end_node No solution_temp Test Temperatures (30-50 °C) temp_not_optimal->solution_temp Yes temp_not_optimal->end_node No solution_column->end_node solution_mobile_phase->end_node solution_temp->end_node

Caption: Troubleshooting workflow for poor HPLC resolution of DINA isomers.

DINA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Weighing extraction Solvent Extraction (Sonication) sample->extraction filtration Filtration (0.45 µm PTFE) extraction->filtration evaporation Solvent Evaporation & Reconstitution filtration->evaporation gc_hplc GC-MS or HPLC-MS/MS Analysis evaporation->gc_hplc integration Peak Integration & Quantification gc_hplc->integration report Report Results integration->report

Caption: General experimental workflow for DINA isomer analysis.

References

Validation & Comparative

A Comparative Analysis of Diisononyl Adipate and Phthalate Plasticizers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of plasticizers is a critical consideration in the development of flexible polymeric materials for scientific and medical applications. For decades, phthalate (B1215562) esters have been the industry standard due to their high efficiency and low cost. However, mounting concerns over their potential as endocrine disruptors and reproductive toxicants have spurred a shift towards safer alternatives.[1] Diisononyl adipate (B1204190) (DINA), a non-phthalate plasticizer, has emerged as a prominent alternative, valued for its favorable safety profile and excellent performance at low temperatures.[1][2] This guide presents an objective, data-driven comparison of diisononyl adipate and common phthalate plasticizers, with a focus on performance, safety, and the underlying experimental methodologies.

Performance Characteristics: A Quantitative Comparison

The efficacy of a plasticizer is determined by its ability to impart flexibility to a polymer, its permanence within the polymer matrix, and its stability under various environmental conditions. The following tables summarize key performance data for DINA and representative phthalate plasticizers such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP).

Table 1: Plasticizing Efficiency

PropertyThis compound (DINA)Phthalate Plasticizers (e.g., DEHP, DINP)
Primary Function Imparts excellent flexibility, particularly at low temperatures.[2]High-efficiency plasticizers that significantly increase the flexibility and workability of polymers like PVC.[3]
Effect on Glass Transition Temperature (Tg) Effectively lowers the Tg of polymers, enhancing flexibility. One study on a novel adipate ester demonstrated a reduction of 132.2°C in the Tg of PVC.[3]Highly effective at lowering the Tg of PVC, which is a primary measure of their plasticizing efficiency.[3]

Table 2: Migration and Permanence

PropertyThis compound (DINA)Phthalate Plasticizers (e.g., DEHP, DINP)
Volatility Lower volatility compared to many phthalates, leading to reduced migration.[2] Higher molecular weight adipates are less volatile than shorter-chain phthalates.[3]Lower molecular weight phthalates can be more volatile, resulting in higher migration rates.[3] Phthalates are not chemically bound to the polymer and can migrate into surrounding media.[3]
Leaching in Aqueous Media Can be susceptible to extraction in certain solvents.A significant concern in medical and food contact applications due to migration into aqueous environments.[3]
Leaching in Lipidic Media May exhibit higher migration into fatty substances due to its lipophilic nature.[3]Phthalate migration is a known issue in contact with lipid-rich substances.

Table 3: Thermal Stability

PropertyThis compound (DINA)Phthalate Plasticizers (e.g., DEHP, DINP)
Decomposition Temperature Generally exhibits good thermal stability.[3]Thermal stability varies among different phthalates. They can be susceptible to degradation at elevated temperatures.[3][4]
Performance at Elevated Temperatures More resistant to degradation at higher temperatures compared to some lower molecular weight plasticizers.[3]Can be prone to degradation and increased migration at elevated temperatures.[3]

Experimental Protocols

The data presented above is derived from standardized experimental procedures. Below are detailed methodologies for key experiments used in the evaluation of plasticizer performance.

Determination of Plasticizing Efficiency (Glass Transition Temperature)

Objective: To measure the effect of a plasticizer on the glass transition temperature (Tg) of a polymer, which indicates its efficiency in imparting flexibility.

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: A known weight of the plasticized polymer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A Differential Scanning Calorimeter is used.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase thermal history. A common heating rate is 10°C/min.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve during the second heating scan. The reduction in Tg compared to the unplasticized polymer indicates the plasticizing efficiency.

Measurement of Plasticizer Migration

Objective: To quantify the amount of plasticizer that leaches from a polymer matrix into a surrounding medium.

Methodology (Solvent Extraction):

  • Sample Preparation: A piece of the plasticized polymer with a known surface area and weight is prepared.

  • Extraction: The sample is immersed in a specific volume of a relevant solvent (e.g., n-hexane for fatty food simulant, ethanol/water mixtures for aqueous simulants) at a controlled temperature for a defined period.

  • Analysis: The solvent is then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the migrated plasticizer.

  • Calculation: The migration rate is typically expressed as the mass of plasticizer migrated per unit surface area of the polymer per unit of time (e.g., µg/cm²/day).

Evaluation of Thermal Stability

Objective: To determine the temperature at which a plasticizer or a plasticized polymer begins to decompose.

Methodology (Thermogravimetric Analysis - TGA):

  • Sample Preparation: A small, precisely weighed sample of the plasticizer or plasticized polymer is placed in a TGA sample pan.[3]

  • Instrumentation: A Thermogravimetric Analyzer is used.[3]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) in an inert atmosphere like nitrogen.[3]

  • Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The onset of decomposition is the temperature at which a significant weight loss begins.[3]

Methodology (Congo Red Test - ISO 182-1):

  • Principle: This method determines the thermal stability of PVC compounds by measuring the time until the evolution of hydrogen chloride (HCl) gas upon heating.[5]

  • Procedure: A sample of the plasticized PVC is heated at a constant temperature (e.g., 180°C). A strip of Congo Red indicator paper is placed in the heated environment.[5]

  • Data Analysis: The time taken for the Congo Red paper to change color due to the acidic HCl gas is recorded as the thermal stability time.[5]

Toxicity and Biological Signaling Pathways

A primary driver for the development of phthalate alternatives is the concern over their biological activity, particularly as endocrine disruptors.

Phthalate Plasticizers: Interference with Nuclear Receptor Signaling

Many phthalates and their metabolites can interact with various nuclear receptors, leading to the disruption of endocrine signaling pathways. For instance, some phthalates have been shown to act as antagonists to the androgen receptor (AR), interfering with the action of male hormones.[6] They can also interact with estrogen receptors (ER) and peroxisome proliferator-activated receptors (PPARs), potentially leading to a range of developmental and reproductive toxicities.[7]

Phthalate_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates Phthalates_in Phthalates Phthalates->Phthalates_in Cellular Uptake AR Androgen Receptor (AR) Phthalates_in->AR Binds/Antagonizes ER Estrogen Receptor (ER) Phthalates_in->ER Binds/Activates AhR Aryl Hydrocarbon Receptor (AhR) Phthalates_in->AhR Binds/Activates PPAR PPAR Phthalates_in->PPAR Binds/Activates DNA DNA AR->DNA Inhibited Transcription ER->DNA Altered Transcription AhR->DNA Altered Transcription PPAR->DNA Altered Transcription Gene_Expression Altered Gene Expression DNA->Gene_Expression Endocrine_Disruption Endocrine Disruption & Reproductive Toxicity Gene_Expression->Endocrine_Disruption

Figure 1. Simplified signaling pathways affected by phthalate plasticizers.
This compound: A Favorable Toxicological Profile

In contrast to phthalates, this compound (DINA) is generally considered to have a lower toxicity profile.[8] Its metabolism primarily involves hydrolysis into adipic acid and isononyl alcohol, which are further metabolized and excreted.[9] Studies have not indicated the same level of endocrine-disrupting activity as seen with many phthalates. While all chemicals require thorough toxicological assessment, the available data suggests that DINA does not significantly interact with the key hormonal signaling pathways that are a concern with phthalates.

DINA_Metabolism DINA This compound (DINA) Hydrolysis Hydrolysis DINA->Hydrolysis Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Isononyl_Alcohol Isononyl Alcohol Hydrolysis->Isononyl_Alcohol Metabolism Further Metabolism Adipic_Acid->Metabolism Isononyl_Alcohol->Metabolism Excretion Excretion Metabolism->Excretion

Figure 2. Simplified metabolic pathway of this compound (DINA).

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the comparative evaluation of plasticizers. The following workflow outlines the key steps for a comprehensive analysis.

Comparative_Workflow cluster_preparation Material Preparation cluster_performance Performance Testing cluster_toxicity Toxicological Assessment cluster_analysis Data Analysis and Conclusion Formulation Formulate Polymer with DINA and Phthalates Processing Process into Test Specimens (e.g., films, dumbbells) Formulation->Processing Mechanical Tensile Properties (ASTM D638) Processing->Mechanical Thermal Thermal Stability (TGA) Glass Transition (DSC) Processing->Thermal Migration Migration Studies (Solvent Extraction, GC-MS) Processing->Migration In_Vitro In Vitro Assays (e.g., Receptor Binding, Genotoxicity) Processing->In_Vitro In_Vivo In Vivo Studies (OECD Guidelines) Processing->In_Vivo Data_Comparison Compare Quantitative Data Mechanical->Data_Comparison Thermal->Data_Comparison Migration->Data_Comparison In_Vitro->Data_Comparison In_Vivo->Data_Comparison Conclusion Draw Conclusions on Suitability for Application Data_Comparison->Conclusion

Figure 3. Experimental workflow for the comparative analysis of plasticizers.

Conclusion

The choice between this compound and phthalate plasticizers involves a trade-off between performance, safety, and regulatory considerations. While phthalates have historically been favored for their high plasticizing efficiency, concerns about their toxicological profile have led to increased scrutiny and restrictions.[1] this compound presents a compelling alternative, offering superior low-temperature flexibility and a more favorable safety profile with lower migration potential in many applications.[2][8] For researchers, scientists, and drug development professionals, particularly in sensitive applications, the data supports the consideration of DINA and other adipate-based plasticizers as a means to mitigate potential health and environmental risks without compromising essential material properties. The selection of a plasticizer should be based on a thorough evaluation of the specific requirements of the application, including the need for biocompatibility, low-temperature performance, and resistance to migration.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the determination of diisononyl adipate (B1204190) (DINA) with a traditional, established method. The objective is to present a clear evaluation of their performance based on experimental data, enabling an informed selection for specific analytical needs. This document outlines the methodologies, validation parameters, and visual workflows for both a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach.

Data Presentation: A Head-to-Head Comparison of Analytical Performance

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of the quantitative performance characteristics for a novel online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) method for DINA metabolites and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for adipate plasticizers.

Performance ParameterNovel Online SPE-LC-MS/MS for DINA MetabolitesTraditional GC-MS for Adipate Plasticizers
Linearity Range Not explicitly stated for DINA, but established for metabolites5 - 1000 ng/g[1][2]
Correlation Coefficient (r²) Not explicitly stated> 0.998[1][2]
Limit of Detection (LOD) Not explicitly statedMethod Dependent (Typically low ng/g)[3]
Limit of Quantification (LOQ) 0.3 - 0.6 µg/L (for metabolites OH-MINA, oxo-MINA, cx-MIOA)[4][5]54.1 - 76.3 ng/g (for similar adipates)[3]
Accuracy (Recovery) 90-121% (for metabolites)[4]83.6% - 118.5%[1][2]
Precision (RSD) ≤ 12% (intra- and interday coefficients of variation)[4]2.5% - 15.6%[1][2]

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and robust experimental protocols are fundamental for the successful implementation and validation of any analytical method.

Novel Method: Online SPE-LC-MS/MS for the Quantification of DINA Metabolites in Urine

This novel method provides a sensitive and automated approach for the determination of DINA metabolites.

1. Sample Preparation:

  • A 300 µL urine sample is mixed with 100 µL of ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.0-6.4).

  • 20 µL of an internal standard solution (¹³C₆-labeled standards) is added.

  • 6 µL of β-glucuronidase is added for enzymatic deconjugation of glucuronic acid conjugates, and the mixture is incubated for 2 hours at 37°C.[4]

  • 30 µL of formic acid is added, and the sample is frozen overnight at -20°C to precipitate proteins.[4]

2. Instrumental Analysis:

  • Chromatography: Online Solid-Phase Extraction (SPE) coupled to a Liquid Chromatograph.

  • Mass Spectrometry: Tandem Mass Spectrometer (MS/MS).

  • Ionization: Electrospray Ionization (ESI).

  • Quantification: The sum of all isomers for each metabolite is determined and quantified via a calibration curve using a representative monoisomeric analytical standard.[4]

Traditional Method: GC-MS for the Determination of Adipate Plasticizers in a Food Matrix (Ham Sausage)

This method represents a conventional approach for the analysis of adipate plasticizers in a complex food matrix.

1. Sample Preparation:

  • Liquid Extraction: The sample is subjected to liquid extraction to isolate the adipate plasticizers.

  • Solvent Evaporation: The extract is concentrated by evaporating the solvent.

  • Reconstitution and Solid-Phase Extraction (SPE): The residue is reconstituted and further cleaned up using a Solid-Phase Extraction (SPE) cartridge (e.g., Oasis MAX).[1][2]

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode at 280°C.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Start at 150°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 10 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the target adipates.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow of the novel online SPE-LC-MS/MS method and the logical relationship of key validation parameters.

novel_method_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample (300 µL) add_buffer Add Ammonium Acetate Buffer urine_sample->add_buffer add_is Add Internal Standard add_buffer->add_is add_enzyme Add β-glucuronidase add_is->add_enzyme incubate Incubate (37°C, 2h) add_enzyme->incubate add_acid Add Formic Acid incubate->add_acid freeze Freeze (-20°C) add_acid->freeze online_spe Online SPE freeze->online_spe lc_separation LC Separation online_spe->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection quantification Quantification of Metabolites msms_detection->quantification

Caption: Experimental workflow for the novel online SPE-LC-MS/MS method.

validation_parameters cluster_performance Performance Characteristics method_validation Analytical Method Validation accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (RSD) method_validation->precision linearity Linearity (r²) method_validation->linearity lod_loq Sensitivity (LOD/LOQ) method_validation->lod_loq specificity Specificity method_validation->specificity robustness Robustness method_validation->robustness

Caption: Key parameters in the validation of an analytical method.

References

A Comparative Performance Analysis of Diisononyl Adipate (DINA) and Dioctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is critical to achieving desired material properties. Diisononyl adipate (B1204190) (DINA) and dioctyl adipate (DOA) are two widely used non-phthalate plasticizers, particularly favored for their ability to impart low-temperature flexibility to polymers such as polyvinyl chloride (PVC). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in making informed decisions for research, development, and manufacturing applications.

Executive Summary

Both DINA and DOA are effective plasticizers that enhance the flexibility and workability of polymeric materials. However, they exhibit key differences in performance metrics such as plasticizing efficiency, volatility, and migration resistance. Generally, DINA demonstrates slightly higher plasticizing efficiency and lower volatility compared to DOA. Conversely, DOA is a well-established plasticizer known for its excellent low-temperature performance. The choice between the two often depends on the specific requirements of the end application, including the need for permanence and the operating temperature range.

Performance Comparison at a Glance

Performance MetricDiisononyl Adipate (DINA)Dioctyl Adipate (DOA)Key Observations
Plasticizing Efficiency HigherLowerDINA requires slightly less concentration to achieve the same level of softness as DOA.[1]
Volatility LowerHigherDINA exhibits greater permanence in the polymer matrix due to its lower tendency to evaporate.[2]
Low-Temperature Flexibility ExcellentExcellentBoth are highly effective at maintaining flexibility at low temperatures, a characteristic feature of adipate plasticizers.[2][3][4][5]
Migration Resistance ModerateModerateAs with most monomeric plasticizers, both can be prone to migration, particularly in contact with solvents.
Thermal Stability GoodGoodBoth plasticizers offer good resistance to thermal degradation during processing.[6]

Detailed Performance Analysis

Plasticizing Efficiency

Plasticizing efficiency is a measure of a plasticizer's ability to soften a polymer. It is often quantified by the reduction in the glass transition temperature (Tg) or by the amount of plasticizer required to achieve a specific hardness.

One key metric for comparing plasticizer efficiency is the "DOP equivalency," where dioctyl phthalate (B1215562) (DOP) is used as the benchmark with an efficiency of 1.00. In this comparison, DINA has a plasticizing efficiency of 1.01, while DOA's efficiency is 0.93.[1] This indicates that DINA is slightly more efficient than DOP, whereas DOA is slightly less efficient. Consequently, a lower concentration of DINA may be needed to achieve the same Shore hardness as DOA.

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cluster_input Input Materials cluster_process Processing cluster_testing Performance Evaluation cluster_output Comparative Data PVC PVC Resin Blending High-Speed Blending PVC->Blending DINA This compound (DINA) DINA->Blending DOA Dioctyl Adipate (DOA) DOA->Blending Melt_Processing Melt Processing (e.g., Extrusion) Blending->Melt_Processing Efficiency Plasticizing Efficiency (Tg, Hardness) Melt_Processing->Efficiency Volatility Volatility (TGA) Melt_Processing->Volatility Migration Migration Resistance Melt_Processing->Migration Low_Temp_Flex Low-Temperature Flexibility Melt_Processing->Low_Temp_Flex Comparison_Table Quantitative Performance Comparison Efficiency->Comparison_Table Volatility->Comparison_Table Migration->Comparison_Table Low_Temp_Flex->Comparison_Table

Caption: Experimental workflow for comparing the performance of DINA and DOA in PVC formulations.

Volatility

The volatility of a plasticizer is its tendency to evaporate from the polymer matrix, which can lead to a loss of flexibility and embrittlement over time. Lower volatility is generally desirable for applications requiring long-term durability. DINA is reported to be less volatile than DOA, which contributes to its greater permanence in the final product.[2] This is a crucial consideration for products with a long service life or those exposed to elevated temperatures.

Low-Temperature Flexibility

A primary advantage of adipate plasticizers is their excellent performance at low temperatures. Both DINA and DOA significantly lower the glass transition temperature of PVC, allowing the material to remain flexible in cold environments.[2][3][4][5] This makes them suitable for applications such as wire and cable insulation, refrigerated food packaging, and automotive interiors.

Migration Resistance

Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into a contacting substance. This can be a concern in applications where the plasticized material is in contact with foods, liquids, or other materials. While both DINA and DOA are monomeric plasticizers and can be susceptible to migration, the specific rate of migration depends on various factors, including the nature of the contacting substance and the temperature.

dot

cluster_dina This compound (DINA) cluster_doa Dioctyl Adipate (DOA) Plasticizer_Selection Plasticizer Selection DINA_Efficiency Higher Plasticizing Efficiency Plasticizer_Selection->DINA_Efficiency DINA_Volatility Lower Volatility Plasticizer_Selection->DINA_Volatility DINA_Low_Temp Excellent Low-Temp Flexibility Plasticizer_Selection->DINA_Low_Temp DOA_Efficiency Lower Plasticizing Efficiency Plasticizer_Selection->DOA_Efficiency DOA_Volatility Higher Volatility Plasticizer_Selection->DOA_Volatility DOA_Low_Temp Excellent Low-Temp Flexibility Plasticizer_Selection->DOA_Low_Temp

Caption: Logical relationship of key performance characteristics for DINA and DOA.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are essential. The following are summaries of key experimental protocols used to evaluate plasticizer performance.

Determination of Plasticizing Efficiency (Glass Transition Temperature)

The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency. A lower Tg for the plasticized polymer indicates a more flexible material at lower temperatures.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to remove any thermal history, followed by a final heating ramp.

    • The heat flow to the sample is monitored as a function of temperature.

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

  • Data Analysis: The Tg of PVC plasticized with DINA is compared to that of PVC plasticized with DOA at the same concentration (e.g., parts per hundred of resin - phr). A lower Tg signifies higher plasticizing efficiency under the tested conditions.

Evaluation of Volatility (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and volatility of plasticizers.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, accurately weighed sample of the plasticized PVC is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The TGA thermogram (weight vs. temperature) is analyzed to determine the onset of decomposition and the percentage of weight loss at specific temperatures. A higher temperature for a given weight loss indicates lower volatility.

Assessment of Migration Resistance

Migration resistance can be evaluated by measuring the amount of plasticizer extracted from the PVC into a specific solvent over a defined period.

  • Apparatus: Analytical balance, constant temperature bath, extraction thimbles or containers.

  • Procedure:

    • A pre-weighed sample of the plasticized PVC with known dimensions is immersed in a chosen solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.

    • The container is maintained at a constant temperature for a specified duration (e.g., 24 hours at 50°C).

    • The sample is then removed, dried to a constant weight, and reweighed.

  • Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent. Lower weight loss indicates higher migration resistance.

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DINA This compound (DINA) Linear Formula: C24H46O4 Molecular Weight: ~398.6 g/mol DOA Dioctyl Adipate (DOA) Linear Formula: C22H42O4 Molecular Weight: ~370.6 g/mol

Caption: Chemical structure overview of this compound and Dioctyl Adipate.

Conclusion

Both this compound and dioctyl adipate are valuable non-phthalate plasticizers that impart excellent low-temperature flexibility to polymers. The selection between DINA and DOA should be based on a thorough evaluation of the performance requirements of the specific application. DINA's slightly higher plasticizing efficiency and lower volatility may make it the preferred choice for applications where long-term permanence and material stability are paramount. DOA, a well-established and effective alternative, remains a strong candidate for applications where excellent low-temperature performance is the primary consideration. For researchers and developers, understanding these nuances is key to optimizing product performance and longevity.

References

toxicological comparison between DINA and other non-phthalate plasticizers.

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a rigorous, data-driven comparison of the toxicological profiles of Diisononyl Adipate (B1204190) (DINA) and other prominent non-phthalate plasticizers. As the demand for safer alternatives to traditional phthalates continues to surge, a clear understanding of the toxicological landscapes of these substitutes is paramount for informed material selection and risk assessment in sensitive applications.

This guide synthesizes key toxicological data from a range of studies, presenting it in a clear, comparative format. Detailed experimental protocols for pivotal toxicological assays are also provided to ensure a comprehensive understanding of the data's origins and significance.

Quantitative Toxicological Data Summary

The following table provides a comparative overview of key toxicological endpoints for DINA and other widely used non-phthalate plasticizers, including Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), Acetyl Tributyl Citrate (ATBC), and Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH).

Toxicological EndpointDINA (Diisononyl Adipate)DEHT (Di(2-ethylhexyl) terephthalate)ATBC (Acetyl Tributyl Citrate)DINCH (Diisononyl Cyclohexane-1,2-dicarboxylate)
Acute Oral Toxicity (LD50) >10,000 mg/kg (rat)[1]>5,000 mg/kg (rat)>31,500 mg/kg (rat)[2]>5,000 mg/kg (rat)
Acute Dermal Toxicity (LD50) >3,160 mg/kg (rabbit)[1]>2,000 mg/kg (rabbit)No data found>2,000 mg/kg (rat)
Subchronic Oral Toxicity (NOAEL) 500 mg/kg/day (13-week, rat)[1]1500 ppm (equivalent to 79 mg/kg/day in males and 102 mg/kg/day in females) (2-year, rat)[3][4]1000 mg/kg/day (chronic, rat)[2]100 mg/kg bw/day (rat)[5]
Reproductive Toxicity No studies found[1][6]No adverse effects on reproduction (2-generation study, rat)[7]Conflicting data; some studies suggest potential effects at low doses, others show no significant reproductive toxicity[8]No evidence of reproductive toxicity in some rat studies, while others suggest potential effects[5]
Developmental Toxicity No studies found[1][6]No developmental effects observed (rat)[7]No data foundNo developmental toxicity observed in some rat studies[5]
Genotoxicity (Ames Test) Negative[1]NegativeNegativeNegative
Carcinogenicity No studies found[1][6]No evidence of carcinogenicity (2-year, rat)[3][4]No evidence of carcinogenicity (chronic, rat)[2]No data found

In-Depth Toxicological Profiles

This compound (DINA) exhibits a low order of acute toxicity, with oral LD50 values in rats exceeding 10,000 mg/kg and dermal LD50 values in rabbits greater than 3,160 mg/kg[1]. In a 13-week subchronic oral toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day was established[1]. A significant gap in the toxicological profile of DINA is the absence of dedicated reproductive and developmental toxicity studies[1][6]. Similarly, no long-term carcinogenicity bioassays have been conducted for DINA[1][6]. However, DINA has consistently tested negative for gene mutations in bacterial assays (Ames test)[1].

Di(2-ethylhexyl) terephthalate (DEHT) , a structural isomer of the phthalate (B1215562) DEHP, demonstrates a favorable toxicological profile. It has low acute toxicity. A comprehensive 2-year dietary study in rats found no evidence of carcinogenicity at doses up to 12,000 ppm[3][4]. The No-Observed-Effect Level (NOEL) for chronic toxicity in the same study was determined to be 1500 ppm[3][4]. Studies on reproductive and developmental toxicity have not indicated any adverse effects[7].

Acetyl Tributyl Citrate (ATBC) is generally recognized for its low toxicity profile and is even approved for some applications in direct contact with food[9]. Its acute oral toxicity is very low, with an LD50 in rats greater than 31,500 mg/kg[2]. A chronic toxicity and carcinogenicity study in rats established a NOAEL of 1000 mg/kg/day for systemic effects[2]. While some studies have raised concerns about potential reproductive effects at low doses, other comprehensive studies have not found significant reproductive toxicity[8].

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) was introduced as a safer alternative to some phthalates and has undergone extensive toxicological evaluation. It exhibits low acute toxicity. The toxicological picture for reproductive effects is somewhat mixed. While some studies in rats have shown no adverse effects on reproduction or development, other research suggests that DINCH or its metabolites may have the potential to interfere with metabolic processes and exhibit some reproductive effects[5]. Genotoxicity studies for DINCH have been negative.

Experimental Protocols and Workflows

The toxicological data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding the methodologies of these key assays is crucial for interpreting the data accurately.

Acute Oral Toxicity Testing (Based on OECD Guideline 401)

This test provides information on the potential hazards from a single oral exposure to a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Dosage: The test substance is administered in a single dose by gavage. Multiple dose levels are used with a group of animals for each level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.

Acute_Oral_Toxicity_Workflow start Start: Animal Acclimatization dosing Single Oral Gavage (Multiple Dose Groups) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end Endpoint: LD50 Calculation necropsy->end Subchronic_Oral_Toxicity_Workflow start Start: Grouping and Pre-treatment Observations dosing Daily Dosing for 90 Days (Multiple Dose Groups + Control) start->dosing in_life In-life Observations (Clinical Signs, Body Weight, Food/Water Intake) dosing->in_life clinical_path Clinical Pathology (Hematology, Biochemistry) in_life->clinical_path pathology Necropsy and Histopathology clinical_path->pathology end Endpoint: NOAEL Determination pathology->end Developmental_Toxicity_Workflow start Start: Mated Females dosing Daily Dosing During Organogenesis start->dosing maternal_obs Maternal Observations (Clinical Signs, Body Weight) dosing->maternal_obs caesarean Caesarean Section (Near Term) maternal_obs->caesarean uterine_exam Uterine Examination caesarean->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) caesarean->fetal_exam end Endpoints: Maternal and Developmental NOAELs uterine_exam->end fetal_exam->end Two_Generation_Repro_Toxicity_Workflow cluster_P Parental (P) Generation cluster_F1 First Filial (F1) Generation P_dosing Dosing (Pre-mating, Mating, Gestation, Lactation) P_mating Mating P_dosing->P_mating P_offspring F1 Offspring P_mating->P_offspring F1_selection Selection of F1 Pups P_offspring->F1_selection F1_dosing Dosing (Weaning to Maturity) F1_selection->F1_dosing F1_mating Mating F1_dosing->F1_mating F1_offspring F2 Offspring F1_mating->F1_offspring end Endpoints: Parental, Reproductive, and Offspring NOAELs F1_offspring->end Ames_Test_Workflow start Start: Prepare Bacterial Strains exposure Expose Bacteria to Test Substance (with and without S9 activation) start->exposure plating Plate on Minimal Agar exposure->plating incubation Incubate for 48-72 hours plating->incubation scoring Count Revertant Colonies incubation->scoring end Endpoint: Assess Mutagenic Potential scoring->end

References

Cross-Validation of Quantification Techniques for Dopamine-Induced Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dopamine-induced neuroinflammation (DINA) is a critical area of research in understanding the pathophysiology of various neurological and psychiatric disorders. Accurate quantification of both dopamine (B1211576) levels and the subsequent inflammatory response is paramount for developing effective therapeutic strategies. This guide provides a comparative overview of common quantification techniques, their experimental protocols, and a framework for their cross-validation.

Comparative Analysis of Quantification Techniques

The selection of appropriate quantification methods is crucial for generating reliable and reproducible data in DINA research. A combination of techniques is often employed to gain a comprehensive understanding of the neurochemical and inflammatory processes.

Quantifying Dopamine

Several techniques are available for measuring dopamine concentrations in biological samples, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a widely used method that offers high sensitivity and specificity for quantifying dopamine and its metabolites in tissue homogenates and microdialysates. Fast-Scan Cyclic Voltammetry (FSCV) provides real-time measurement of dopamine release and uptake in vivo with excellent temporal and spatial resolution. For broader applicability, especially in clinical research, Positron Emission Tomography (PET) imaging with specific radiotracers can visualize and quantify dopamine receptor density and transporter availability in the living brain.[1][2][3]

Quantifying Neuroinflammation

Neuroinflammation in the context of DINA is typically assessed by measuring markers of glial cell activation and pro-inflammatory mediators. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly quantitative method for measuring the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory proteins in brain tissue homogenates or cerebrospinal fluid.[4][5][6][7][8] Immunohistochemistry (IHC) provides crucial spatial information by visualizing the localization of inflammatory markers, such as the microglial activation marker Ionized calcium-binding adapter molecule 1 (Iba1) and the astrocyte marker Glial Fibrillary Acidic Protein (GFAP), within the brain tissue architecture.[9][10][11][12] While IHC is semi-quantitative, it offers invaluable contextual information that complements the quantitative data from ELISA.

TechniqueAnalyteSample TypeAdvantagesLimitations
Dopamine Quantification
HPLC-EDDopamine & MetabolitesBrain tissue homogenate, MicrodialysateHigh sensitivity and specificity, quantitative.Requires tissue processing, not real-time.
FSCVDopamineIn vivo brain tissueReal-time measurement, high temporal and spatial resolution.Technically demanding, limited to specific brain regions.
PETDopamine Receptors/TransportersIn vivoNon-invasive, applicable to human studies.Indirect measure of dopamine levels, lower spatial resolution than FSCV.
Neuroinflammation Quantification
ELISACytokines, ChemokinesBrain tissue homogenate, CSF, Blood plasmaHighly quantitative, high throughput.[8]No spatial information, potential for matrix effects.[5]
IHCGlial activation markers (Iba1, GFAP), CytokinesFixed brain tissue sectionsProvides spatial context and cellular localization.[9]Semi-quantitative, lower throughput.
Western BlotInflammatory proteinsBrain tissue homogenateQuantitative, confirms protein identity.Less sensitive than ELISA, no spatial information.

Signaling Pathways in Dopamine-Induced Neuroinflammation

Understanding the molecular pathways underlying DINA is essential for interpreting quantitative data and identifying therapeutic targets. Dopamine can modulate neuroinflammation through its interaction with dopamine receptors expressed on glial cells, particularly microglia and astrocytes. Activation of D1-like and D2-like receptors can trigger downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[13][14][15]

DINA_Signaling_Pathway cluster_neuron Dopaminergic Neuron cluster_microglia Microglia Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds D2R D2 Receptor Dopamine->D2R binds NLRP3 NLRP3 Inflammasome D1R->NLRP3 activates D2R->NLRP3 modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NLRP3->Cytokines promotes release

Dopamine receptor signaling in microglia.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the cross-validation of different quantification techniques.

Dopamine Quantification via HPLC-ED
  • Sample Preparation: Brain tissue is dissected, weighed, and homogenized in a solution containing an internal standard.

  • Protein Precipitation: An acid is added to the homogenate to precipitate proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Injection: The supernatant is injected into the HPLC system.

  • Chromatographic Separation: Dopamine and its metabolites are separated on a reverse-phase column.

  • Electrochemical Detection: An electrochemical detector is used to quantify the separated analytes based on their oxidation potential.

  • Data Analysis: The concentration of dopamine is calculated by comparing the peak area to that of the internal standard and a standard curve.

Neuroinflammation Quantification via ELISA
  • Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Plate Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.

  • Sample Incubation: The supernatant from the tissue homogenate is added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody is added, which binds to the captured cytokine.

  • Enzyme Conjugate: A streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Measurement: The absorbance is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.[4][5]

Neuroinflammation Quantification via Immunohistochemistry
  • Tissue Fixation and Sectioning: The brain is fixed, cryoprotected, and sectioned.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against the marker of interest (e.g., Iba1).

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody is applied.

  • Counterstaining: A nuclear counterstain (e.g., DAPI) is used to visualize cell nuclei.

  • Imaging: Sections are imaged using a fluorescence microscope.

  • Image Analysis: The intensity and distribution of the fluorescent signal are analyzed to semi-quantify the expression of the marker.

Cross-Validation Experimental Workflow

A robust cross-validation workflow is essential to ensure the reliability and comparability of data obtained from different quantification techniques. This involves analyzing the same set of biological samples with multiple methods and assessing the correlation and agreement between the results.

Cross_Validation_Workflow cluster_sample Biological Samples (DINA Model) cluster_dopamine Dopamine Quantification cluster_inflammation Neuroinflammation Quantification cluster_analysis Data Analysis Sample Brain Tissue HPLC HPLC-ED Sample->HPLC FSCV FSCV Sample->FSCV ELISA ELISA (Cytokines) Sample->ELISA IHC IHC (Iba1, GFAP) Sample->IHC Correlation Correlation Analysis (e.g., Pearson, Spearman) HPLC->Correlation FSCV->Correlation ELISA->Correlation IHC->Correlation Agreement Agreement Analysis (e.g., Bland-Altman) Correlation->Agreement Conclusion Conclusion on Method Comparability Agreement->Conclusion

References

A Comparative Guide to Diisononyl Adipate (DINA) and DINCH in PVC Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of flexible Polyvinyl Chloride (PVC) products, the choice of plasticizer is critical in determining the final properties, performance, and safety of the material. This guide provides a detailed comparison of two prominent non-phthalate plasticizers: Diisononyl Adipate (DINA) and 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH). This analysis is intended for researchers, material scientists, and product development professionals to facilitate an informed selection based on experimental data.

Executive Summary

This compound (DINA) is an aliphatic diester plasticizer renowned for its exceptional low-temperature flexibility. In contrast, DINCH, a cyclohexane (B81311) dicarboxylate, is distinguished by its excellent toxicological profile and low migration characteristics, making it a preferred choice for sensitive applications with direct human contact. While both plasticizers offer good performance in flexible PVC, their suitability varies depending on the specific requirements of the end-use application, such as the need for superior cold resistance versus high permanence and safety.

Data Presentation: Performance and Properties

The following tables summarize the key performance characteristics of DINA and DINCH in PVC formulations based on available data.

Table 1: Physical and Chemical Properties

PropertyThis compound (DINA)DINCHTest Method
Chemical FormulaC₂₄H₄₆O₄C₂₆H₄₈O₄-
Molecular Weight ( g/mol )~398.6~424.7-
AppearanceClear, colorless liquidClear, colorless liquidVisual
Density @ 20°C (g/cm³)0.920.944 - 0.954ASTM D4052
Viscosity @ 20°C (mPa·s)~24 (kinematic, mm²/s)44 - 60 (dynamic)ASTM D445 / D2196
Flash Point (°C)228 (Pensky-Martens)224 (Cleveland Open Cup)ASTM D93 / D92
Freezing/Pour Point (°C)-60-54ASTM D97

Table 2: Performance in PVC Formulations

Performance MetricThis compound (DINA)DINCHTest Method
Plasticizer Efficiency
Efficiency Factor (vs. DOP=1.00)1.01[1]Data not available-
Shore A Hardness (at 60 phr)Data not availableData not availableASTM D2240
Low-Temperature Flexibility
Brittleness Temperature (°C)Excellent performance notedExcellent performance notedASTM D746
Permanence
Volatility (% weight loss)Lower than DOA26% (7 days @ 100°C)[2]Activated Carbon Method
MigrationHigher tendency due to linear structure[3]Low migration rate notedASTM D1203 / D2199

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of plasticizer performance. The following are summaries of standard protocols used to evaluate the key performance indicators presented above.

Plasticizer Efficiency (Hardness)
  • Objective: To determine the softening effect of the plasticizer on PVC.

  • Methodology (based on ASTM D2240):

    • PVC formulations are prepared with a specified concentration of the plasticizer (e.g., 60 parts per hundred of resin - phr).

    • The mixture is processed into standardized sheets of uniform thickness through milling and compression molding.

    • Samples are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for a minimum of 24 hours.

    • The Shore A hardness is measured using a durometer. The indenter is pressed into the material, and the hardness value is read from the scale. Lower values indicate greater plasticizing efficiency.

Low-Temperature Flexibility
  • Objective: To evaluate the performance of the plasticized PVC at low temperatures.

  • Methodology (based on ASTM D746 - Brittleness Temperature):

    • Standardized test specimens of the plasticized PVC are prepared.

    • The specimens are clamped into a testing apparatus and immersed in a cooled, insulated heat-transfer medium.

    • At a series of decreasing temperatures, the specimens are struck by a specified impact head.

    • The brittleness temperature is defined as the temperature at which 50% of the specimens fail by cracking.

Plasticizer Migration (Volatility)
  • Objective: To quantify the loss of plasticizer due to evaporation under thermal stress.

  • Methodology (based on the Activated Carbon Method, e.g., ISO 177):

    • A pre-weighed, conditioned sample of the plasticized PVC is placed in a container with activated carbon, ensuring no direct contact.

    • The container is sealed and placed in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 7 days).

    • After the exposure period, the sample is removed, cleaned of any carbon dust, and re-weighed.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has volatilized.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin + Plasticizer (DINA or DINCH) + Additives P2 Hot/Cold Mixing P1->P2 P3 Milling & Compression Molding P2->P3 T1 Hardness (ASTM D2240) P3->T1 Conditioned Samples T2 Low-Temp. Flex (ASTM D746) P3->T2 Conditioned Samples T3 Migration (ISO 177) P3->T3 Conditioned Samples A1 Plasticizer Efficiency T1->A1 A2 Brittleness Temperature T2->A2 A3 Volatility (% Weight Loss) T3->A3 C Comparative Performance Guide A1->C A2->C A3->C

Caption: Experimental workflow for the comparative evaluation of DINA and DINCH in PVC.

Logical_Comparison cluster_dina This compound (DINA) cluster_dinch DINCH DINA_Struct Aliphatic Diester DINA_Prop1 Excellent Low-Temp. Flexibility DINA_Struct->DINA_Prop1 DINA_Prop2 Good Plasticizing Efficiency DINA_Struct->DINA_Prop2 DINA_Prop3 Higher Migration Potential DINA_Struct->DINA_Prop3 Application Application DINA_Prop1->Application Ideal for cold-weather products DINA_Prop3->Application Less suitable for contact-sensitive items DINCH_Struct Cyclohexane Dicarboxylate DINCH_Prop1 Excellent Toxicological Profile DINCH_Struct->DINCH_Prop1 DINCH_Prop2 Low Migration Rate DINCH_Struct->DINCH_Prop2 DINCH_Prop3 Good Low-Temp. Flexibility DINCH_Struct->DINCH_Prop3 DINCH_Prop1->Application Ideal for toys, medical, & food contact DINCH_Prop2->Application High permanence applications

Caption: Logical comparison of DINA and DINCH performance attributes and applications.

Conclusion

The choice between this compound (DINA) and DINCH is contingent upon the specific performance requirements of the PVC application. For products where exceptional low-temperature flexibility is the primary concern, such as outdoor applications in cold climates, DINA presents a compelling option with high plasticizing efficiency.

Conversely, for applications involving close human contact, including medical devices, toys, and food packaging, DINCH is the superior choice due to its favorable toxicological profile and low migration tendency. While DINCH also provides good low-temperature performance, its key advantage lies in its permanence and safety, which are critical in regulated markets. The selection should therefore be guided by a thorough evaluation of the end-use environment and regulatory landscape.

References

A Comparative Guide to the Validation of In Silico Models for Predicting Diisononyl Adipate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico models against traditional in vitro and in vivo methods for predicting the toxicity of diisononyl adipate (B1204190) (DINA). The objective is to offer a clear, data-driven overview to aid researchers in selecting the most appropriate methodologies for their specific needs. This document summarizes quantitative data in structured tables, details experimental protocols, and includes visualizations of key signaling pathways and workflows.

Introduction to Diisononyl Adipate (DINA) and Toxicity Concerns

This compound (DINA) is a high molecular weight adipate ester used as a plasticizer in a variety of consumer products. While generally considered to have low acute toxicity, concerns remain regarding its potential for long-term health effects, including hepatotoxicity and reproductive toxicity.[1] Traditional toxicological assessment relies on time-consuming and costly animal studies. In silico models offer a promising alternative for rapid and cost-effective toxicity screening. This guide evaluates the validity and performance of these computational models in comparison to established experimental methods.

Comparison of Predictive Models for DINA Toxicity

The prediction of DINA's toxicological profile can be approached through various methodologies, each with its own set of strengths and limitations. Here, we compare in silico models, primarily Quantitative Structure-Activity Relationship (QSAR) and molecular docking, with in vitro and in vivo assays.

Quantitative Data Summary

The following tables summarize the performance of different methods in predicting key toxicity endpoints associated with DINA and related plasticizers.

Table 1: Performance Comparison for Hepatotoxicity Prediction

Model/Assay TypeEndpointTest SystemAccuracy/ConcordanceThroughputCost
In Silico
QSARSteatosis, Peroxisome ProliferationChemical StructureModerate-HighHighLow
Molecular DockingPPARγ/PPARα ActivationProtein-Ligand InteractionHighHighLow
In Vitro
HepG2 Cell AssayCytotoxicity, Steatosis, Oxidative StressHuman Hepatoma Cell LineHighMedium-HighMedium
Primary HepatocytesCell Viability, Enzyme LeakageHuman/Rodent Liver CellsHighLow-MediumHigh
In Vivo
Rodent Study (OECD 408)Liver Weight, Histopathology, Enzyme LevelsRat, MouseGold StandardLowVery High

Table 2: Performance Comparison for Reproductive Toxicity Prediction

Model/Assay TypeEndpointTest SystemAccuracy/ConcordanceThroughputCost
In Silico
QSARDevelopmental Toxicity, Anti-androgenic effectsChemical StructureModerateHighLow
In Vitro
Steroidogenesis AssayHormone Production (e.g., Testosterone)H295R cellsModerate-HighMediumMedium
In Vivo
Rodent Study (OECD 414/416)Fertility, Litter size, Anogenital distanceRatGold StandardLowVery High

Experimental Protocols

Detailed methodologies for key experimental assays are provided below, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Hepatotoxicity Assay using HepG2 Cells

This protocol is adapted from standard procedures for assessing chemical-induced liver injury in a human hepatoma cell line.[2][3][4]

  • Cell Culture: Human HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Exposure: Cells are seeded in 96-well plates. After reaching 80-90% confluency, the culture medium is replaced with a medium containing various concentrations of DINA (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.5%). Control wells receive the vehicle only. Cells are typically exposed for 24, 48, and 72 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • After the exposure period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Steatosis Assessment (Oil Red O Staining):

    • Following exposure, cells are fixed with 10% formalin.

    • Cells are then stained with a working solution of Oil Red O to visualize intracellular lipid droplets.

    • After washing, the stained lipid droplets are quantified by eluting the dye with isopropanol (B130326) and measuring the absorbance at 520 nm.

  • Oxidative Stress Assessment (DCFH-DA Assay):

    • Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.

    • In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

In Vivo Developmental and Reproductive Toxicity Screening Test (OECD 421)

This protocol provides a summary of the OECD guideline for an initial screening of potential effects on reproduction and development.[5][6]

  • Animal Model: Young, healthy, nulliparous female and sexually mature male rats (e.g., Wistar or Sprague-Dawley strains) are used.

  • Acclimatization and Grouping: Animals are acclimated to laboratory conditions for at least 5 days. They are then randomly assigned to control and treatment groups (a minimum of 10 males and 10 females per group).

  • Dosing:

    • DINA is typically administered by oral gavage daily. A control group receives the vehicle alone. At least three dose levels are used.

    • Males are dosed for a minimum of two weeks prior to mating, during the two-week mating period, and until sacrifice (approximately 4 weeks total).

    • Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 13 of lactation.

  • Mating: One male and one female from the same dose group are paired for up to two weeks. The presence of a vaginal plug or sperm in a vaginal smear is considered evidence of mating (Gestation Day 0).

  • Observations:

    • Parental Animals: Clinical signs of toxicity, body weight, and food consumption are recorded regularly.

    • Offspring: The number of live and dead pups, pup body weights, and any gross abnormalities are recorded at birth and throughout lactation. Anogenital distance (AGD) of pups is measured on postnatal day 1.

  • Necropsy:

    • All parental animals are subjected to a gross necropsy. Reproductive organs (testes, epididymides, ovaries, uterus) are weighed.

    • Pups are examined for external abnormalities.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially affected by DINA and a general workflow for its toxicity assessment.

Signaling Pathway: PPARγ Activation and Adipogenesis

PPAR_Activation DINA This compound (DINA) Metabolites Monoester Metabolites DINA->Metabolites PPARg PPARγ Metabolites->PPARg Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Adipogenesis Adipogenesis & Lipid Accumulation Gene_Expression->Adipogenesis

Caption: DINA metabolites can activate PPARγ, leading to gene expression changes that promote adipogenesis.

Signaling Pathway: Hepatotoxicity via Oxidative Stress

Hepatotoxicity DINA This compound (DINA) Metabolism Hepatic Metabolism DINA->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Hepatocyte_Injury Hepatocyte Injury & Steatosis Mitochondrial_Dysfunction->Hepatocyte_Injury Cellular_Damage->Hepatocyte_Injury

Caption: Hepatic metabolism of DINA can lead to ROS production, oxidative stress, and subsequent liver injury.

Experimental Workflow: Integrated Toxicity Assessment

Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation QSAR QSAR Modeling Hepatotoxicity_Assay Hepatotoxicity Assays (HepG2) QSAR->Hepatotoxicity_Assay Prioritize Docking Molecular Docking ReproTox_Assay Reproductive Toxicity Assays (Steroidogenesis) Docking->ReproTox_Assay Hypothesize Mechanism Rodent_Study Rodent Studies (OECD Guidelines) Hepatotoxicity_Assay->Rodent_Study Confirm Findings ReproTox_Assay->Rodent_Study Risk_Assessment Human Health Risk Assessment Rodent_Study->Risk_Assessment Inform

Caption: An integrated workflow combining in silico, in vitro, and in vivo methods for DINA toxicity assessment.

Conclusion

In silico models, particularly QSAR and molecular docking, serve as valuable tools for the initial screening and prioritization of chemicals like DINA for further toxicological evaluation. While they offer high throughput and low cost, their predictive power is still under development and requires validation by experimental data. In vitro assays provide a more biologically relevant context and are essential for mechanistic studies. Ultimately, in vivo studies remain the gold standard for regulatory decision-making, providing data on systemic effects that cannot be fully recapitulated by other methods. An integrated approach, leveraging the strengths of each methodology, is the most effective strategy for a comprehensive and efficient assessment of DINA's potential toxicity.

References

Efficacy of Bio-Based Plasticizers as a Sustainable Alternative to DINA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The increasing demand for sustainable and non-toxic materials in industries, including medical devices and food packaging, has intensified the search for alternatives to traditional petroleum-based plasticizers. Diisononyl adipate (B1204190) (DINA), an adipate-based plasticizer, is valued for its excellent low-temperature flexibility and resistance to weathering.[1][2][3] However, the push towards renewable resources has spurred the development of bio-based plasticizers derived from sources like vegetable oils, citric acid, and other biomass.[4] This guide provides a comprehensive comparison of the efficacy of various bio-based plasticizers against adipates like DINA, focusing on key performance metrics supported by experimental data.

Performance Comparison: Bio-Based Plasticizers vs. Conventional Plasticizers

The efficacy of a plasticizer is determined by its ability to enhance flexibility, durability, and processability of a polymer, typically Polyvinyl Chloride (PVC). Key performance indicators include mechanical properties, thermal stability, and migration resistance. While direct comparative data against DINA is limited in publicly available research, extensive studies compare bio-based plasticizers to dominant market plasticizers like Dioctyl Phthalate (B1215562) (DOP) and Dioctyl Adipate (DOA), which share performance characteristics with DINA.

Mechanical Properties

Bio-based plasticizers can offer comparable, and in some cases superior, mechanical properties to conventional plasticizers. The incorporation of plasticizers generally reduces tensile strength and hardness while significantly increasing elongation at break and flexibility.

For instance, a study on PVC blends found that incorporating a bio-plasticizer (glycerol diacetate monolaurate) significantly enhanced flexibility and elongation at break while reducing tensile strength.[5] Another study showed that while composites with traditional phthalates like DOP exhibited higher tensile strengths, those with bio-based plasticizers like epoxy fatty acid methyl ester (EFAME) showed better impact strength and higher elongation at break.[6]

Plasticizer Polymer MatrixTensile Strength (MPa)Elongation at Break (%)Key FindingsReference
Unplasticized PVC PVC33.41150.12Rigid baseline for comparison.[7]
DOP PVC/Wood Flour16.7-Higher tensile strength compared to some bio-based options.[6]
DINA (proxy DOA) PVC--Known for excellent low-temperature flexibility.[2]-
EFAME PVC/Wood Flour11.0Higher than DOPLower tensile strength but higher elongation and impact strength.[6][6]
BPDC (bio-based) PVC15.17370.14Effective plasticizing efficiency shown by significant changes from unplasticized PVC.[7]
ATBC/ESOME PVC~15-20~858Blends of bio-based plasticizers can achieve very high elongation.[8]
LLMEE (bio-based) PVC-833.1Demonstrates excellent mechanical properties.[9]

Note: Data is compiled from multiple studies with varying formulations (phr - parts per hundred rubber). Direct comparison requires careful consideration of experimental conditions.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical for defining the service temperature range of the plasticized material. A lower Tg indicates higher plasticizing efficiency.

Bio-based plasticizers have been shown to effectively lower the Tg of PVC. For example, a bio-plasticizer based on dehydroabietic acid and castor oil (BPDC) decreased the Tg of PVC from 87.4°C to 25.6°C.[7] Epoxidized vegetable oils not only act as plasticizers but can also improve the thermal stability of PVC by scavenging hydrochloric acid released during degradation.[8][10]

Plasticizer Polymer MatrixGlass Transition Temp. (Tg)Thermal Stability (TGA)Key FindingsReference
Unplasticized PVC PVC81.0 - 87.4 °C-High Tg indicates rigidity.[7][8]
DOP PVC-T10% ~250-260°CStandard performance benchmark.[11][12]
DINA PVC-High heat stability.[1][3]--
BPDC (bio-based) PVC25.6 °CImproved thermal stability.Significant reduction in Tg, indicating high efficiency.[7]
ISB/ESOME Blend PVC~62.1 - 65.5 °CT5% loss at 241.9°CBlends show good plasticizing effect and enhanced stability.[8]
ECGE (bio-based) PVC-T10% increased by 27.77°C vs DOPEpoxy groups enhance thermal stability.[11][12]
Migration Resistance

A crucial factor, especially for medical and food-contact applications, is the plasticizer's resistance to migrating out of the polymer matrix. High molecular weight and specific chemical structures can reduce migration.

Bio-based plasticizers, particularly those with larger molecular structures like polyester-based or modified vegetable oils, often exhibit superior migration resistance compared to smaller molecules like phthalates. In a study comparing a bio-based plasticizer (BPDC) to DEHP (a phthalate similar to DINA in some applications), the weight loss in petroleum ether was 4.7% for the bio-based option versus 26.6% for DEHP.[7] Volatility was also significantly lower, with only a 0.45% loss for the bio-based plasticizer compared to 5.7% for DEHP.[7] Low-molecular-weight bio-based polyester (B1180765) rubber (LMW-BPR) has shown almost no migration in tests.[13]

Plasticizer Polymer MatrixSolventWeight Loss (%)Key FindingsReference
DEHP PVCPetroleum Ether26.6High migration in non-polar solvents.[7]
DEHP PVCVolatility Test5.7Higher volatility compared to the tested bio-based alternative.[7]
DINA PVC-Excellent resistance to extraction and migration claimed.[2]--
BPDC (bio-based) PVCPetroleum Ether4.7Significantly better resistance to solvent extraction than DEHP.[7]
BPDC (bio-based) PVCVolatility Test0.45Very low volatility due to large molecular mass.[7]
LMW-BPR (bio-based) PVCEthanol / Petroleum Ether~0Excellent migration resistance due to polymeric nature.[13]

Experimental Workflow and Methodologies

Assessing the efficacy of a novel plasticizer involves a structured experimental workflow to ensure comprehensive evaluation and comparability.

G Diagram 1: Workflow for Efficacy Assessment of Plasticizers cluster_0 Formulation cluster_1 Processing cluster_2 Performance Testing cluster_3 Characterization A Polymer Selection (e.g., PVC Resin) B Plasticizer Dosing (DINA vs. Bio-based) A->B C Additive Incorporation (Stabilizers, Fillers) B->C D Melt Blending (e.g., Two-Roll Mill) C->D E Sample Preparation (e.g., Compression Molding) D->E F Mechanical Analysis E->F G Thermal Analysis E->G H Migration Analysis E->H I Morphology (SEM) E->I J Data Analysis & Comparison F->J T1 Tensile Test F->T1 T2 Hardness F->T2 G->J T3 DSC (Tg) G->T3 T4 TGA (Stability) G->T4 H->J T5 Solvent Extraction H->T5 T6 Volatility H->T6 I->J K Efficacy Assessment J->K

Caption: Workflow for efficacy assessment of plasticizers.

Detailed Experimental Protocols
  • Sample Preparation: PVC resin is typically blended with the plasticizer (e.g., at 30-60 phr), thermal stabilizers (e.g., Ca/Zn stearates), and other additives in a high-speed mixer. The resulting compound is then processed on a two-roll mill at a temperature of approximately 160-180°C to form a homogenous sheet. Finally, test specimens are prepared by compression molding the sheets at a specific temperature and pressure.

  • Mechanical Testing (Tensile Properties):

    • Method: Performed according to standards like ASTM D638 or ISO 527.

    • Procedure: Dumbbell-shaped specimens are mounted in a universal testing machine. A constant rate of extension (e.g., 50 mm/min) is applied until the specimen fractures.[14]

    • Data Acquired: Tensile strength (the maximum stress the material can withstand), Young's Modulus (stiffness), and Elongation at Break (a measure of ductility).

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A small sample (5-10 mg) is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as a step change in the heat flow curve. A lower Tg signifies better plasticizing efficiency.[8][15]

    • Thermogravimetric Analysis (TGA): Used to evaluate thermal stability. A sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (nitrogen or air), and its weight loss is measured as a function of temperature. Key data points include the onset temperature of degradation and the temperature at 5% or 10% weight loss (T5% or T10%).[8][9]

  • Migration Resistance Testing:

    • Solvent Extraction: Pre-weighed samples of the plasticized PVC are immersed in a solvent (e.g., petroleum ether, ethanol, or distilled water) for a specified time (e.g., 24-96 hours) at a controlled temperature.[7][13] After immersion, the samples are removed, dried, and re-weighed. The percentage of weight loss corresponds to the amount of plasticizer that has leached out.

    • Volatility: Pre-weighed samples are placed in an oven at an elevated temperature (e.g., 100°C) for a set duration (e.g., 24 hours). The weight loss is measured to determine the amount of plasticizer that has evaporated.[7]

Signaling Pathway for Plasticizer Action

The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts intermolecular forces and increases chain mobility.

G Diagram 2: Mechanism of Plasticization A Rigid Polymer (e.g., PVC) B Strong Intermolecular Forces (Dipole-Dipole Interactions) A->B C Low Chain Mobility B->C D Addition of Plasticizer (Bio-based or DINA) C->D E Plasticizer Molecules Position Between Polymer Chains D->E F Disruption of Intermolecular Forces E->F G Increased Free Volume & Chain Mobility F->G H Flexible, Softer Material G->H

Caption: Mechanism of plasticization at the molecular level.

Conclusion

Bio-based plasticizers present a viable and promising alternative to traditional adipate plasticizers like DINA. Experimental evidence demonstrates that they can deliver comparable or even superior performance in key areas.

  • Mechanical Properties: Bio-based plasticizers effectively enhance flexibility and elongation, though sometimes at the expense of tensile strength. However, blends and specific formulations can be optimized to meet demanding mechanical requirements.[5][8]

  • Thermal Performance: Many bio-based plasticizers, especially epoxidized vegetable oils, not only match the plasticizing efficiency of conventional options but also contribute to the thermal stability of the polymer matrix.[8][11]

  • Migration Resistance: This is a significant advantage for many bio-based alternatives. Their typically larger molecular structures lead to lower volatility and reduced leaching, a critical requirement for sensitive applications in the medical and food industries.[7][13]

For researchers and drug development professionals, the selection of a plasticizer requires a holistic assessment of these performance metrics. While DINA remains a reliable choice for applications demanding low-temperature flexibility, the advancements in bio-based plasticizers offer sustainable, high-performance alternatives with the added benefits of renewability and enhanced safety profiles due to lower migration. Future research will likely focus on optimizing bio-based plasticizer blends to precisely tailor material properties for specific high-performance applications.

References

A Comparative Guide to the DNA-linked Inhibitor Antibody Assay (DIANA) for Ultrasensitive Enzyme Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA-linked Inhibitor Antibody Assay (DIANA), a novel technology for highly sensitive and selective enzyme detection. While a formal inter-laboratory validation study for the DIANA assay has not been identified in the public domain, this document synthesizes performance data from published research to offer a comparative analysis of its capabilities. The DIANA technology is a powerful immunoassay that combines the specificity of antibodies with the signal amplification of quantitative PCR (qPCR), enabling ultrasensitive quantification of active enzymes and screening of small-molecule inhibitors.[1]

Principle of the DIANA Assay

The DIANA assay is a multiwell-plate-based sandwich assay that utilizes a dual-recognition system.[2][3] First, a target enzyme from a biological sample is captured by a specific antibody immobilized on a solid support. Subsequently, a detection probe, consisting of a small-molecule inhibitor of the enzyme covalently linked to a DNA oligonucleotide, is introduced. This probe binds to the active site of the captured enzyme. The amount of bound probe, which directly correlates with the amount of active enzyme, is then quantified using qPCR.[1]

Performance Characteristics

The DIANA assay has demonstrated exceptional sensitivity and a wide dynamic range for various enzymatic targets. Below is a summary of its performance for two well-characterized cancer biomarkers, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CAIX).

ParameterProstate-Specific Membrane Antigen (PSMA)Carbonic Anhydrase IX (CAIX)Alternative Methods (e.g., ELISA)
Limit of Detection (LOD) Zeptomole (10⁻²¹ moles) levels[4][5]Zeptomole (10⁻²¹ moles) levels[4][5]Typically picomole (10⁻¹² moles) to femtomole (10⁻¹⁵ moles)
Linear Dynamic Range Up to 6 logs[4][6]Up to 6 logs[4][6]Typically 2-3 logs
Sample Matrix Buffer, Human Serum[5]Buffer, Human Serum[5]Buffer, Serum, Plasma, Cell Lysates
Specificity High, detects only the active form of the enzyme[6]High, detects only the active form of the enzymeVariable, can detect both active and inactive forms

Experimental Protocols

Detailed methodologies for the two primary applications of the DIANA assay are provided below.

I. Quantitative Determination of Enzyme Concentration

This protocol outlines the steps for quantifying the concentration of a target enzyme in a biological sample.[4]

  • Standard Curve Preparation: Prepare serial dilutions of a purified, recombinant target enzyme of known concentration in the appropriate assay buffer. The concentration range should encompass the expected concentration of the enzyme in the samples.

  • Sample Preparation: Thaw biological samples on ice. Dilute the samples as needed in the dilution buffer to ensure the enzyme concentration falls within the linear range of the standard curve.

  • Enzyme Capture: Add 100 µL of the prepared standards and samples to the wells of an antibody-coated 96-well plate. Incubate for 1-2 hours at room temperature to facilitate the binding of the target enzyme to the capture antibody.

  • Washing: To remove unbound material, wash the plate 3-5 times with 200 µL of wash buffer per well.

  • Detection Probe Incubation: Add 100 µL of the diluted detection probe to each well. Incubate for 1 hour at room temperature, allowing the probe to bind to the captured enzyme.

  • Final Washing: Repeat the washing step (step 4) to remove the unbound detection probe.

  • qPCR Quantification: Prepare the qPCR reaction mix according to the manufacturer's instructions. Transfer an aliquot of the final washed solution from each well of the DIANA plate to a corresponding well of a qPCR plate containing the qPCR mix. Perform the qPCR analysis.

  • Data Analysis: Construct a standard curve by plotting the Cq values against the logarithm of the concentration of the standards. Determine the concentration of the target enzyme in the samples by interpolating their Cq values on the standard curve.

II. Screening for Small-Molecule Inhibitors

This protocol is designed to screen for and characterize small-molecule inhibitors of a target enzyme.

  • Enzyme Immobilization and Capture: Follow steps 3 and 4 of the enzyme quantification protocol to capture a fixed amount of the purified target enzyme in the wells.

  • Competitive Inhibition: Prepare serial dilutions of the test compounds. Pre-incubate the captured enzyme with the test compounds at various concentrations for 30-60 minutes at room temperature.

  • Detection Probe Addition: Add the detection probe at a concentration close to its dissociation constant (Kd) to the wells containing the enzyme and test compounds. Incubate for 1 hour at room temperature to allow for competitive binding.

  • Final Washing and qPCR Quantification: Follow steps 6 and 7 of the quantification protocol.

  • Data Analysis: A decrease in the qPCR signal compared to the control (no inhibitor) indicates that the test compound has inhibited the binding of the detection probe. The inhibition constant (Ki) can be calculated from this data.[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

The DIANA assay can be a valuable tool for studying signaling pathways by quantifying the levels of key enzymes. For instance, PSMA, a target for which DIANA has been successfully applied, is involved in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression.[4][7][8]

PI3K_Akt_mTOR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Glutamate (B1630785) Glutamate PSMA->Glutamate releases mGluR1 mGluR I PI3K PI3K mGluR1->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Glutamate->mGluR1 activates

Caption: Simplified PI3K/Akt/mTOR signaling pathway involving PSMA.

Experimental Workflows

The following diagrams illustrate the experimental workflows for the two primary applications of the DIANA assay.

DIANA_Enzyme_Quantification A 1. Enzyme Capture (Immobilized Antibody) B 2. Add Sample/ Standard A->B C 3. Wash B->C D 4. Add Detection Probe (Inhibitor-DNA) C->D E 5. Wash D->E F 6. qPCR Quantification E->F

Caption: DIANA workflow for enzyme quantification.

DIANA_Inhibitor_Screening A 1. Enzyme Capture (Immobilized Antibody) B 2. Add Test Compound A->B C 3. Add Detection Probe (Competitive Binding) B->C D 4. Wash C->D E 5. qPCR Quantification D->E

Caption: DIANA workflow for inhibitor screening.

References

A Comparative Analysis of Adipate Plasticizer Leaching in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaching characteristics of various adipate (B1204190) plasticizers commonly used in polymers for medical devices, pharmaceutical packaging, and laboratory equipment. Understanding the migration potential of these additives is critical for ensuring the safety and efficacy of drug products and the integrity of research experiments. This document summarizes available quantitative data, details experimental methodologies for leaching studies, and visualizes the typical workflow for such analyses.

The selection of a suitable plasticizer involves a trade-off between performance, such as achieving desired flexibility, and safety, particularly minimizing the leaching of potentially harmful substances. Adipate plasticizers are a class of non-phthalate plasticizers often considered as alternatives to traditional phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which has faced regulatory scrutiny due to health concerns.[1][2] This guide focuses on the comparative leaching profiles of common adipate plasticizers.

Quantitative Data Summary: Leaching of Adipate Plasticizers

Table 1: Migration of Di(2-ethylhexyl) Adipate (DEHA)

PolymerSimulant/MediumTemperature (°C)TimeMigration LevelCitation(s)
PVCCheese (Kefalotyri)5240 h345.4 mg/kg (18.9 mg/dm²)[3]
PVCCheese (Edam)5240 h222.5 mg/kg (12.2 mg/dm²)[3]
PVCCheese (Feta)5240 h133.9 mg/kg (7.3 mg/dm²)[3]
PECheese (Cheddar)514 days194.3 mg/kg (10.6 mg/dm²)[4]
PECheese (Gouda)514 days134.3 mg/kg (7.3 mg/dm²)[4]
PECheese (Feta)514 days97.3 mg/kg (5.3 mg/dm²)[4]
PVCIsooctane200.5 h (equilibrium)~10.8 mg/L (1.8 mg/dm²)[5]
PVCOlive Oil4010 days> 4 mg/dm² in 89% of samples[6]

Table 2: Comparative Migration of Adipate and Other Plasticizers

PlasticizerPolymerSimulant/MediumTemperature (°C)TimeMigration LevelCitation(s)
DEHA PVCIsooctane20Equilibrium~3 times higher than ATBC[5]
ATBC PVCIsooctane20Equilibrium-[5]
DEHP PVCLabile Blood ProductsDay 15.0 times higher than DINCH[7]
DINCH PVCLabile Blood ProductsDay 1-[7]
DEHP PVCLabile Blood ProductsDay 18.5 times higher than DEHT[7]
DEHT PVCLabile Blood ProductsDay 1-[7]

DEHP: Di(2-ethylhexyl) phthalate, ATBC: Acetyltributyl citrate, DINCH: Diisononylcyclohexane-1,2-dicarboxylate, DEHT: Di(2-ethylhexyl) terephthalate (B1205515). These are included for comparison as common alternatives.

Experimental Protocols for Leaching Studies

The following is a generalized methodology for determining the migration of plasticizers from a polymer matrix, based on common practices and European standards such as the EN 1186 series.

1. Preparation of Test Specimens:

  • Samples of the plastic material of known thickness and surface area are prepared.

  • The samples are cleaned with a suitable solvent (e.g., ethanol) to remove any surface contamination and then dried.

2. Selection of Food Simulant/Medium:

  • The choice of simulant depends on the intended application of the plastic. Common food simulants include:

    • Simulant A: 10% (v/v) ethanol (B145695) in water for aqueous foods.

    • Simulant B: 3% (w/v) acetic acid in water for acidic foods.

    • Simulant C: 20% or 50% (v/v) ethanol in water for alcoholic foods.

    • Simulant D1: Vegetable oil (e.g., olive oil) for fatty foods.

    • Simulant D2: Isooctane or 95% ethanol as alternative fatty food simulants.

  • For pharmaceutical applications, the actual drug formulation or a suitable simulant may be used.

3. Migration Test Conditions:

  • The test specimens are immersed in the chosen simulant in a sealed container at a specified surface area to volume ratio (e.g., 6 dm² per 1 L of simulant).

  • The migration cell is incubated at a controlled temperature for a defined period. These conditions are chosen to represent the intended use or worst-case scenario (e.g., 10 days at 40°C for long-term storage at room temperature).

4. Sample Extraction and Analysis:

  • After incubation, the plastic specimens are removed.

  • The simulant is then analyzed for the presence and quantity of the leached plasticizer.

  • For aqueous simulants, a liquid-liquid extraction with a non-polar solvent (e.g., hexane) is typically performed to concentrate the plasticizer.

  • For fatty food simulants like olive oil, a clean-up step such as size-exclusion chromatography may be necessary to remove triglycerides before analysis.[6]

  • The extracted and concentrated sample is then analyzed using an appropriate analytical technique, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).[8]

5. Quantification:

  • A calibration curve is generated using standard solutions of the target plasticizer at known concentrations.

  • The concentration of the plasticizer in the sample is determined by comparing its response to the calibration curve.

  • The migration is typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per square decimeter of the plastic surface area (mg/dm²).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a plasticizer leaching study.

Leaching_Study_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis SamplePrep Prepare Polymer Samples (Known Surface Area) Immersion Immerse Samples in Simulant (Controlled Temperature & Time) SamplePrep->Immersion SimulantPrep Prepare Food Simulant or Test Medium SimulantPrep->Immersion Extraction Extract Plasticizer from Simulant Immersion->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantify Leached Plasticizer (mg/kg or mg/dm²) Analysis->Quantification

Caption: Workflow for a typical plasticizer migration study.

References

evaluating the long-term stability of DINA compared to other plasticizers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Long-Term Stability of DINA and Other Plasticizers

For researchers, scientists, and drug development professionals, the selection of plasticizers in polymeric materials is a critical decision that impacts the performance, safety, and long-term stability of the final product. This guide provides an objective comparison of the long-term stability of Diisononyl Adipate (B1204190) (DINA) against three other commonly used plasticizers: Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), and Dioctyl terephthalate (B1205515) (DOTP). The following sections present a comprehensive analysis based on experimental data for leaching, thermal stability, and performance after accelerated aging.

Executive Summary

Diisononyl Adipate (DINA) is a non-phthalate plasticizer that offers excellent low-temperature flexibility and low volatility, contributing to its long-term stability in plasticized materials.[1][2][3] Compared to the ortho-phthalates DEHP and DINP, DINA generally exhibits a more favorable safety profile, making it a suitable alternative in applications with high safety standards, such as food contact materials and medical devices.[4][5] While DEHP has been a widely used and cost-effective plasticizer, concerns over its potential health risks have led to increasing restrictions on its use.[6] DINP, a higher molecular weight phthalate, offers better permanence than DEHP but still faces regulatory scrutiny.[1][7] DOTP, a terephthalate, is another non-phthalate alternative with low volatility and good thermal stability, positioning it as a strong competitor to DINA.[1][6] The choice between these plasticizers depends on the specific requirements of the application, including the need for low-temperature performance, resistance to migration, and regulatory compliance.

Data Presentation

The following tables summarize the quantitative data on the long-term stability of DINA compared to DEHP, DINP, and DOTP.

Table 1: Leaching/Migration Data

Leaching, or the migration of plasticizers from the polymer matrix, is a critical factor in the long-term stability and safety of plasticized materials. The rate of leaching is influenced by the type of plasticizer, the surrounding medium (simulant), temperature, and contact time.[4][8]

PlasticizerPolymerSimulantTemperature (°C)DurationMigration/Leaching LevelReference
DINA PVCArtificial Saliva37-> 0.33 µg/cm²/min[9]
DINA PVCArtificial Sweat37-> 3.23 ng/cm²/min[9]
DINA PVCRapeseed Oil--Levels of <0.005-20.2 mg/kg reported[10]
DEHP PVCOlive Oil--Average concentration of 1.31 mg/kg found in olive oil samples[11]
DEHP PVCLipid Emulsions--Average of 46.5 µg/ml leached[12]
DEHP PVCBlood--High migration rate observed[13]
DINP PVCOlive Oil--Most prevalent compound found in olive oil, with some concentrations exceeding specific migration limits[14][15]
DOTP PVC---Lower volatility and migration compared to DINP[16]

Key Observations from Leaching Data:

  • DINA exhibits migration in both aqueous (artificial saliva and sweat) and fatty (rapeseed oil) simulants.[9][10]

  • Phthalates like DEHP and DINP show significant migration into fatty foods and simulants like olive oil and lipid emulsions.[11][12][14][15]

  • Higher molecular weight and branched structures, as seen in DINP and DOTP, generally lead to reduced migration compared to the lower molecular weight DEHP.[1][7]

  • DOTP is noted for its lower volatility and migration, enhancing product durability.[16]

Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)

Thermal stability is a measure of a material's resistance to decomposition at high temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of plasticizers, which is an indicator of their performance during processing and in high-temperature applications.

PlasticizerOnset of Decomposition (°C)Key ObservationsReference
DINA Gaseous state above 232°CDecomposes when heated to boiling point.[2]
DEHP Approx. 220°C (in PVC)One of the two typical weight-loss steps for plasticized PVC.[17]
DINP -Compared with other non-phthalates in PVC, shows a specific degradation profile.[17]
DOTP -Generally exhibits good thermal stability.[6]
Adipates (general) -Higher thermal stability compared to DOP has been reported for some bio-based adipates.[18][19]

Key Observations from Thermal Stability Data:

  • DINA is described as very temperature resistant, changing to a gaseous state only at temperatures above 232°C.[2]

  • While direct comparative TGA data for DINA under the same conditions as the other plasticizers is limited, adipate plasticizers, in general, are noted for their good thermal stability, with some studies showing they outperform DOP (a close relative of DEHP).[18][19]

  • The thermal stability of the plasticized PVC is a crucial factor, as the degradation of the plasticizer can compromise the integrity of the polymer matrix.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of plasticizer performance. The following are generalized experimental protocols for the key tests cited in this guide.

Leaching/Migration Testing (ASTM D1239 - Modified)

Objective: To quantify the amount of plasticizer that migrates from a polymer into a liquid simulant over a specified period.

Methodology:

  • Sample Preparation: Prepare polymer films or sections of a finished product with a known surface area and weight.

  • Simulant Selection: Choose appropriate simulants to represent the intended contact media. Common simulants include:

    • Distilled water (for aqueous products)

    • Ethanol/water mixtures (for alcoholic products or as a fatty food simulant)

    • Olive oil, rapeseed oil, or n-hexane (for fatty products)

    • Artificial saliva or sweat (for specific medical or consumer product applications)

  • Extraction Conditions: Immerse the samples in the simulant at a controlled temperature (e.g., 37°C for physiological conditions, or higher for accelerated testing) for a defined duration. Agitation may be applied to simulate use conditions.

  • Analysis:

    • Gravimetric Analysis: Weigh the polymer samples before and after extraction to determine the weight loss due to plasticizer migration.

    • Chromatographic Analysis (GC-MS or HPLC): Analyze the simulant to identify and quantify the leached plasticizer. This is a more sensitive and specific method. A calibration curve is created using known concentrations of the plasticizer to quantify the amount that has migrated.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of the plasticizer.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the pure plasticizer or the plasticized polymer into a TGA sample pan.

  • Instrumentation: Use a Thermogravimetric Analyzer.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The resulting TGA curve provides a profile of the material's thermal stability.[20]

Accelerated Aging

Objective: To simulate the long-term effects of environmental conditions on the plasticized material in a shorter timeframe.

Methodology:

  • Sample Preparation: Prepare samples of the plasticized polymer.

  • Aging Conditions: Expose the samples to elevated temperatures, humidity, and/or UV radiation in a controlled environmental chamber. The specific conditions are chosen based on the intended application and the desired acceleration factor. For example, aging at 60°C for a specific duration can simulate several years of aging at room temperature.[21]

  • Performance Evaluation: After the aging period, evaluate the material's properties, such as:

    • Mechanical Properties: Tensile strength, elongation at break, and hardness.

    • Weight Loss: To determine the amount of plasticizer lost through volatilization.

    • Visual Inspection: Changes in color, clarity, or the appearance of surface defects.

    • Chemical Analysis: To assess any degradation of the polymer or plasticizer.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and conceptual relationships described in this guide.

Experimental_Workflow_Leaching cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_gravimetric Gravimetric cluster_chromatographic Chromatographic start Start prep_sample Prepare Polymer Sample (Known weight and surface area) start->prep_sample select_simulant Select Simulant (e.g., Water, Oil, Ethanol) prep_sample->select_simulant immersion Immerse Sample in Simulant (Controlled Temperature & Duration) select_simulant->immersion analysis_choice Choose Analysis Method immersion->analysis_choice weigh_before Weigh Before analysis_choice->weigh_before extract_simulant Analyze Simulant (GC-MS or HPLC) analysis_choice->extract_simulant weigh_after Weigh After weigh_before->weigh_after calc_loss Calculate Weight Loss weigh_after->calc_loss end End calc_loss->end quantify Quantify Migrated Plasticizer extract_simulant->quantify quantify->end

Experimental workflow for determining plasticizer leaching.

TGA_Workflow start Start prep Prepare Sample (Plasticizer or Plasticized Polymer) start->prep tga Place Sample in TGA Instrument prep->tga heat Heat Sample at Constant Rate in Controlled Atmosphere tga->heat record Record Weight Loss vs. Temperature heat->record analyze Analyze TGA Curve to Determine Decomposition Temperature record->analyze end End analyze->end Plasticizer_Properties_Relationship stability Long-Term Stability migration Low Migration/ Leaching stability->migration thermal High Thermal Stability stability->thermal volatility Low Volatility stability->volatility migration->stability thermal->stability volatility->stability mw Higher Molecular Weight mw->migration mw->volatility structure Branched/Complex Structure structure->migration

References

Safety Operating Guide

Safe Disposal of Diisononyl Adipate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of diisononyl adipate (B1204190) (DINA), ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.
Hand Protection Impervious chemical-resistant glovesInspected prior to use and disposed of after.[1]
Body Protection Lab coat or impervious clothingSelected based on the potential for exposure.
Respiratory Protection NIOSH-approved respiratorRequired in case of inadequate ventilation or exposure to vapors/mists.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of diisononyl adipate is through a licensed professional waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory.[3]

Step 1: Waste Identification and Segregation

  • Unused Product: Any surplus or non-recyclable this compound should be treated as chemical waste.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, absorbent materials from spills, and disposable labware, must be disposed of as hazardous waste.[1]

  • Empty Containers: Handle contaminated packages in the same way as the substance itself.[2] Completely emptied packages, however, can be recycled.[2]

Step 2: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[1]

  • Store the waste container in a well-ventilated area.

  • Ensure the container is kept away from incompatible materials.

Step 3: Handling Spills

  • Ensure adequate ventilation in the spill area.[2]

  • Wear the appropriate PPE as detailed in the table above.[2]

  • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3]

  • Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][3]

  • Clean the affected surface thoroughly to remove any residual contamination.

Step 4: Final Disposal

  • Professional Disposal Service: It is recommended to engage a licensed professional waste disposal company for the final disposal of this compound waste.[1]

  • Incineration: The preferred method of disposal is at an industrial combustion plant.[2]

  • Environmental Precaution: Crucially, do not empty this compound into drains or allow it to be released into the environment.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: DINA Waste Generated identify_waste Identify Waste Type start->identify_waste spill Spill or Leak identify_waste->spill Spill unused_product Unused/Surplus Product identify_waste->unused_product Unused contaminated_material Contaminated Material (PPE, labware) identify_waste->contaminated_material Contaminated contain_spill Contain with Inert Absorbent spill->contain_spill collect_waste Collect Waste in Labeled, Closed Container unused_product->collect_waste contaminated_material->collect_waste contain_spill->collect_waste store_waste Store in Ventilated Area Away from Incompatibles collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal transport Arrange for Transport contact_disposal->transport final_disposal Final Disposal (Industrial Combustion) transport->final_disposal

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistical Information for Handling Diisononyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical substances. This guide provides essential, immediate safety and logistical information for the handling of Diisononyl adipate (B1204190) (DINA), including personal protective equipment (PPE) recommendations, operational plans for handling and storage, and proper disposal procedures.

Quantitative Data

The following table summarizes key quantitative data for Diisononyl adipate, compiled from various safety data sheets.

PropertyValue
CAS Number33703-08-1
Molecular FormulaC24H46O4
Auto Ignition Temperature> 370 °C (> 698 °F)[1]
Density0.92 g/cm³ @ 20 °C (68 °F)[1]
Flash Point228 °C (442 °F) (Pensky-Martens closed cup)[1]
Freezing Point-60 °C (-76 °F)[1]
Kinematic Viscosity24 mm²/s @ 20 °C (68 °F)[1]

Personal Protective Equipment (PPE)

To prevent exposure when handling this compound, the following personal protective equipment is mandatory.[2]

  • Eye Protection : Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] Where there is a risk of splashing, chemical goggles and a face shield should be used.[2][4][5]

  • Hand Protection : Use impervious, chemical-resistant gloves that have been tested according to EN 374.[2] Suitable materials include neoprene, butyl rubber, or nitrile.[2] Gloves must be inspected before use and disposed of properly after handling.[2][3][6] It is crucial to use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[3][6]

  • Body Protection : Wear impervious clothing such as a lab coat, apron, or coveralls.[2][3] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3][6]

  • Respiratory Protection : Respiratory protection is not generally required in well-ventilated areas.[2] However, if ventilation is inadequate or if you are exposed to vapors, mist, or gas, a NIOSH-approved respirator should be worn.[2][3][7] If a respirator is the sole means of protection, a full-face supplied air respirator is recommended.[3]

Operational Plans: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:
  • Ventilation : Always work in a well-ventilated area.[2][8] Use local exhaust ventilation where possible to keep exposure levels of fumes below recommended levels.[7][8]

  • Avoid Contact : Take measures to avoid contact with skin and eyes.[2][8]

  • Hygiene Practices : Observe good personal hygiene measures, such as washing hands after handling the material and before eating, drinking, or smoking.[8][9] Routinely wash work clothing and protective equipment to remove contaminants.[8] Do not eat, drink, or smoke in work areas.[9]

  • Ignition Sources : Do not handle, store, or open near open flames, sources of heat, or ignition sources.[2][3] The material can accumulate static charges which may cause an electrical spark.[3][8]

Storage:
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[3][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

  • Incompatible Materials : Store away from strong oxidizing agents, bases, and nitric acid.[8]

  • Heat : Do not store near heat.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal : Dispose of the material as hazardous waste.[3] Contact a licensed professional waste disposal service to dispose of this material.[3][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Container Disposal : Empty containers may contain residue and can be dangerous.[8] Do not attempt to refill or clean containers without proper instructions.[8] Empty containers should be taken for recycling, recovery, or disposal through a suitably qualified or licensed contractor and in accordance with governmental regulations.[8] Dispose of contaminated packaging as you would the unused product.[3][6]

  • Environmental Precautions : Do not let the product enter drains.[3] Prevent run-off into sewers or natural waterways.[8]

Experimental Protocols: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions : Use personal protective equipment.[3] Avoid breathing vapors, mist, or gas.[3][8] Ensure adequate ventilation.[3][8] Remove all sources of ignition.[8] Evacuate personnel to safe areas and keep unprotected persons away.[3][8]

  • Environmental Precautions : Prevent the product from entering drains.[3]

  • Containment and Cleaning :

    • Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[8]

    • Soak up the spill with the inert absorbent material.[3]

    • Collect the spillage and place it in suitable, closed containers for disposal.[3][9]

    • Clean the affected area with detergent.[8]

Mandatory Visualization

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess Evacuate Evacuate Area Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill with Inert Material Ignition->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Sealed Containers Absorb->Collect Clean Clean Area with Detergent Collect->Clean Dispose Dispose of Waste (Hazardous) Clean->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.